molecular formula C16H28O B13395399 Methylcyclopentadecenone CAS No. 82356-51-2

Methylcyclopentadecenone

Cat. No.: B13395399
CAS No.: 82356-51-2
M. Wt: 236.39 g/mol
InChI Key: ZLICVGXIPCPPMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylcyclopentadecenone is a useful research compound. Its molecular formula is C16H28O and its molecular weight is 236.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

82356-51-2

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

2-methylcyclopentadec-2-en-1-one

InChI

InChI=1S/C16H28O/c1-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(15)17/h13H,2-12,14H2,1H3

InChI Key

ZLICVGXIPCPPMS-UHFFFAOYSA-N

Isomeric SMILES

C/C/1=C/CCCCCCCCCCCCC1=O

Canonical SMILES

CC1=CCCCCCCCCCCCCC1=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Methylcyclopentadecenone (CAS 82356-51-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcyclopentadecenone, registered under CAS number 82356-51-2, is a synthetic macrocyclic ketone that has garnered significant attention, primarily within the fragrance industry. Also known by trade names such as Muscenone®, it is a highly valued ingredient for its powerful and elegant musk note, which adds depth and substantivity to a wide array of consumer products. This technical guide provides a comprehensive overview of its core properties, synthesis, and analytical characterization.

This compound is a colorless to light yellow liquid characterized by a potent, musky, and slightly animalic odor profile.[1][2] Its molecular structure, which includes a 15-membered ring with a methyl group and a double bond, is responsible for its distinctive olfactory properties. The commercial product is typically a mixture of (Z)- and (E)-3-methylcyclopentadec-5-en-1-one isomers.[1][2] Its excellent tenacity on various substrates makes it a popular choice in fine fragrances, beauty and fabric care products, and household cleaners.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its application in fragrance formulations and for understanding its environmental fate and transport.

PropertyValueReference
CAS Number 82356-51-2[1][3]
Molecular Formula C₁₆H₂₈O[1][3][4]
Molecular Weight 236.39 g/mol [1][3][4]
Appearance Colorless to light yellow liquid[2][3]
Odor Profile Powerful, elegant musk, animalic, soapy[1][2]
Density 0.927 g/cm³ at 20°C[1]
Vapor Pressure 0.04 Pa at 25°C[1]
Water Solubility 900 µg/L at 20°C[1][2]
LogP (Octanol-Water Partition Coefficient) 5.52 at 25°C[1][2]
Flash Point >100°C (>212°F)[4]
Boiling Point 346.708°C at 760 mmHg[5]
Refractive Index 1.446[6]

Synthesis of this compound

The industrial synthesis of this compound is a multi-step process that can be broadly categorized into two main routes. The most common pathway starts from cyclododecanone (B146445), while an alternative method utilizes 2,15-hexadecanedione (B93339).

Synthesis from Cyclododecanone

This is a widely employed industrial method that involves the rearrangement of an oxabicyclo intermediate.

Experimental Protocol:

  • Synthesis of 14-methyl-16-oxabicyclo[10.3.1]hexadec-1(15)-ene: This intermediate is synthesized from cyclododecanone through a multi-step process. While the specific industrial steps are often proprietary, the general approach involves ring expansion and functional group manipulations.[3][6]

  • Rearrangement to this compound: The synthesized 14-methyl-16-oxabicyclo[10.3.1]hexadec-1(15)-ene is then subjected to an acid-catalyzed rearrangement.[2][3][6]

    • Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and a reflux condenser is charged with 14-methyl-16-oxabicyclo[10.3.1]hexadec-1(15)-ene.

    • Catalyst Addition: Phosphoric acid is added as the catalyst.[2][3][6]

    • Reaction Conditions: The mixture is heated under controlled temperature to facilitate the isomerization reaction.

    • Work-up and Purification: Upon completion of the reaction, the mixture is cooled, neutralized, and washed with water. The organic layer is separated, and the crude product is purified by fractional distillation under reduced pressure to yield the racemic mixture of (Z)- and (E)-3-methylcyclopentadec-5-en-1-one.[4]

G cluster_synthesis Synthesis of this compound from Cyclododecanone A Cyclododecanone B Multi-step process A->B Ring expansion & functionalization C 14-methyl-16-oxabicyclo[10.3.1]hexadec-1(15)-ene B->C D Acid-catalyzed rearrangement (Phosphoric Acid) C->D E This compound (Mixture of Z and E isomers) D->E F Purification (Fractional Distillation) E->F G Pure this compound F->G

Synthesis workflow from Cyclododecanone.
Synthesis from 2,15-Hexadecanedione

An alternative synthesis route involves the intramolecular cyclization of a diketone.

Experimental Protocol:

  • Intramolecular Condensation of 2,15-Hexadecanedione: This step forms the core macrocyclic structure.

    • Reaction Setup: The intramolecular condensation of 2,15-hexadecanedione can be carried out in the gas phase.[4]

    • Catalyst: A compound of a Group 2 element, such as magnesium oxide, calcium oxide, or zinc oxide, is used as the catalyst.[4]

    • Reaction Conditions: The reaction is performed at an elevated temperature in a stream of inert gas.

    • Product Collection: The product, 3-methyl-cyclopentadecenone, is collected from the gas stream by condensation.[4]

  • Purification: The crude product is then purified by distillation to remove any unreacted starting material and byproducts.[4]

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for the qualitative and quantitative analysis of this compound in fragrance mixtures and other matrices.

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation:

    • Dilute the sample containing this compound in a suitable solvent, such as ethanol (B145695) or dichloromethane, to an appropriate concentration (e.g., 10-100 ppm).

    • If necessary, perform a liquid-liquid extraction or solid-phase microextraction (SPME) to isolate and concentrate the analyte from complex matrices.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph (GC):

      • Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at a temperature of 250-280°C.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

      • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Oven Temperature Program: An initial temperature of 60-80°C, held for 1-2 minutes, followed by a temperature ramp of 10-15°C/min to a final temperature of 280-300°C, with a final hold time of 5-10 minutes.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole or Ion Trap.

      • Scan Range: m/z 40-400.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 280°C.

  • Data Analysis:

    • Identify this compound by comparing its retention time and mass spectrum with that of a certified reference standard.

    • The mass spectrum of this compound will show a characteristic fragmentation pattern, including the molecular ion peak (m/z 236).

    • Quantification can be performed by creating a calibration curve using external or internal standards.

G cluster_analytical GC-MS Analytical Workflow for this compound A Sample containing This compound B Sample Preparation (Dilution/Extraction) A->B C GC Injection B->C D Separation on GC Column C->D E Ionization (EI) D->E F Mass Analysis (Quadrupole) E->F G Detection F->G H Data Acquisition & Processing G->H I Identification (Retention Time & Mass Spectrum) H->I J Quantification (Calibration Curve) H->J

GC-MS analytical workflow.

Applications

The primary application of this compound is as a fragrance ingredient in a wide variety of consumer products.[1][7] Its high tenacity and musky character make it an excellent fixative, prolonging the scent of other fragrance components. It is used in:

  • Fine Fragrances: Perfumes and colognes.[4]

  • Personal Care Products: Soaps, lotions, deodorants, and hair care products.[1]

  • Household Products: Laundry detergents, fabric softeners, and air fresheners.[1]

It can be used at low dosages (0.05% to 0.5%) as a fragrance enhancer and at higher concentrations for its distinct musky character.[1]

Safety and Toxicology

Based on available data, this compound has low acute toxicity.[8] Studies have shown no significant repeat-dose toxicity, and it is not considered to be genotoxic.[6] Reproductive toxicity was not observed in an OECD-compliant study.[6] While generally not irritating upon a single application in humans, some animal studies have shown irritation at concentrations higher than typical consumer exposure levels.[6]

  • Oral LD50 (rat): >2,000 mg/kg[8]

  • Dermal LD50 (rabbit): >2,000 mg/kg[8]

  • Skin Irritation: No irritant effect reported.[8]

  • Eye Irritation: No irritating effect reported.[8]

  • Sensitization: No sensitizing effects are known.[8]

It is important to handle this chemical in accordance with good laboratory practices and to consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound (CAS 82356-51-2) is a key synthetic musk with a well-established role in the fragrance industry. Its desirable olfactory properties and high stability make it a versatile ingredient in a multitude of consumer products. The synthesis of this macrocyclic ketone is achieved through sophisticated chemical processes, and its analysis is reliably performed using standard chromatographic techniques. A thorough understanding of its physicochemical properties, synthesis, and analytical methods is essential for its effective and safe use in research and product development.

References

An In-depth Technical Guide to (Z)- and (E)-3-methylcyclopentadec-5-en-1-one Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Methylcyclopentadec-5-en-1-one, a significant synthetic musk, exists as two geometric isomers, (Z) and (E), each with distinct olfactory properties. These isomers, along with their respective enantiomers, contribute to a range of musk scents, from strong and pure to weak and woody with sweaty or nitromusk undertones[1]. The (Z)-isomer, in particular, is noted for its superior top note and nitromusk character, making it a highly sought-after component in perfumery[1]. The complexity of its stereochemistry and the nuanced differences in the sensory perception of each isomer present a compelling case for detailed chemical investigation. This guide aims to consolidate the available scientific information on the synthesis and characterization of these important fragrance molecules.

Synthesis of (Z)- and (E)-3-methylcyclopentadec-5-en-1-one

The synthesis of 3-methylcyclopentadec-5-en-1-one isomers has been approached through various strategies, often starting from larger macrocyclic precursors or employing ring-closing metathesis reactions. A notable and well-documented method involves the enantioselective synthesis of the highly prized (R,Z)-5-Muscenone isomer.

Enantioselective Synthesis of (+)-(R,Z)-5-Muscenone

An efficient enantioselective synthesis has been developed starting from a readily available achiral macrocyclic diketone, 3-methyl-1,5-cyclopentadecanedione. The key step in this synthesis is a sodium N-methylephedrate mediated enantioselective aldol (B89426) condensation, which proceeds via a dynamic kinetic resolution of an aldol intermediate[2][3][4].

Experimental Protocol: Enantioselective Aldol Condensation [2][4]

  • Reagents: (+)-N-methylephedrine, Sodium Hydride (60% dispersion in mineral oil), 3-methyl-1,5-cyclopentadecanedione, dry Tetrahydrofuran (THF), 2N HCl solution, Diethyl ether.

  • Procedure:

    • A mixture of (+)-N-methylephedrine (16 mmol) and NaH (16 mmol) in dry THF is stirred at reflux for 30 minutes to prepare the sodium alkoxide.

    • After cooling to room temperature, 3-methyl-1,5-cyclopentadecanedione (4 mmol) is added.

    • The reaction mixture is stirred and monitored by Gas Chromatography (GC).

    • Upon completion, the reaction is quenched by hydrolysis with a 2N HCl solution.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are dried and concentrated in vacuo.

    • The residue is purified by flash chromatography to yield the enantioenriched bicyclic enone intermediate.

  • Subsequent Steps: The resulting enone is then transformed in two steps, including an Eschenmoser fragmentation, to afford (+)-(R,Z)-5-Muscenone[2][5].

The following diagram illustrates the synthetic workflow for the enantioselective synthesis of (+)-(R,Z)-5-Muscenone.

Enantioselective Synthesis of (+)-(R,Z)-5-Muscenone cluster_start Starting Materials cluster_reaction1 Key Step cluster_intermediate Intermediate cluster_reaction2 Transformation cluster_product Final Product 3-methyl-1,5-cyclopentadecanedione 3-methyl-1,5-cyclopentadecanedione Aldol_Condensation Enantioselective Aldol Condensation 3-methyl-1,5-cyclopentadecanedione->Aldol_Condensation N-methylephedrine_NaH (+)-N-methylephedrine / NaH N-methylephedrine_NaH->Aldol_Condensation Bicyclic_Enone Enantioenriched Bicyclic Enone Aldol_Condensation->Bicyclic_Enone Transformation Two-Step Transformation (e.g., Eschenmoser Fragmentation) Bicyclic_Enone->Transformation RZ_Muscenone (+)-(R,Z)-5-Muscenone Transformation->RZ_Muscenone Analytical Workflow cluster_separation Chromatographic Separation cluster_characterization Spectroscopic Characterization Sample Mixture of (Z)- and (E)-isomers GC Gas Chromatography (GC) Sample->GC HPLC High-Performance Liquid Chromatography (HPLC) Sample->HPLC MS Mass Spectrometry (MS) GC->MS GC-MS NMR NMR Spectroscopy (¹H, ¹³C) HPLC->NMR IR Infrared (IR) Spectroscopy HPLC->IR HPLC->MS LC-MS

References

An In-depth Technical Guide to the Synthesis of Methylcyclopentadecenone from Cyclododecanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed multi-step synthesis for Methylcyclopentadecenone, a valuable macrocyclic musk fragrance, starting from the readily available cyclododecanone (B146445). The synthesis leverages established methodologies in macrocyclic chemistry, including ring expansion and functional group manipulation, to construct the 15-membered carbocyclic framework with the requisite methyl and unsaturation features. While a direct, publicly documented continuous process from cyclododecanone to the final product is not fully available, this guide consolidates information from related syntheses, such as that of Muscone, and patented key steps to provide a comprehensive and scientifically plausible pathway.

Introduction

This compound, with the chemical formula C16H28O, is a significant synthetic musk used extensively in the fragrance industry.[1] Its characteristic powerful and elegant musk note makes it a sought-after ingredient in fine fragrances and consumer products.[1] The primary isomers of interest are (Z)- and (E)-3-methylcyclopentadec-5-en-1-one. The synthesis of such large-ring structures presents unique challenges, often addressed by sophisticated ring-expansion strategies or macrocyclization reactions. This guide focuses on a pathway commencing with cyclododecanone, an industrially accessible starting material.[2] The proposed synthesis involves an initial three-carbon ring expansion of cyclododecanone, followed by the introduction of the methyl group and the double bond via a key bicyclic ether intermediate.

Proposed Synthetic Pathway

The overall transformation from cyclododecanone to this compound can be envisioned in the following major stages:

  • Three-Carbon Ring Expansion of Cyclododecanone: This sequence expands the 12-membered ring of cyclododecanone to a 15-membered ring, cyclopentadecanone (B167302). This is a common strategy in the synthesis of related macrocyclic musks like Muscone.[2][3]

  • Introduction of the Methyl Group and Formation of a Bicyclic Ether Intermediate: The cyclopentadecanone is functionalized to introduce a methyl group and set the stage for the creation of the double bond. This proceeds through the formation of a 14-methyl-16-oxabicyclo[10.3.1]hexadecene intermediate.

  • Acid-Catalyzed Rearrangement to this compound: The bicyclic ether intermediate undergoes a rearrangement reaction catalyzed by acid to yield the final product, this compound.[1]

The following sections provide detailed experimental protocols for each of these stages, along with quantitative data in tabular format and workflow visualizations.

Experimental Protocols

Stage 1: Three-Carbon Ring Expansion of Cyclododecanone to Cyclopentadecanone

This stage is adapted from known syntheses of cyclopentadecanone from cyclododecanone, which often involve an initial α-alkylation followed by a series of transformations to effect the ring expansion.

Step 1.1: α-Allylation of Cyclododecanone

  • Reaction: Cyclododecanone is first converted to its enolate, which is then alkylated with an allyl halide.

  • Protocol:

    • To a solution of lithium diisopropylamide (LDA) (1.1 eq.) in dry tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, a solution of cyclododecanone (1.0 eq.) in dry THF is added dropwise.

    • The mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

    • Allyl bromide (1.2 eq.) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

    • The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

    • The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

    • The crude product, 2-allylcyclododecanone, is purified by column chromatography on silica (B1680970) gel.

Step 1.2: Ozonolysis and Reductive Workup

  • Reaction: The terminal double bond of the allyl group is cleaved to an aldehyde.

  • Protocol:

    • A solution of 2-allylcyclododecanone (1.0 eq.) in a mixture of dichloromethane (B109758) and methanol (B129727) (1:1) is cooled to -78 °C.

    • Ozone is bubbled through the solution until a persistent blue color is observed.

    • The solution is purged with nitrogen to remove excess ozone.

    • Dimethyl sulfide (B99878) (2.0 eq.) is added, and the mixture is allowed to warm to room temperature and stirred for 12 hours.

    • The solvent is removed under reduced pressure, and the residue is taken up in diethyl ether. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude aldehyde.

Step 1.3: Intramolecular Aldol (B89426) Condensation and Dehydration

  • Reaction: The aldehyde undergoes an intramolecular aldol reaction with the ketone, followed by dehydration to form a bicyclic enone.

  • Protocol:

    • The crude aldehyde from the previous step is dissolved in ethanol.

    • A catalytic amount of a base, such as sodium ethoxide or potassium hydroxide, is added.

    • The mixture is stirred at room temperature for 24 hours.

    • The reaction is neutralized with dilute hydrochloric acid and the solvent is removed.

    • The residue is partitioned between water and diethyl ether. The organic layer is dried and concentrated. The resulting bicyclo[10.3.0]pentadecenone is purified by chromatography.

Step 1.4: Hydrogenation

  • Reaction: The double bond in the bicyclic enone is reduced to yield cyclopentadecanone.

  • Protocol:

    • The bicyclic enone is dissolved in ethanol.

    • A catalytic amount of palladium on carbon (10% Pd/C) is added.

    • The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield cyclopentadecanone.

Stage 2: Synthesis of the Bicyclic Ether Intermediate

This stage involves the introduction of a methyl group and subsequent cyclization to form the key intermediate.

Step 2.1: α-Methylation of Cyclopentadecanone

  • Reaction: Similar to the allylation, the ketone is methylated at the α-position.

  • Protocol:

    • Cyclopentadecanone (1.0 eq.) is treated with LDA (1.1 eq.) in THF at -78 °C.

    • After 1 hour, methyl iodide (1.2 eq.) is added, and the reaction is allowed to warm to room temperature and stirred overnight.

    • Workup is performed as in Step 1.1 to yield 2-methylcyclopentadecanone.

Step 2.2: Baeyer-Villiger Oxidation

  • Reaction: The 2-methylcyclopentadecanone is oxidized to the corresponding lactone.

  • Protocol:

    • 2-Methylcyclopentadecanone (1.0 eq.) is dissolved in dichloromethane.

    • meta-Chloroperoxybenzoic acid (m-CPBA) (1.5 eq.) is added portion-wise at 0 °C.

    • The reaction is stirred at room temperature for 48 hours.

    • The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • The organic layer is dried and concentrated to give the lactone.

Step 2.3: Reduction and Cyclization

  • Reaction: The lactone is reduced to the corresponding diol, which then undergoes cyclodehydration to form the bicyclic ether.

  • Protocol:

    • The crude lactone is dissolved in dry THF and cooled to 0 °C.

    • Lithium aluminum hydride (LAH) (2.0 eq.) is added carefully.

    • The mixture is stirred at room temperature for 4 hours.

    • The reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

    • The resulting solid is filtered off, and the filtrate is concentrated to give the diol.

    • The crude diol is then heated in the presence of a catalyst such as Raney copper to effect cyclodehydration to 14-methyl-16-oxabicyclo[10.3.1]hexadecene.

Stage 3: Acid-Catalyzed Rearrangement to this compound

  • Reaction: The final step is the acid-catalyzed rearrangement of the bicyclic ether.[1]

  • Protocol:

    • The 14-methyl-16-oxabicyclo[10.3.1]hexadecene intermediate is treated with a catalytic amount of a strong acid, such as phosphoric acid or sulfuric acid.

    • The reaction is heated to promote the rearrangement.

    • After the reaction is complete, the mixture is cooled, neutralized with a base, and extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated.

    • The final product, a mixture of (Z)- and (E)-3-methylcyclopentadec-5-en-1-one, is purified by distillation or chromatography.

Quantitative Data Summary

The following table summarizes the estimated yields and key reaction conditions for the proposed synthetic pathway. These values are based on typical yields for such reactions reported in the literature for similar substrates.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Estimated Yield (%)
1.1α-AllylationLDA, Allyl BromideTHF-78 to RT1375-85
1.2OzonolysisO3, DMSCH2Cl2/MeOH-78 to RT1380-90
1.3Aldol CondensationNaOEtEthanolRT2460-70
1.4HydrogenationH2, Pd/CEthanolRT12>95
2.1α-MethylationLDA, MeITHF-78 to RT1370-80
2.2Baeyer-Villigerm-CPBACH2Cl20 to RT4865-75
2.3Reduction & CyclizationLAH; Raney CuTHF; neatRT; heat4; -70-80
3RearrangementH3PO4-Heat-75-85

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow CD CD ACD ACD CD->ACD Step 1.1 α-Allylation Cyclododecanone Cyclododecanone Aldehyde Aldehyde ACD->Aldehyde Step 1.2 Ozonolysis 2-Allylcyclododecanone 2-Allylcyclododecanone BicyclicEnone BicyclicEnone Aldehyde->BicyclicEnone Step 1.3 Aldol Condensation Keto-aldehyde Keto-aldehyde CPD CPD BicyclicEnone->CPD Step 1.4 Hydrogenation Bicyclo[10.3.0]pentadecenone Bicyclo[10.3.0]pentadecenone MCPD MCPD CPD->MCPD Step 2.1 α-Methylation Cyclopentadecanone Cyclopentadecanone Lactone Lactone MCPD->Lactone Step 2.2 Baeyer-Villiger 2-Methylcyclopentadecanone 2-Methylcyclopentadecanone Diol Diol Lactone->Diol Step 2.3a Reduction 1-Oxa-3-methylcyclohexadecan-2-one 1-Oxa-3-methylcyclohexadecan-2-one BicyclicEther BicyclicEther Diol->BicyclicEther Step 2.3b Cyclodehydration 3-Methylcyclopentadecane-1,5-diol 3-Methylcyclopentadecane-1,5-diol MCPenone MCPenone BicyclicEther->MCPenone Step 3 Rearrangement 14-Methyl-16-oxabicyclo[10.3.1]hexadecene 14-Methyl-16-oxabicyclo[10.3.1]hexadecene This compound This compound

Caption: Proposed synthetic pathway from Cyclododecanone to this compound.

Signaling Pathways

As a synthetic fragrance ingredient, the primary area of research for this compound is its synthesis, olfactory properties, and safety for use in consumer products. There is currently no significant body of scientific literature detailing its interactions with specific biological signaling pathways in the context of drug development. Its biological effects are primarily related to its pleasant scent and its potential for skin sensitization in some individuals.

Conclusion

The synthesis of this compound from cyclododecanone is a multi-step process that requires careful control over reaction conditions to achieve the desired macrocyclic structure. The proposed pathway, involving a three-carbon ring expansion followed by functionalization and rearrangement, represents a viable approach based on established chemical transformations. Further optimization of each step would be necessary to develop a commercially scalable and efficient process. This guide provides a foundational framework for researchers and scientists interested in the synthesis of this important fragrance molecule.

References

Physicochemical Properties of Methylcyclopentadecenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcyclopentadecenone, with the CAS number 82356-51-2, is a macrocyclic ketone recognized for its potent and refined musk fragrance.[1][2] Primarily utilized in the fragrance industry, it serves as a foundational component in a wide array of scented products, from fine perfumes to personal care items.[1] This document provides a detailed overview of the core physicochemical properties of this compound, outlines the standard experimental methodologies for their determination, and presents a logical workflow for its chemical synthesis. The main constituents of the commercial product are the (Z)- and (E)- isomers of 3-methylcyclopentadec-5-en-1-one.[1][2]

Core Physicochemical Properties

The essential physicochemical characteristics of this compound are summarized in the table below. These properties are critical for understanding its behavior in various matrices, its environmental fate, and its application in formulation development.

PropertyValueUnitsConditions
Molecular Formula C₁₆H₂₈O--
Molecular Weight 236.39 g/mol -
Appearance Colorless to light yellow-Liquid at room temp.
Odor Powerful, elegant musk--
Density 0.927g/cm³at 20°C
Vapor Pressure 0.04Paat 25°C
Water Solubility 900µg/Lat 20°C
Partition Coefficient (LogP) 5.52-at 25°C

Data sourced from references[1][2].

Experimental Protocols

The determination of the physicochemical properties listed above requires precise and standardized experimental protocols. The following sections detail the methodologies typically employed for such characterizations, adhering to internationally recognized standards.

Density Determination (Pycnometer Method - ASTM D891, Method B)

The density of a liquid is most accurately determined using a pycnometer, which is a flask with a precisely known volume.[3][4]

  • Preparation: The pycnometer is meticulously cleaned, dried, and its empty mass is recorded.

  • Calibration: The pycnometer is filled with deionized water of a known temperature (e.g., 20°C) and weighed to determine the mass of the water. This allows for the precise calculation of the pycnometer's volume.

  • Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound. The filled pycnometer is brought to the target temperature (20°C) in a water bath to ensure thermal equilibrium.[4]

  • Weighing: The pycnometer filled with the sample is weighed.

  • Calculation: The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Vapor Pressure Determination (Static Method - OECD Guideline 104)

The static method directly measures the vapor pressure of a substance in equilibrium with its condensed phase (liquid or solid) at a specific temperature.[2][5]

  • Apparatus: A sample is introduced into a vacuum-tight apparatus equipped with a pressure measuring device (manometer) and a temperature control system.

  • Degassing: The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is often achieved through repeated freeze-pump-thaw cycles under vacuum.[5]

  • Equilibration: The temperature of the apparatus is precisely controlled and allowed to stabilize. The substance is given sufficient time to establish vapor-liquid equilibrium in the sealed container.[5]

  • Measurement: Once equilibrium is reached, the pressure inside the apparatus, which corresponds to the vapor pressure of the substance, is recorded.

  • Data Collection: The measurement is repeated at a minimum of two other temperatures to establish the vapor pressure curve.[2][6]

Water Solubility Determination (Flask Method - OECD Guideline 105)

The flask method is suitable for substances with solubility above 10⁻² g/L and involves dissolving the substance in water until saturation is reached.[1][7]

  • Sample Preparation: An excess amount of this compound is added to a flask containing a known volume of purified water.

  • Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 20°C) for a period sufficient to achieve equilibrium (typically 24-48 hours). A preliminary test can help determine the necessary equilibration time.[7]

  • Phase Separation: After equilibration, the mixture is allowed to stand to let undissolved droplets settle. The saturated aqueous solution is then separated from the excess undissolved substance by centrifugation or filtration.

  • Concentration Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1]

  • Calculation: The water solubility is reported as the mass of the substance per volume of water (e.g., µg/L).

Partition Coefficient (n-octanol/water) Determination (HPLC Method - OECD Guideline 117)

The n-octanol/water partition coefficient (LogP) is a measure of a chemical's lipophilicity. The HPLC method provides an estimation of the LogP by correlating the retention time of the substance with that of known reference compounds.[8][9]

  • Principle: The method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC). The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture (e.g., methanol-water). Lipophilic compounds have a stronger affinity for the stationary phase and thus have longer retention times.[8]

  • Calibration: A series of reference compounds with known LogP values are injected into the HPLC system to create a calibration curve of retention time versus LogP.

  • Sample Analysis: A solution of this compound is injected into the HPLC system under the same isocratic conditions used for the reference compounds. Its retention time is measured in duplicate.[8][9]

  • Calculation: The LogP of this compound is determined by interpolating its retention time on the calibration curve.[9]

Spectral Data Acquisition (Gas Chromatography-Mass Spectrometry - GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture, making it ideal for the analysis of fragrance ingredients.[10][11]

  • Sample Introduction: A diluted solution of this compound is injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample.

  • Chromatographic Separation: An inert carrier gas (e.g., helium or hydrogen) transports the vaporized sample through a capillary column.[12] The column's stationary phase separates the components of the sample based on their boiling points and affinities for the phase.

  • Ionization: As the separated components elute from the column, they enter the mass spectrometer's ion source (e.g., Electron Ionization - EI), where they are fragmented into charged ions.

  • Mass Analysis: The ions are then sorted by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation: A detector records the abundance of each ion at each m/z value, generating a mass spectrum that serves as a molecular fingerprint for identification. This spectrum can be compared to spectral libraries for confirmation.[11]

Synthesis Workflow

This compound can be synthesized through a multi-step process starting from cyclododecanone, a readily available industrial chemical.[13] The following diagram illustrates the key stages of this synthetic route.

Synthesis_Workflow A Cyclododecanone B Multistep Process A->B Starting Material C 14-methyl-16-oxabicyclo [10.3.1]hexadec-1(15)-ene B->C Intermediate Formation D Rearrangement C->D Phosphoric Acid Catalysis E This compound D->E Final Product

Caption: Synthesis route of this compound.

References

The Genesis of a Modern Musk: A Technical Guide to Methylcyclopentadecenone

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the discovery, synthesis, and biological interaction of a cornerstone of the modern fragrance industry.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcyclopentadecenone, a macrocyclic musk, has carved a significant niche in the fragrance industry, prized for its powerful, elegant, and persistent musk note. Commercially known as Muscenone®, a registered trademark of Firmenich SA, this synthetic odorant offers a safe and sustainable alternative to animal-derived musks.[1][2] This technical guide provides an in-depth exploration of the discovery, historical development, synthesis, and olfactory reception of this compound, tailored for a scientific audience.

Historical Development: From Natural Musks to a Synthetic Marvel

The journey to this compound is rooted in the long history of musk in perfumery. For centuries, natural musk, obtained from the glands of the musk deer, was a highly valued and expensive ingredient.[3] Ethical concerns and the dwindling population of these animals spurred the quest for synthetic alternatives.

The development of synthetic musks can be broadly categorized into several classes, each with its own historical trajectory. The timeline below illustrates the evolution leading to the discovery of macrocyclic musks like this compound.

Historical_Development A 18th-19th Century Natural Musk Dominance B Late 19th Century Nitro Musks (e.g., Musk Baur) A->B Search for Alternatives C Mid-20th Century Polycyclic Musks (e.g., Galaxolide) B->C Improved Stability & Safety F 1990s: Commercialization of Macrocyclic Musks including Muscenone® C->F D 1926: Ruzicka Synthesizes Muscone (B1676871) (Nobel Prize 1939) E 1967: Discovery of Muscenone® (Firmenich) D->E Advancements in Macrocyclic Synthesis E->F

Caption: Logical flow of the historical development of synthetic musks.

Firmenich, a key player in the fragrance and flavor industry, has been at the forefront of musk research for over 90 years.[4][5] Their work on macrocyclic musks, a class of compounds structurally similar to the active principles of natural musk, led to the discovery of Muscenone® in 1967.[1][2] The commercialization of Muscenone® and other macrocyclic musks gained momentum in the 1990s, offering perfumers a versatile and high-performing ingredient with a desirable safety profile.[4] The name "Hascocen" was also investigated as a potential trade name for this molecule, though "Muscenone®" became the recognized commercial identity.

Chemical Properties and Isomerism

This compound is the commercial name for a mixture of isomers of 3-methyl-cyclopentadecen-1-one. The primary constituents are the (Z)- and (E)-isomers of 3-methylcyclopentadec-5-en-1-one.[6] The presence and ratio of these isomers, along with other positional isomers of the double bond, influence the final olfactory profile.

PropertyValueReference
Molecular Formula C₁₆H₂₈O[1]
Molecular Weight 236.39 g/mol [1]
CAS Number 82356-51-2 (for the isomer mixture)[6]
Appearance Colorless to pale yellow liquid[1]
Odor Profile Powerful, elegant musk, animalic, soapy[6]
Vapor Pressure 0.00044 mmHg @ 23°C[1]
Log P 4.88[1]

The different isomers of 3-methylcyclopentadec-5-en-1-one possess distinct olfactory characteristics. The (Z)-isomer is particularly valued for its superior top note and its resemblance to nitromusks.[7]

Synthesis of this compound

The industrial synthesis of this compound typically starts from cyclododecanone, a readily available chemical feedstock.[1] Several synthetic routes have been developed, with the key step being the formation of the 15-membered macrocycle.

Industrial Synthesis via Rearrangement

A common industrial method involves the rearrangement of a bicyclic precursor.[1][6]

Industrial_Synthesis A Cyclododecanone B Multistep Process A->B C 14-methyl-16-oxabicyclo [10.3.1]hexadec-1(15)-ene B->C D Phosphoric Acid Catalyzed Rearrangement C->D E This compound (Muscenone®) D->E

Caption: Experimental workflow for the industrial synthesis of this compound.

Experimental Protocol:

A detailed protocol for a similar rearrangement is described in a Firmenich patent.[1] A solution of 16-oxa-3-methyl bicyclo[10.3.1]pentadec-1-ene in toluene (B28343) is heated with 80% aqueous phosphoric acid. The water is removed azeotropically during the reaction. After completion, the reaction mixture is cooled, washed with water and aqueous sodium carbonate, and then neutralized. The solvent is evaporated, and the crude product is purified by distillation to yield Muscenone®.[1]

Intramolecular Aldol (B89426) Condensation

Another synthetic approach involves the intramolecular aldol condensation of a diketone precursor.[8]

Experimental Protocol:

2,15-hexadecanedione (B93339) is subjected to an intramolecular condensation reaction in the gas phase using a catalyst from Group 2 of the periodic table, such as magnesium oxide, calcium oxide, or zinc oxide.[8] The resulting 3-methyl-cyclopentadecenone can then be purified by precision distillation.[8] A patent describes a process where this reaction yields 3-hydroxy-3-methylcyclopentadecanone, which can be subsequently dehydrated. However, this method can result in low yields (around 38%) due to intermolecular side reactions.[8]

Enantioselective Synthesis

The synthesis of specific enantiomers of this compound has been a subject of research to isolate the most desirable olfactory properties. An efficient enantioselective synthesis of (+)-(R,Z)-5-Muscenone has been reported, which involves a kinetic resolution and an enantioconvergent transformation.[7] Another approach utilizes an enantioselective aldol condensation reaction mediated by sodium N-methylephedrate, achieving up to 76% enantiomeric excess.[7]

Quantitative Data Comparison of Synthetic Routes:

Synthetic RouteKey Reagents/StepsReported YieldReference
Industrial Rearrangement Phosphoric acid catalyzed rearrangement of a bicyclic precursorHigh (industrial process)[1]
Intramolecular Aldol Condensation Gas-phase condensation of 2,15-hexadecanedione with Group 2 metal oxidesEconomical, but specific yield not detailed in the abstract[8]
Intramolecular Aldol Condensation (Liquid Phase) Tributylamine and titanium tetrachloride38%[8]
Enantioselective Aldol Condensation Sodium N-methylephedrateUp to 95% isolated yield with 76% ee[7]

Olfactory Reception and Signaling Pathway

The perception of musk odors is initiated by the interaction of the odorant molecule with specific olfactory receptors (ORs) located in the olfactory epithelium. For macrocyclic musks like this compound, the human olfactory receptor OR5AN1 has been identified as a key receptor.

The binding of this compound to OR5AN1 triggers a conformational change in the receptor, which in turn activates a G-protein (Gαolf). This initiates a signaling cascade, leading to the production of cyclic AMP (cAMP), the opening of ion channels, and the generation of an action potential in the olfactory neuron. This signal is then transmitted to the olfactory bulb in the brain for processing.

Olfactory_Signaling cluster_0 Olfactory Sensory Neuron A This compound B OR5AN1 (Olfactory Receptor) A->B Binding C G-protein (Gαolf) Activation B->C D Adenylate Cyclase Activation C->D E ATP -> cAMP D->E F Ion Channel Opening E->F G Action Potential F->G H Signal to Olfactory Bulb G->H

Caption: Simplified signaling pathway for this compound olfaction.

Conclusion

This compound, commercially known as Muscenone®, stands as a testament to the advancements in synthetic chemistry in the fragrance industry. Its discovery and development by Firmenich have provided a valuable and sustainable alternative to natural musks. The understanding of its synthesis, isomer-specific properties, and interaction with olfactory receptors continues to evolve, offering new avenues for the creation of novel and captivating fragrances. This in-depth guide provides a solid foundation for researchers and professionals in the field to appreciate the scientific journey and technical intricacies of this important macrocyclic musk.

References

The Scent of Size: A Technical Guide to Macrocyclic Ketones in Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Macrocyclic ketones, a class of compounds characterized by a large ring structure containing a ketone functional group, are cornerstones of the fragrance industry. Prized for their unique and persistent musk, animalic, and warm odor profiles, these molecules are indispensable in creating sophisticated and long-lasting perfumes. This technical guide provides a comprehensive overview of the core aspects of macrocyclic ketones in fragrance research, including their olfactory properties, synthesis, and the biological pathways governing their perception.

Core Macrocyclic Ketones: A Quantitative Overview

The sensory characteristics of macrocyclic ketones are defined by several key quantitative parameters, including their odor threshold, substantivity (longevity on a substrate), and vapor pressure. These properties are critical for perfumers in formulating fragrances with desired performance and aesthetic profiles.

CompoundChemical StructureMolecular Weight ( g/mol )Odor ProfileOdor ThresholdSubstantivity on Paper StripVapor Pressure
Muscone C₁₆H₃₀O238.41Sweet, musky, animalic, powdery, fatty, natural[1]9.8 ppb[2]> 400 hours[3]0.000095 mmHg @ 23°C[4]
Civetone C₁₇H₃₀O250.42Intensely warm, musky, animalic, powdery, with delicate sweetness; becomes pleasant at extreme dilutions[5]Becomes pleasant at extreme dilutions[6][7]Very high tenacity[5]~0.0001 - 0.0002 hPa @ 20-25°C[6]
Ambrettolide C₁₆H₂₈O₂252.39Soft musky-lactonic with pear, litchi, rosy, and ambrette-like nuances[8]0.3 ng/L air[9][10]~1 month[11]0.000158 mmHg @ 23°C[9][10]
Velvione® C₁₆H₂₈O236.39Powdery macrocyclic musk with a nitro-musk aspect[12]0.6 ng/L air[3][13]Highly substantive[12]Data not available

The Scent Pathway: Olfactory Signaling of Macrocyclic Ketones

The perception of macrocyclic ketones begins with their interaction with specific olfactory receptors in the nasal epithelium. The primary human receptor responsible for detecting many musk compounds, including macrocyclic ketones, is OR5AN1.[14][15] The binding of a macrocyclic ketone to this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade, leading to the perception of its characteristic scent.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_neuron Olfactory Sensory Neuron odorant Macrocyclic Ketone receptor OR5AN1 (G-Protein Coupled Receptor) odorant->receptor Binds to g_protein G-protein (Gαolf, Gβ, Gγ) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates cAMP cAMP adenylyl_cyclase->cAMP Converts ATP to ion_channel Ion Channel (CNG Channel) cAMP->ion_channel Opens depolarization Neuron Depolarization ion_channel->depolarization Influx of Na+ and Ca2+ action_potential Action Potential to Brain depolarization->action_potential

Olfactory signaling pathway for macrocyclic ketones.

Experimental Protocols

Synthesis of Macrocyclic Ketones

The synthesis of macrocyclic ketones is a significant area of research, driven by the high demand for these fragrance ingredients and the scarcity of their natural sources. Several synthetic strategies have been developed, with ring-closing metathesis (RCM) and intramolecular cyclization reactions being particularly prominent.

General Experimental Workflow for Fragrance Research

experimental_workflow synthesis Synthesis of Macrocyclic Ketone purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization sensory_eval Sensory Evaluation (Odor Profile, Threshold, Substantivity) characterization->sensory_eval application Application in Fragrance Formulation sensory_eval->application

Typical experimental workflow in fragrance research.

1. Synthesis of (±)-Muscone via Ring-Closing Metathesis (RCM)

This method utilizes a commercially available starting material, (+)-citronellal, to introduce the chiral center and a ruthenium-based catalyst for the key ring-closing step.

  • Step 1: Preparation of the Diene Precursor:

    • Convert (+)-citronellal to the corresponding terminal alkyne through a multi-step sequence involving oxidation, Wittig reaction, and subsequent functional group manipulations.

    • Couple the terminal alkyne with a suitable ω-alkenyl halide (e.g., 8-bromooct-1-ene) via Sonogashira coupling to form the diene precursor.

  • Step 2: Ring-Closing Metathesis:

    • Dissolve the diene precursor in a dry, degassed solvent such as dichloromethane (B109758) or toluene.

    • Add a catalytic amount (typically 1-5 mol%) of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst).

    • Reflux the reaction mixture under an inert atmosphere until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Quench the reaction and purify the resulting cyclic alkene by column chromatography.

  • Step 3: Hydrogenation:

    • Dissolve the cyclic alkene in a suitable solvent like ethanol (B145695) or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (Pd/C).

    • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the double bond is fully reduced.

    • Filter the catalyst and remove the solvent under reduced pressure to yield (±)-Muscone.

2. Synthesis of (Z)-Civetone from Oleic Acid

This synthesis leverages the readily available and renewable feedstock, oleic acid.

  • Step 1: Intermolecular Olefin Metathesis:

  • Step 2: Bromination and Dehydrobromination:

    • Brominate the double bond of dimethyl 9-octadecenedioate.

    • Perform a double dehydrobromination to form the corresponding diyne.[16]

  • Step 3: Semi-Hydrogenation:

    • Selectively reduce the alkyne to a (Z)-alkene using a poisoned catalyst such as Lindlar's catalyst.[16]

  • Step 4: Intramolecular Dieckmann Condensation and Decarboxylation:

    • Perform an intramolecular Dieckmann condensation on the resulting diester to form the β-keto ester.

    • Hydrolyze and decarboxylate the β-keto ester to yield (Z)-Civetone.[16]

3. Synthesis of Ambrettolide from Aleuritic Acid

Aleuritic acid, a major component of shellac, serves as a natural precursor for the synthesis of Ambrettolide.

  • Step 1: Formation of a Dioxolane Derivative:

    • React aleuritic acid with an orthoformate (e.g., trimethyl orthoformate) to protect the diol functionality as a dioxolane.[13]

  • Step 2: Formation of the Bengalene Acid Derivative:

    • Heat the dioxolane derivative with acetic anhydride.[13]

  • Step 3: Cyclization:

    • Heat the resulting bengalene acid derivative to induce cyclization and form Ambrettolide.[13]

4. Synthesis of Velvione® from Cyclododecanone (B146445)

This industrial synthesis starts from a readily available 12-membered cyclic ketone.

  • Step 1: Chlorination:

  • Step 2: Grignard Reaction:

    • Treat 2-chlorocyclododecanone with two equivalents of vinylmagnesium chloride to produce 1,2-divinyl-cyclododecan-1-ol.[3][13]

  • Step 3: Oxy-Cope Rearrangement:

    • Subject the 1,2-divinyl-cyclododecan-1-ol to an Oxy-Cope rearrangement. The conversion of the alcohol to an alcoholate can accelerate this step. This rearrangement expands the ring and forms the ketone group of Velvione®.[3][13]

Sensory and Instrumental Evaluation Protocols

1. Sensory Evaluation of Substantivity

This protocol is used to determine the longevity of a fragrance material on a smelling strip.

  • Materials: Standard paper smelling strips, a solution of the macrocyclic ketone in a suitable solvent (e.g., 1% in ethanol), a controlled environment with neutral odor.

  • Procedure:

    • Dip a smelling strip into the fragrance solution for a standardized amount of time (e.g., 2-3 seconds).

    • Allow the solvent to evaporate for a few minutes.

    • A panel of trained sensory assessors evaluates the odor of the strip at regular intervals (e.g., 1, 4, 8, 24, 48 hours, and then daily).

    • Assessors record the perceived intensity of the odor using a standardized scale (e.g., a 10-point scale where 0 is no odor and 10 is very strong).

    • The substantivity is reported as the time at which the odor is no longer perceptible or falls below a certain intensity threshold.

2. Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the human nose as a detector to identify odor-active compounds.

  • Instrumentation: A gas chromatograph equipped with a sniffing port that splits the column effluent, directing a portion to a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) and the other portion to the human assessor.

  • Procedure:

    • A solution of the fragrance mixture is injected into the GC.

    • As the separated compounds elute from the GC column, a trained assessor sniffs the effluent from the sniffing port.

    • The assessor records the retention time and provides a description of the odor for each perceived scent.

    • By correlating the assessor's perception with the data from the conventional detector, the specific compounds responsible for the different odor notes can be identified.

    • Dilution analysis can also be performed, where serial dilutions of the sample are injected to determine the odor activity value (OAV) of each compound, providing a measure of its contribution to the overall aroma.[14]

Conclusion

Macrocyclic ketones remain a fascinating and vital class of molecules in fragrance research. Their complex synthesis and unique olfactory properties continue to drive innovation in both academia and industry. A thorough understanding of their quantitative characteristics, synthetic pathways, and the biological mechanisms of their perception is essential for the development of new and captivating fragrances. This guide provides a foundational overview to aid researchers and professionals in this dynamic field.

References

An In-depth Technical Guide to the Olfactory Profile of Synthetic Musk Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the olfactory characteristics of synthetic musk compounds, a cornerstone of the fragrance industry for over a century.[1][2] Synthetic musks were developed as ethical and cost-effective alternatives to natural musk, which was traditionally sourced from the musk deer.[3][4][5] This document details their classification, scent profiles, quantitative olfactory data, the experimental protocols used for their characterization, and the underlying signaling pathways they activate.

Classification and Olfactory Characteristics of Synthetic Musks

Synthetic musks are broadly categorized into four main chemical classes: nitro musks, polycyclic musks (PCM), macrocyclic musks (MCM), and alicyclic (or linear) musks.[2][3][4] Each class possesses distinct structural features that influence its olfactory profile, stability, and biodegradability.[3][4]

  • Nitro Musks : The first generation of synthetic musks, discovered in the late 19th century, are derivatives of nitrated alkylbenzenes.[1][3][6] They are known for their strong, sweet, and powdery scents, with some possessing animalic notes.[1][3][7] However, due to concerns about their instability, potential for bioaccumulation, and health effects, their use has been severely restricted or banned.[1][3][8][9]

  • Polycyclic Musks (PCM) : Developed in the mid-20th century, these compounds, such as Galaxolide and Tonalide, feature interconnected ring structures.[1][3] They are valued for their clean, powdery, and sweet musky fragrance and their high stability, making them widely used in detergents and cosmetics.[1][3][6][10] However, their low biodegradability and tendency to bioaccumulate are environmental concerns.[1][6]

  • Macrocyclic Musks (MCM) : These compounds have large ring structures (10-15 carbons or more) that closely mimic the structure of natural musk compounds like muscone (B1676871).[3][6][11] They offer a soft, warm, and elegant animalic-musky odor and are generally more biodegradable than polycyclic musks.[3][4][7] Their production cost is often higher, limiting their use to premium fragrances.[3]

  • Alicyclic (Linear) Musks : This is the most recent class of synthetic musks, developed with environmental considerations in mind.[1][3] Compounds like Helvetolide feature saturated ring structures that enhance biodegradability.[3] Their scent profile is often described as clean, fruity (pear-like), and skin-like.[5][12][13]

Quantitative Olfactory Data

The following tables summarize key quantitative data for representative synthetic musk compounds, including their odor thresholds and receptor binding affinities. Odor threshold is the minimum concentration of a substance that can be detected by the human sense of smell. Receptor affinity, often expressed as the half-maximal effective concentration (EC50), indicates the concentration of a compound required to activate a specific olfactory receptor by 50%.

Table 1: Olfactory Profile and Odor Thresholds of Selected Synthetic Musks

Compound NameClassCAS NumberOdor DescriptionOdor Threshold (ng/L of air)
Musk KetoneNitro81-14-1Sweet, powdery, gentle, warm, animalic[1]0.1[1]
Musk XyleneNitro81-15-2Slightly sharp, musky[1]N/A
Galaxolide (HHCB)Polycyclic1222-05-5Clean, powdery, musky with floral notes[1][3]0.9[1]
Tonalide (AHTN)Polycyclic21145-77-7Warm, sensual, woody, earthy tones[3][12]N/A
AmbrettolideMacrocyclic7779-50-2Resembles natural ambrette, musky, "green-mossy"[11][14]N/A
Exaltolide® (Pentadecanolide)Macrocyclic106-02-5Elegant, sweet, animalic, musky[4]N/A
Ethylene BrassylateMacrocyclic105-95-3Powdery-musky, woody, floral, vanilla notes[1]N/A
Helvetolide®Alicyclic41890-92-0Clean, white, milky, fruity (pear) musk[3][12][13]N/A
Romandolide®Alicyclic236391-76-7Soft, powdery, fruity[12][15]N/A
Applelide®Alicyclic478695-70-4Powdery, creamy, warm, fresh fruity notes[1]1.5[1]

Table 2: Olfactory Receptor Binding Affinities (EC50) of Musks

CompoundClassOlfactory ReceptorEC50 (µM)
(R)-MusconeMacrocyclicHuman OR5AN1~10
(R)-MusconeMacrocyclicMouse MOR215-1~3
(S)-MusconeMacrocyclicHuman OR5AN1~10
(S)-MusconeMacrocyclicMouse MOR215-1~30
GalaxolidePolycyclicHuman OR5AN1Weak or no response
Musk KetoneNitroHuman OR1A1~1

Note: Data compiled from a study on the binding selectivity of muscone and other musk compounds. The study highlights that OR5AN1 responds to macrocyclic and nitro musks but not polycyclic ones, while OR1A1 is more selective for nitromusks.[16][17] Mouse receptor MOR215-1 shows a clear preference for the (R)-enantiomer of muscone.[16]

Experimental Protocols & Methodologies

The characterization of synthetic musks involves a combination of analytical chemistry and sensory evaluation techniques.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a pivotal technique used to identify which specific compounds in a complex mixture are responsible for its aroma. The effluent from the gas chromatograph is split, with one portion going to a chemical detector (like a mass spectrometer) for identification and the other to a heated port where a trained human assessor can sniff the eluting compounds and describe their scent and intensity.[18]

Detailed Methodology:

  • Sample Preparation: A sample containing the musk compound is prepared. For consumer products, this may involve solvent extraction or headspace techniques like Solid Phase Microextraction (SPME) to capture volatile and semi-volatile compounds.[19]

  • Injection: The prepared sample is injected into the GC inlet, where it is vaporized.

  • Separation: The vaporized sample travels through a capillary column. Compounds are separated based on their boiling points and interaction with the column's stationary phase.

  • Effluent Splitting: At the end of the column, a splitter divides the effluent. Typically, a 1:1 or similar ratio is used to direct the flow to both the chemical detector and the olfactometry port.

  • Chemical Detection: A Mass Spectrometer (MS) detector ionizes the eluting compounds, separates the ions by their mass-to-charge ratio, and generates a mass spectrum, which allows for structural identification.[18][20]

  • Olfactory Detection: The other portion of the effluent is transferred via a heated line to an "odor port." A trained panelist sniffs the port continuously, recording the time, duration, intensity, and a qualitative description of any detected odor.[18]

  • Data Correlation: The data from the MS (compound identity) and the olfactometry port (odor description) are correlated using their retention times to link specific molecules to specific scents.

GCO_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_detection Detection cluster_analysis Data Analysis Sample Product Sample (e.g., Perfume, Detergent) Extraction Extraction / SPME Sample->Extraction Injector GC Injector Extraction->Injector Column Capillary Column (Separation) Injector->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (MS) (Identification) Splitter->MS 50% OdorPort Olfactometry Port (Odor Port) (Sensory Evaluation) Splitter->OdorPort 50% Correlation Data Correlation (Retention Time Matching) MS->Correlation OdorPort->Correlation Result Odor Profile (Compound-Scent Link) Correlation->Result LuciferaseAssay start HEK293 Cells transfection Co-transfection with Plasmids: 1. Olfactory Receptor (OR) 2. Gαolf Protein 3. CRE-Luciferase Reporter start->transfection incubation Incubation (24-48h) (Protein Expression) transfection->incubation stimulation Stimulation with Synthetic Musk Compound incubation->stimulation lysis Cell Lysis & Substrate Addition stimulation->lysis measurement Luminescence Measurement (Luminometer) lysis->measurement analysis Dose-Response Curve & EC50 Calculation measurement->analysis OlfactorySignaling cluster_membrane Olfactory Neuron Membrane OR Olfactory Receptor (OR5AN1) G G Protein (Gαolf) OR->G 2. Activates AC Adenylyl Cyclase G->AC 3. Activates cAMP cAMP AC->cAMP 4. Converts CNG CNG Channel (Closed) CNG_Open CNG Channel (Open) CNG->CNG_Open Opens Depol Depolarization CNG_Open->Depol 6. Influx causes Musk Synthetic Musk Molecule Musk->OR 1. Binds ATP ATP ATP->AC cAMP->CNG 5. Binds Ions Na⁺, Ca²⁺ Ions->CNG_Open AP Action Potential to Olfactory Bulb Depol->AP 7. Triggers

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methylcyclopentadecenone, a significant macrocyclic ketone in the fragrance industry. It details the compound's synonyms, isomeric forms, and its relationship to the well-known musk compound, Muscone (B1676871). A summary of its key physicochemical properties is presented for comparative analysis. Furthermore, this guide outlines the general synthetic pathways and analytical methodologies relevant to this compound, offering a foundational resource for professionals in chemical research and development.

Introduction

This compound, with the CAS number 82356-51-2, is a synthetic fragrance ingredient prized for its powerful and elegant musk note.[1][2] Its molecular formula is C16H28O, and it has a molecular weight of approximately 236.39 g/mol .[1][2][3] This macrocyclic ketone is a colorless to light yellow liquid and is utilized to impart, enhance, or fix the musk character in a wide array of consumer products, including fine fragrances, beauty care items, and fabric softeners.[1][2] The main constituents of commercial this compound are the (Z)- and (E)-isomers of 3-methylcyclopentadec-5-en-1-one.[1][2]

Synonyms and Related Chemical Structures

This compound is known by several synonyms in the chemical and fragrance industries. Understanding these is crucial for comprehensive literature and database searches.

Table 1: Synonyms of this compound

SynonymCAS Number
Muscenone82356-51-2
delta-Muscenone82356-51-2
3-Methylcyclopentadecenone82356-51-2
Cyclopentadecenone, 3-methyl-82356-51-2
2-methylcyclopentadec-2-en-1-one82356-51-2
(5E)-3-Methyl-5-cyclopentadecen-1-one82356-51-2
Muscemore82356-51-2 / 63314-79-4

A structurally related and highly significant compound is Muscone , which is the saturated analog of this compound. The hydrogenation of this compound yields dl-Muscone.[2] Muscone, or 3-methylcyclopentadecanone, is the primary odorant of natural deer musk.[4]

Logical Relationship of this compound and its Derivatives

MCPD This compound (C16H28O) Synonyms Synonyms: - Muscenone - delta-Muscenone - 3-Methylcyclopentadecenone MCPD->Synonyms also known as Isomers Isomers: - (Z)-3-methylcyclopentadec-5-en-1-one - (E)-3-methylcyclopentadec-5-en-1-one MCPD->Isomers exists as Muscone Muscone (3-Methylcyclopentadecanone) (C16H30O) MCPD->Muscone hydrogenation

Caption: Relationship between this compound, its synonyms, isomers, and Muscone.

Physicochemical Properties

A compilation of the quantitative physicochemical data for this compound is presented below. These properties are critical for its application in various formulations and for understanding its environmental fate.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C16H28O[1][2]
Molecular Weight 236.39292 g/mol [1][3]
Appearance Colorless to light yellow liquid[1][2]
Density 0.927 g/cm³ at 20°C[1][2]
Vapor Pressure 0.04 Pa at 25°C[1][2]
Water Solubility 900 µg/L at 20°C[1][2]
LogP (Octanol-Water Partition Coefficient) 5.52 at 25°C[1][2]
Odor Profile Powerful, elegant musk, animalic, soapy[1][2]

Experimental Protocols

Synthesis of this compound

A common industrial synthesis of 3-Methylcyclopentadecenone involves a multi-step process starting from cyclododecanone (B146445).[1][2] The key final step is the acid-catalyzed rearrangement of an intermediate.

High-Level Synthesis Workflow:

A Cyclododecanone B Multistep Process A->B C 14-methyl-16-oxabicyclo[10.3.1]hexadec-1(15)-ene B->C D Rearrangement (Phosphoric Acid Catalyst) C->D E 3-Methylcyclopentadecenone D->E

Caption: General synthetic pathway to 3-Methylcyclopentadecenone.

Protocol Overview:

  • Starting Material: The synthesis commences with cyclododecanone.

  • Intermediate Formation: Through a series of reactions, cyclododecanone is converted to 14-methyl-16-oxabicyclo[10.3.1]hexadec-1(15)-ene.[1][2]

  • Rearrangement: This bicyclic intermediate undergoes a rearrangement reaction catalyzed by an acid, typically phosphoric acid, to yield 3-Methylcyclopentadecenone.[1][2]

Another patented method describes the gas-phase intramolecular condensation of 2,15-hexadecanedione (B93339) using a catalyst from Group 2 of the periodic table, such as magnesium oxide or calcium oxide.

Analytical Methods

The analysis of this compound, particularly for quality control and in complex matrices, typically relies on chromatographic techniques.

General Analytical Workflow:

A Sample Preparation (e.g., Dilution, Extraction) B Chromatographic Separation (e.g., GC) A->B C Detection (e.g., MS, FID) B->C D Data Analysis (Quantification and Identification) C->D

Caption: Typical analytical workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: GC separates volatile and semi-volatile compounds based on their partitioning between a stationary phase in a column and a mobile gas phase. The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, allowing for identification and quantification.

  • Sample Preparation: Samples containing this compound are typically diluted in a suitable organic solvent (e.g., ethanol, hexane) before injection into the GC.

  • GC Conditions (Illustrative):

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector: Split/splitless injector.

    • Oven Program: A temperature gradient is used to ensure the separation of components with different boiling points.

    • Carrier Gas: Helium or hydrogen.

  • MS Conditions (Illustrative):

    • Ionization: Electron Ionization (EI).

    • Detector: Quadrupole or Ion Trap.

    • Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

Conclusion

This compound is a cornerstone of the modern perfumer's palette, offering a versatile and powerful musk character. Its synthesis from readily available starting materials and its well-defined physicochemical properties make it a commercially important fragrance ingredient. A thorough understanding of its synonyms, isomeric forms, and relationship to other macrocyclic musks like Muscone is essential for researchers and developers in the fields of fragrance chemistry, consumer product formulation, and analytical science. The methodologies outlined in this guide provide a fundamental basis for further investigation and application of this significant compound.

References

Commercial Availability and Research Applications of Methylcyclopentadecenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources, availability, and scientific applications of Methylcyclopentadecenone. This information is intended to assist researchers, scientists, and professionals in drug development in sourcing this compound for laboratory and investigational use.

Commercial Sourcing and Availability

This compound is available from various chemical suppliers, primarily located in China. The compound is offered in different grades, purities, and quantities to suit a range of research and development needs. Below is a summary of commercial availability based on publicly accessible data.

SupplierLocationPurityAvailable QuantitiesGradeCAS Number
Condice Chemical (Hubei) Co., Ltd.China99%1kg, 25kgNot Specified82356-51-2
Shanghai UCHEM Inc.China99%1kg, 25kgNot Specified82356-51-2
Shanghai Dingfen Chemical Technology Co., Ltd.China96%1g, 5g, 25g, 100g, 500gNot Specified82356-51-2
Wuhan Netcom Electronic Commerce LimitedChina50%, 90%, 95%25kgNot Specified82356-51-2
Wuhan kemike Biomedical Technology Co., Ltd.China96%Not SpecifiedNot Specified82356-51-2
Klong Industrial Co., Ltd.ChinaNot Specified25kgsNot Specified82356-51-2
Guangzhou Yaoguang Technology Co., Ltd.China99%Not SpecifiedReagent Grade82356-51-2
Xian ZB Biotech Co.,Ltd.China99%Not SpecifiedDaily Chemical82356-51-2
Kindchem Co., Ltd.China98%Not SpecifiedIndustrial Grade82356-51-2
Shan Dong Believe Chemical Pte. Ltd.China99%Not SpecifiedMedical Grade82356-51-2
WolfaNot Specified99%Not SpecifiedFood Grade82356-51-2
NINGBO INNO PHARMCHEM CO.,LTD.ChinaHigh PurityTon to hundred tonsNot Specified82356-51-2
BOC SciencesUSANot SpecifiedNot SpecifiedResearch Chemicals, Biochemicals, Pharmaceutical Ingredients82356-51-2

Acquiring this compound for Research: A Workflow

The process of obtaining this compound for research purposes involves several key steps, from initial supplier identification to final procurement and laboratory application. The following diagram illustrates a typical workflow for researchers.

A Identify Potential Suppliers B Request Quotes & Technical Data (CoA, SDS) A->B Inquiry C Evaluate Supplier Credentials & Product Specifications B->C Data Review D Select Supplier & Place Order C->D Decision E Receive & Verify Shipment D->E Procurement F Log Compound in Inventory & Store Appropriately E->F Verification G Proceed with Experimental Work F->G Ready for Use

Caption: Workflow for sourcing research-grade this compound.

Research Applications and Experimental Considerations

While primarily known for its use as a fragrance ingredient with a powerful musk note, this compound and its related chemical structures, such as cyclopentenediones and cyclopentenone derivatives, are subjects of scientific investigation for their potential biological activities.[1][2]

Synthesis and Chemical Properties

This compound is a macrocyclic ketone.[1] Its synthesis can be achieved through the rearrangement of 14-methyl-16-oxabicyclo[10.3.1]hexadec-1(15)-ene, which is catalyzed by phosphoric acid.[1] The starting material for this process is cyclododecanone.[1] Another described method involves the cyclization of 2,15-diketohexadecane. This unsaturated ketone can be hydrogenated to yield dl-Muscone.

Toxicological and Safety Evaluation

A toxicologic and dermatologic review of 3-methylcyclopentadecenone has been conducted, indicating its membership in the macrocyclic ketones fragrance structural group.[] Studies have shown that it is generally not irritating in humans after a single application, though some animal studies indicated irritation at high concentrations.[] No genotoxicity was observed in bacterial and mammalian cell lines, and a reproductive toxicity study compliant with OECD guidelines found no adverse effects.[] The Environmental Working Group (EWG) notes a moderate concern for allergies and immunotoxicity.[4]

Investigational Research in Drug Discovery

The cyclopentenone ring is a key structural motif found in a variety of natural products and is considered a valuable building block in organic synthesis for creating compounds with interesting biological properties.[5] Research into cyclopentenedione (B8730137) derivatives has revealed a broad spectrum of biological activities, including anti-inflammatory, cytostatic, antibacterial, and antifungal effects.[2]

While specific, detailed experimental protocols for the use of this compound in drug development are not widely published, the general methodologies for evaluating related compounds can provide a framework for future research. The synthesis and biological evaluation of various cyclopentenone and cyclopentaquinoline derivatives have been reported, often involving the following stages:

  • Chemical Synthesis: Novel derivatives are synthesized, often through multi-step reactions.[5][6]

  • Structural Elucidation: The chemical structures of the newly synthesized compounds are confirmed using analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.[5]

  • In Vitro Biological Assays: The synthesized compounds are screened for biological activity against various cell lines (e.g., cancer cell lines) or enzymatic targets.[5][7] For instance, the anti-inflammatory activity of morpholinopyrimidine derivatives was assessed in LPS-stimulated macrophage cells.[8]

  • Mechanism of Action Studies: Further experiments, such as Western blotting and cell cycle analysis, are conducted to elucidate the mechanism by which the active compounds exert their effects.[7]

  • In Silico Studies: Computational methods like molecular docking are often employed to predict the binding interactions of the compounds with their biological targets.[7][8]

The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of novel chemical derivatives, which could be applied to this compound.

cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation A Design & Synthesize Derivatives B Purification & Structural Elucidation (NMR, MS) A->B C In Vitro Screening (e.g., Cytotoxicity Assays) B->C Testing D Mechanism of Action Studies (e.g., Western Blot) C->D E In Silico Modeling (e.g., Molecular Docking) D->E Target Identification F Lead Compound Identification E->F

Caption: Generalized workflow for synthesis and biological evaluation.

Researchers interested in exploring the therapeutic potential of this compound could adapt these general protocols to investigate its effects in various disease models. Given the known biological activities of related cyclopentenone structures, this compound may represent an interesting starting point for medicinal chemistry and drug discovery efforts.

References

The Core Chemistry of 15-Membered Ring Ketones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the fundamental chemistry of 15-membered ring ketones. This class of macrocycles, renowned for its presence in iconic fragrances and emerging therapeutic applications, presents unique synthetic challenges and conformational complexities. This document details their synthesis, physicochemical properties, conformational analysis, and burgeoning role in medicinal chemistry, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Introduction to 15-Membered Ring Ketones

Fifteen-membered ring ketones are a significant class of macrocyclic compounds characterized by a 15-atom carbocyclic ring containing a ketone functional group. The most prominent members of this class are muscone (B1676871) (3-methylcyclopentadecanone) and exaltone (cyclopentadecanone), which are prized for their characteristic musk fragrance.[1] Beyond their olfactory properties, the large, flexible ring structure of these ketones makes them intriguing scaffolds for drug design, offering the potential to interact with large and challenging biological targets.[2]

The synthesis of these large rings is a formidable challenge in organic chemistry due to unfavorable entropic factors that favor intermolecular polymerization over intramolecular cyclization.[3] Consequently, a variety of synthetic strategies have been developed to overcome this hurdle, ranging from classical methods to modern catalytic reactions. Understanding the conformational landscape of these flexible macrocycles is also crucial, as their biological activity and physical properties are intrinsically linked to their three-dimensional shape.[4]

Synthesis of 15-Membered Ring Ketones

The construction of the 15-membered carbocyclic ring is the cornerstone of synthesizing these ketones. Several key strategies have been developed, each with its own set of advantages and limitations.

Classical Synthetic Routes

Ruzicka Cyclization: One of the earliest methods for the synthesis of large-ring ketones is the Ruzicka cyclization, which involves the thermal decomposition of the thorium or cerium salts of long-chain dicarboxylic acids.[5] This intramolecular ketonic decarboxylation proceeds at high temperatures and typically in low yields, but it was a foundational method for accessing macrocycles like muscone.[5]

Acyloin Condensation: The acyloin condensation of long-chain dicarboxylic esters using molten sodium is another classical method for preparing large-ring systems. The resulting acyloin can then be reduced to the corresponding ketone.

Modern Synthetic Methods

Ring-Closing Metathesis (RCM): The advent of ruthenium-based catalysts has made Ring-Closing Metathesis (RCM) a powerful and widely used tool for the synthesis of macrocycles, including 15-membered ring ketones.[6][7] This method involves the intramolecular cyclization of a diene precursor and is known for its high functional group tolerance and milder reaction conditions compared to classical methods.[6] One asymmetric synthesis of (R)-(-)-muscone starts from commercially available (+)-citronellal and utilizes RCM to form the 15-membered ring.[8]

Eschenmoser-Tanabe Fragmentation: This fragmentation reaction of α,β-epoxy ketones with tosylhydrazine provides a route to macrocyclic alkynones, which can then be reduced to the corresponding saturated ketones.[9][10] This method has been successfully applied to the synthesis of exaltone and muscone.[9]

Intramolecular Aldol (B89426) Addition/Dehydration: More recent enantioselective syntheses of muscone have been developed that employ an intramolecular aldol addition/dehydration reaction of a macrocyclic diketone.[1]

Comparative Synthetic Data

The following table summarizes key quantitative data for various synthetic routes to muscone and exaltone, providing a comparative overview of their efficiencies.

Method Starting Material Product Overall Yield (%) Key Reagents Reference
Ruzicka CyclizationHexadecanedioic acidExaltone~2% (optimized to 60-70%)Thorium salts, heat[5]
Ring-Closing Metathesis (RCM)Acyclic diene from (+)-citronellal(R)-(-)-Muscone~78% (for RCM step)Grubbs' catalyst[11]
Eschenmoser-Tanabe Fragmentationα,β-epoxyketoneMuscone/ExaltoneVariesTosylhydrazine, acid/base[9][12]
Intramolecular Aldol CondensationMacrocyclic diketone(R)-(-)-Muscone~23%Base[11]

Physicochemical and Spectroscopic Properties

The properties of 15-membered ring ketones are largely defined by their macrocyclic structure.

Physicochemical Properties

The table below outlines the key physicochemical properties of exaltone and muscone.

Property Exaltone (Cyclopentadecanone) Muscone (3-Methylcyclopentadecanone) Reference
Molecular Formula C₁₅H₂₈OC₁₆H₃₀O[1][9]
Molar Mass 224.38 g/mol 238.41 g/mol [1][9]
Appearance Colorless or white needle-like crystalsOily liquid[1][9]
Melting Point 63-65 °C-15 °C[1][9]
Boiling Point 120 °C at 0.3 mmHg328 °C[1][9]
Density 0.897 g/mL at 25 °C0.922 g/cm³[9][13]
Solubility Soluble in ethanol (B145695) and oil, slightly soluble in waterMiscible with alcohol, very slightly soluble in water[1][9]
Spectroscopic Data

Spectroscopic techniques are essential for the characterization of 15-membered ring ketones.

  • Infrared (IR) Spectroscopy: The IR spectrum of a 15-membered ring ketone is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically appearing in the region of 1700-1725 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum of cyclopentadecanone (B167302) shows a complex multiplet for the methylene (B1212753) protons of the ring.[14] In muscone, the presence of the methyl group introduces an additional signal.

    • ¹³C NMR: The carbon NMR spectrum provides distinct signals for the carbonyl carbon and the carbons of the macrocyclic ring.[15]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.[16]

Conformational Analysis

The large and flexible nature of 15-membered rings leads to a complex conformational landscape with multiple low-energy conformers.[4][17] Understanding these conformations is critical as the biological activity and odor profile are highly dependent on the molecule's three-dimensional shape.[4]

Computational studies and experimental techniques like X-ray crystallography and rotational spectroscopy have been employed to investigate the conformational preferences of macrocyclic ketones.[4][17] For instance, cyclododecanone, a related macrocycle, has been shown to have seven distinct conformers in the gas phase.[18] The conformational preferences are governed by a delicate balance of minimizing transannular strain (steric interactions across the ring) and torsional strain.[4]

Applications in Drug Development

While historically known for their use in fragrances, macrocyclic ketones are gaining attention in medicinal chemistry. The unique structural features of macrocycles, such as their ability to be both flexible and pre-organized for target binding, make them suitable for addressing challenging drug targets like protein-protein interactions.[2][19]

Muscone as a Bioactive Molecule: Recent studies have revealed that muscone possesses a range of biological activities, including anti-inflammatory, neuroprotective, and cardioprotective effects.[20]

  • Anti-inflammatory Activity: Muscone has been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[20] This pathway is a key regulator of inflammation, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines.[20]

  • Neuroprotective Effects: Muscone has demonstrated protective effects in models of neuronal injury.

  • Cardioprotective Effects: Studies have suggested that muscone can have beneficial effects on cardiac remodeling after myocardial infarction.[20]

The development of synthetic analogs of muscone is an active area of research, with the aim of optimizing its therapeutic properties.[20] Furthermore, macrocyclic ketones are being explored as scaffolds for the development of novel therapeutics for various diseases, including cancer.[21]

Detailed Experimental Protocols

Synthesis of (R)-(-)-Muscone via Ring-Closing Metathesis (RCM)

This protocol is adapted from a reported synthesis starting from (+)-citronellal.[6]

Step 1: Synthesis of the Acyclic Diene Precursor The synthesis begins with the conversion of (+)-citronellal to a long-chain acyclic diene through a series of standard organic transformations, including Grignard reactions and oxidations.

Step 2: Ring-Closing Metathesis

  • Dissolve the acyclic diolefin precursor in dry, degassed dichloromethane (B109758) to a final concentration of 0.01 M in a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., argon).

  • Add Grubbs' second-generation catalyst (2-5 mol%) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the macrocyclic enone (typically around 85% yield).[6]

Step 3: Hydrogenation

  • Dissolve the purified macrocyclic enone in ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain (R)-(-)-muscone.

Neuronal Cell Protection Assay for Bioactivity Screening

This protocol describes a general method to assess the neuroprotective effects of 15-membered ring ketones.[20]

1. Cell Culture:

  • Culture PC12 cells (a cell line derived from a pheochromocytoma of the rat adrenal medulla) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

2. Experimental Procedure:

  • Seed the PC12 cells in 96-well plates at an appropriate density.

  • After 24 hours of incubation, replace the culture medium with a serum-free medium containing the test compound (e.g., muscone or its analog) at various concentrations.

  • Incubate the cells with the test compound for 1 hour.

  • Induce excitotoxicity by adding glutamate (B1630785) (e.g., to a final concentration of 10 mM) to the wells.

  • After a further incubation period (e.g., 24 hours), assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

3. Data Analysis:

  • Calculate the percentage of cell viability relative to control cells (not treated with glutamate).

  • Determine the concentration at which the test compound shows significant neuroprotective effects.

Visualizations

Synthetic Workflow: Ring-Closing Metathesis for Muscone

RCM_Synthesis Start (+)-Citronellal Diene Acyclic Diene Precursor Start->Diene Multi-step synthesis RCM Ring-Closing Metathesis (Grubbs' Catalyst) Diene->RCM Enone Macrocyclic Enone RCM->Enone Hydrogenation Hydrogenation (Pd/C, H2) Enone->Hydrogenation Product (R)-(-)-Muscone Hydrogenation->Product

Caption: A simplified workflow for the synthesis of (R)-(-)-Muscone via Ring-Closing Metathesis.

Conformational Isomers of 15-Membered Ring Ketones

Conformers 15-Membered Ring Ketones exist as a dynamic equilibrium of multiple low-energy conformers. cluster_energy Relative Energy Conformer1 Low-Energy Conformer A Conformer2 Low-Energy Conformer B Conformer1->Conformer2 ΔE Conformer3 Low-Energy Conformer C Conformer2->Conformer3 ΔE' Other ... Conformer3->Other

Caption: Conformational landscape of a 15-membered ring ketone.

Signaling Pathway Modulation by Muscone

NFkB_Pathway Muscone Muscone IKK IKK Complex Muscone->IKK inhibits Stimuli Inflammatory Stimuli Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Transcription of Pro-inflammatory Genes

Caption: Muscone's inhibitory effect on the NF-κB signaling pathway.

References

Methodological & Application

Application Note: GC-MS Analysis of Methylcyclopentadecenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcyclopentadecenone is a synthetic macrocyclic musk, highly valued in the fragrance industry for its persistent and elegant musk scent. It is a key component in a wide array of consumer products, from fine fragrances to laundry detergents. Chemically, it is primarily a mixture of (Z)- and (E)-3-methylcyclopentadec-5-en-1-one. Accurate and reliable quantification of this compound is crucial for quality control in fragrance formulations, stability testing in various product matrices, and for monitoring its presence in environmental and biological samples. This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.

Experimental Protocol

This section details the methodology for the GC-MS analysis of this compound.

Materials and Reagents
  • Solvent: Dichloromethane (B109758) (DCM), HPLC grade or equivalent

  • Standard: this compound (CAS No. 82356-51-2) analytical standard

  • Internal Standard (IS): Muscone (3-Methylcyclopentadecanone, CAS No. 541-91-3) or a suitable non-interfering compound.

  • Sample Vials: 2 mL amber glass vials with PTFE-lined screw caps

  • Syringe Filters: 0.22 µm PTFE membrane filters

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The following is a general guideline for liquid samples.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in dichloromethane.

    • Prepare a series of calibration standards by serially diluting the stock solution with dichloromethane to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

    • Prepare an internal standard stock solution of Muscone at 1 mg/mL in dichloromethane. Spike each calibration standard and sample with the internal standard to a final concentration of 10 µg/mL.

  • Sample Extraction (from a liquid matrix, e.g., a fragrance oil):

    • Accurately weigh 100 mg of the sample into a 10 mL volumetric flask.

    • Add dichloromethane to the mark and vortex to dissolve.

    • Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial.

    • Perform a further 1:100 dilution in dichloromethane.

    • Spike the diluted sample with the internal standard to a final concentration of 10 µg/mL.

GC-MS Parameters

The following instrumental parameters are recommended for the analysis of this compound.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature280 °C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium, constant flow at 1.2 mL/min
Oven ProgramInitial temperature 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temp.280 °C
Scan Rangem/z 40-400
Acquisition ModeFull Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Quantitative analysis of this compound can be performed using the internal standard method. The following table summarizes the expected quantitative data based on the analysis of related compounds and general principles of mass spectrometry.

CompoundRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
This compound~15.5236221, 207, 193, 179, 165
Muscone (Internal Std.)~15.2238223, 209, 195, 181, 167

Note: The retention times are estimates and will vary depending on the specific instrument and column conditions. The key fragment ions are predicted based on the fragmentation patterns of large cyclic ketones, which typically involve the loss of methyl and subsequent alkyl fragments.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for GC-MS analysis and the logical relationship of the analytical process.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Dilution Dilution Sample->Dilution Dilute Standard Analytical Standard Cal_Curve Cal_Curve Standard->Cal_Curve Prepare Calibration Curve Solvent Dichloromethane Solvent->Dilution Solvent->Cal_Curve IS Internal Standard Add_IS Add_IS IS->Add_IS Add_IS_Std Add_IS_Std IS->Add_IS_Std Dilution->Add_IS Add Internal Standard Cal_Curve->Add_IS_Std Add Internal Standard Injection GC Injection Add_IS->Injection Add_IS_Std->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum Detection->Mass_Spectrum Integration Peak Integration TIC->Integration Mass_Spectrum->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis.

Logical_Relationship Analyte This compound in Sample GC Gas Chromatography Analyte->GC Separation based on volatility and column interaction MS Mass Spectrometry GC->MS Eluted compounds are ionized and fragmented Data Data Analysis MS->Data Detection of characteristic ions and their abundance

Caption: Logical relationship of the analytical process.

Conclusion

This application note provides a comprehensive and detailed protocol for the qualitative and quantitative analysis of this compound using GC-MS. The described method, including sample preparation, instrumental parameters, and data analysis, offers a robust framework for researchers and professionals in the fragrance and related industries. Adherence to this protocol will enable accurate and reproducible results, ensuring product quality and facilitating further research into the properties and applications of this important fragrance ingredient.

Application Note: HPLC Method for the Separation of Methylcyclopentadecenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a systematic approach for the development of a High-Performance Liquid Chromatography (HPLC) method for the separation of Methylcyclopentadecenone isomers. This compound, a key component in the fragrance and pharmaceutical industries, can exist as multiple isomers, including positional isomers (differing in the location of the double bond and methyl group) and stereoisomers (enantiomers and diastereomers). The successful separation and quantification of these isomers are critical for quality control, efficacy, and safety studies. This document provides a comprehensive protocol for screening and optimizing both chiral and achiral HPLC methods to achieve baseline separation of the target isomers.

Introduction

This compound is a macrocyclic ketone structurally related to muscone, the primary fragrance component of musk. The position of the methyl group and the C=C double bond in the 15-membered ring, along with the stereochemistry at the chiral center(s), results in a variety of isomers. Each isomer can possess distinct olfactory and pharmacological properties. Therefore, a robust analytical method capable of resolving these closely related compounds is essential.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of isomers. For non-chiral positional and geometric (E/Z) isomers, reversed-phase or normal-phase chromatography can be employed. For the separation of enantiomers, HPLC with a Chiral Stationary Phase (CSP) is the method of choice. This application note presents a dual-strategy approach: initial screening on achiral phases for positional isomer separation, followed by a comprehensive screening on various CSPs for enantiomeric resolution.

Experimental

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), and Acetonitrile (ACN).

  • Sample: A mixed standard of this compound isomers. If individual isomer standards are not available, a sample from a synthetic mixture can be used.

  • Sample Preparation: Dissolve the this compound isomer mixture in the initial mobile phase to a concentration of 1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.

  • HPLC System: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).

  • Detection: UV detection at 220 nm.

  • Achiral Columns (for positional/geometric isomers):

    • C18 (e.g., 250 x 4.6 mm, 5 µm)

    • Phenyl-Hexyl (e.g., 250 x 4.6 mm, 5 µm)

  • Chiral Columns (for stereoisomers): Polysaccharide-based CSPs are recommended for screening.[1]

    • CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))

    • CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate))

    • CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

Detailed Protocols

  • Column Installation: Install the Phenyl-Hexyl column and equilibrate with 50:50 (v/v) Acetonitrile:Water for 30 minutes at a flow rate of 1.0 mL/min.

  • System Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detector Wavelength: 220 nm

  • Gradient Elution:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program: Start at 50% B, increase linearly to 100% B over 20 minutes. Hold at 100% B for 5 minutes.

  • Data Analysis: Analyze the chromatogram for the number of separated peaks. If baseline separation is not achieved, modify the gradient slope, temperature, or switch to the C18 column and repeat.

  • Column Screening Setup: Utilize a column switching system if available. Otherwise, perform sequential screening on CHIRALPAK® IA, IB, and CHIRALCEL® OD-H columns.

  • System Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detector Wavelength: 220 nm

  • Mobile Phase Screening: For each column, screen the following isocratic mobile phases:

    • Condition A: 90:10 (v/v) n-Hexane:IPA

    • Condition B: 80:20 (v/v) n-Hexane:IPA

    • Condition C: 95:5 (v/v) n-Hexane:EtOH

  • Equilibration: Equilibrate the column with the selected mobile phase for at least 30 minutes or until a stable baseline is achieved before the first injection.

  • Data Analysis: Evaluate each chromatogram for enantiomeric separation. Calculate the retention factor (k), separation factor (α), and resolution (Rs) for any separated peaks. The optimal column and mobile phase combination will be the one providing baseline resolution (Rs ≥ 1.5).

Data Presentation

The following tables summarize hypothetical, yet expected, results from the screening protocols. These tables serve as a template for presenting experimental data.

Table 1: Hypothetical Results for Positional Isomer Separation on a Phenyl-Hexyl Column.

Peak No.Isomer IdentityRetention Time (min)Tailing FactorTheoretical Plates
1Isomer A12.51.115,200
2Isomer B14.21.214,800
3Isomer C15.11.116,100

Table 2: Hypothetical Results from Chiral Screening for a Pair of Enantiomers.

Chiral ColumnMobile Phase (Hexane:Alcohol)IsomerRetention Time (min)k'αRs
CHIRALPAK® IA 90:10 IPAEnantiomer 18.32.321.252.1
Enantiomer 29.82.92
CHIRALPAK® IB 90:10 IPAEnantiomer 111.23.481.080.9
Enantiomer 211.83.72
CHIRALCEL® OD-H 95:5 EtOHEnantiomer 17.52.001.000.0
Enantiomer 27.52.00

k' (Retention Factor) = (t_R - t_0) / t_0 α (Separation Factor) = k'_2 / k'_1 Rs (Resolution) = 2(t_R2 - t_R1) / (w_1 + w_2)

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the systematic development of the HPLC method.

HPLC_Method_Development start Start: Isomer Mixture sample_prep Sample Preparation (1 mg/mL in mobile phase, filter) start->sample_prep end_node End: Optimized Method achiral_screen Screening for Positional Isomers (Reversed-Phase: Phenyl-Hexyl, C18) sample_prep->achiral_screen achiral_eval Evaluate Positional Separation achiral_screen->achiral_eval achiral_ok Separation OK? achiral_eval->achiral_ok Check Peaks chiral_screen Screening for Enantiomers (Normal-Phase: Chiralpak IA, IB, Chiralcel OD-H) chiral_eval Evaluate Enantiomeric Resolution (Rs) chiral_screen->chiral_eval chiral_ok Resolution ≥ 1.5? chiral_eval->chiral_ok Calculate Rs method_opt Method Optimization (Flow rate, Temperature, Mobile Phase Ratio) method_opt->end_node achiral_ok->chiral_screen Yes achiral_ok->method_opt No, Optimize Achiral Method chiral_ok->end_node Yes chiral_ok->method_opt No, Optimize Chiral Method

Caption: Workflow for HPLC method development.

Conclusion

The separation of this compound isomers is a complex analytical challenge requiring a systematic method development approach. By sequentially screening for positional isomers on achiral columns and then for enantiomers on a selection of robust polysaccharide-based chiral stationary phases, a successful separation can be developed. The protocols and data presented here provide a comprehensive framework for researchers and scientists to establish a reliable and reproducible HPLC method for the analysis of this compound isomers, ensuring the quality and safety of products in the pharmaceutical and fragrance industries.

References

Application Note: Structural Elucidation of Methylcyclopentadecenone using Multinuclear and Multidimensional NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylcyclopentadecenone represents a class of macrocyclic ketones, which are structurally related to high-value fragrance compounds like Muscone (3-methylcyclopentadecanone). The precise determination of their molecular structure, including the position of the methyl group and the location and stereochemistry of the carbon-carbon double bond, is critical for understanding their chemical properties and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful analytical technique for the unambiguous structural elucidation of such organic molecules in solution.[1][2] This application note provides a detailed protocol for the structural characterization of a representative this compound isomer, (Z)-3-methylcyclopentadec-5-en-1-one, using a suite of 1D and 2D NMR experiments.

Principles of NMR-Based Structural Elucidation

The complete structural assignment of this compound is achieved by combining information from several NMR experiments:

  • ¹H NMR (Proton NMR): Provides information on the chemical environment, number, and connectivity of hydrogen atoms. Chemical shift (δ), signal multiplicity (splitting), and integration are key parameters.[3]

  • ¹³C NMR (Carbon NMR): Reveals the number and type of carbon atoms in the molecule (e.g., C=O, C=C, CH, CH₂, CH₃).[4]

  • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H J-coupling). This is crucial for tracing out proton networks within the aliphatic chain.[5][6]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation).[7][8]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This experiment is vital for connecting different structural fragments, such as linking the methyl group to the macrocyclic ring and identifying carbons adjacent to the carbonyl and olefinic groups.[5][7]

Experimental Protocols

Sample Preparation

A high-quality NMR spectrum depends critically on proper sample preparation. The following protocol ensures optimal results.

  • Sample Weighing: Accurately weigh 5-10 mg of the purified this compound sample for ¹H NMR and 2D experiments. For a dedicated ¹³C NMR spectrum, a higher concentration of 20-50 mg is recommended.[9][10]

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.[11]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[10][12] Vigorous shaking or vortexing may be required to ensure complete dissolution.[13]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[9] Cotton wool should be avoided as solvents can leach impurities from it.[9]

  • Volume Adjustment: The final sample height in the NMR tube should be between 4.0 and 5.0 cm (approximately 0.6-0.7 mL) to ensure it is correctly positioned within the NMR probe's detection coil.[11][12]

  • Referencing: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the sample for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[10]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher.

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Spectral Width: 12-16 ppm

    • Acquisition Time: ~3 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 8-16

  • ¹³C{¹H} NMR:

    • Pulse Program: Standard proton-decoupled single pulse (zgpg30)

    • Spectral Width: 220-240 ppm

    • Acquisition Time: ~1 second

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 1024 or more, depending on concentration

  • 2D gCOSY:

    • Pulse Program: Standard gradient-selected COSY (cosygpqf)

    • Spectral Width (F1 and F2): Same as ¹H spectrum

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 2-4

  • 2D gHSQC:

    • Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (hsqcedetgpsisp2.3)

    • F2 (¹H) Spectral Width: Same as ¹H spectrum

    • F1 (¹³C) Spectral Width: ~160-180 ppm (covering the expected carbon chemical shift range)

    • Number of Increments (F1): 256

    • Number of Scans per Increment: 2-8

  • 2D gHMBC:

    • Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf)

    • F2 (¹H) Spectral Width: Same as ¹H spectrum

    • F1 (¹³C) Spectral Width: Same as ¹³C spectrum

    • Long-Range Coupling Delay: Optimized for a J-coupling of 8 Hz

    • Number of Increments (F1): 256-512

    • Number of Scans per Increment: 4-16

Data Presentation and Structural Interpretation

The following data tables represent the expected NMR signals for a representative isomer, (Z)-3-methylcyclopentadec-5-en-1-one . The analysis demonstrates how the collected data are used to confirm the proposed structure.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Assigned Proton(s) Chemical Shift (δ, ppm) Multiplicity Integration COSY Correlations Key HMBC Correlations
H-2 2.55 - 2.40 m 2H H-3 C-1, C-3, C-4, C-1'
H-3 2.10 m 1H H-2, H-4, H-1' C-1, C-2, C-4, C-5, C-1'
H-4 2.25 m 2H H-3, H-5 C-2, C-3, C-5, C-6
H-5 5.45 ddt 1H H-4, H-6 C-3, C-4, C-6, C-7
H-6 5.30 ddt 1H H-5, H-7 C-4, C-5, C-7, C-8
H-7 2.05 m 2H H-6, H-8 C-5, C-6, C-8, C-9
H-8 to H-14 1.40 - 1.25 m 14H H-7, H-9...H-15 -
H-15 1.65 m 2H H-14 C-1, C-13, C-14

| H-1' (CH₃) | 1.05 | d | 3H | H-3 | C-2, C-3, C-4 |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Assigned Carbon Chemical Shift (δ, ppm) HSQC Correlation (¹H)
C-1 (C=O) 212.0 None
C-2 40.5 2.55 - 2.40
C-3 35.0 2.10
C-4 32.5 2.25
C-5 129.5 5.45
C-6 130.8 5.30
C-7 27.0 2.05
C-8 to C-14 29.5 - 28.0 1.40 - 1.25
C-15 26.5 1.65

| C-1' (CH₃) | 20.5 | 1.05 |

Interpretation Summary:

  • ¹³C Spectrum: The presence of a signal at ~212 ppm confirms the ketone carbonyl (C-1). Two signals at ~130 ppm indicate the two olefinic carbons (C-5, C-6). A signal at ~20.5 ppm is characteristic of the methyl group (C-1'). The remaining signals in the aliphatic region correspond to the CH and CH₂ groups of the ring.

  • HSQC Spectrum: This spectrum maps each proton signal in Table 1 to its directly attached carbon in Table 2, allowing for the unambiguous assignment of all CH, CH₂, and CH₃ groups.

  • COSY Spectrum: A continuous correlation path can be traced from H-2 -> H-3 -> H-4 -> H-5 -> H-6 -> H-7, and so on around the aliphatic chain, confirming the ring structure. The methyl protons (H-1') will show a clear correlation to the methine proton (H-3).

  • HMBC Spectrum: This is the key experiment for final confirmation.

    • The methyl protons (H-1', δ ~1.05) will show long-range correlations to C-2, C-3, and C-4, definitively placing the methyl group at the C-3 position.

    • The protons alpha to the carbonyl (H-2, δ ~2.40-2.55) will show correlations to the carbonyl carbon (C-1) and to C-3 and C-4.

    • The olefinic proton H-5 will show correlations to carbons C-3 and C-7, bridging the sp² and sp³ frameworks.

Visualizations

The following diagrams illustrate the experimental workflow and the logical correlations used for structural elucidation.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_elucid Structure Confirmation Sample Purified this compound Dissolve Dissolve in 0.6 mL CDCl3 Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter Acq_1D Acquire 1D Spectra (¹H, ¹³C) Filter->Acq_1D Acq_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Filter->Acq_2D Process Fourier Transform, Phase & Baseline Correction Acq_1D->Process Acq_2D->Process Assign_1D Assign 1D Signals Process->Assign_1D Assign_2D Analyze 2D Correlations Assign_1D->Assign_2D Structure Final Structure Elucidated Assign_2D->Structure

Caption: Experimental workflow for NMR-based structural elucidation.

logical_relationships cluster_structure Key Structural Fragments & Correlations cluster_data NMR Experiments mol C₁ (C=O) — C₂(H₂) — C₃(H)(CH₃) — C₄(H₂) — C₅(H)=C₆(H) COSY COSY H3 H-3 COSY->H3 J-Coupling HSQC HSQC C3 C-3 HSQC->C3 HMBC HMBC C1 C-1 (C=O) HMBC->C1 HMBC->C3 C4 C-4 HMBC->C4 H2 H-2 H2->COSY H2->HMBC ²J H3->HSQC ¹J (Direct) H_Me H-1' (Me) H_Me->HMBC ²J, ³J

Caption: Logical relationships between key atoms and NMR experiments.

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the complete structural elucidation of this compound. The protocols and data interpretation framework outlined in this application note offer a systematic approach for researchers to unambiguously determine the chemical structure, including the precise location of substituents and double bonds on the macrocyclic ring, which is essential for quality control, new compound discovery, and regulatory submissions.

References

Application Note: Quantification of Methylcyclopentadecenone in Cosmetic Formulations by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of Methylcyclopentadecenone, a synthetic musk fragrance ingredient, in various cosmetic formulations. The methodology utilizes Gas Chromatography-Mass Spectrometry (GC-MS) for its high sensitivity and selectivity. Protocols for sample preparation of different cosmetic matrices, including creams, lotions, and perfumes, are outlined. Furthermore, this document presents typical quantitative data and performance characteristics of the method.

Introduction

This compound (CAS No. 82356-51-2), commercially known as Muscenone, is a macrocyclic ketone musk widely used in the fragrance industry.[1] Its powerful and elegant musk note enhances the sensory profile of a wide array of cosmetic and personal care products.[1][2] The concentration of fragrance ingredients in cosmetics is of significant interest for quality control, product formulation, and safety assessment. Regulatory bodies in regions like the European Union have established thresholds for certain fragrance allergens, necessitating accurate and reliable analytical methods for their quantification.[2]

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the determination of this compound in complex cosmetic matrices. GC-MS is the technique of choice for analyzing volatile and semi-volatile compounds in intricate samples due to its excellent separation capabilities and definitive identification.[3]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is crucial for method development.

PropertyValueReference
CAS Number 82356-51-2[1]
Molecular Formula C16H28O[1]
Molecular Weight 236.39 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Odor Profile Musky, animalic, powdery, soapy[1][4]
Density 0.927 g/cm³ at 20°C[1]
Vapor Pressure 0.04 Pa at 25°C[1]
Water Solubility 900 µg/L at 20°C[1]
LogP 5.52 at 25°C[1]

Quantitative Data

The following tables provide representative quantitative data for the analysis of this compound.

Table 1: Typical Usage Levels of this compound in Cosmetic Products

Cosmetic Product TypeTypical Concentration Range (%)
Fine Fragrances0.1 - 5.0
Eau de Parfum / Eau de Toilette0.2 - 1.0
Creams and Lotions0.05 - 0.5
Shampoos and Shower Gelstraces - 0.5
Deodorants0.1 - 1.0

Data compiled from fragrance industry information.[2][4][5][6]

Table 2: Representative GC-MS Calibration Data for this compound

Concentration (µg/mL)Peak Area Ratio (Analyte/Internal Standard)
1.00.052
5.00.261
10.00.515
25.01.290
50.02.585
100.05.170
Correlation Coefficient (R²) ≥ 0.995

This table presents hypothetical data based on typical performance of GC-MS methods for fragrance compounds.

Table 3: Method Validation Parameters

ParameterTypical Performance
Linearity Range1.0 - 100 µg/mL
Correlation Coefficient (R²)≥ 0.995
Accuracy (Recovery)85 - 115%
Precision (RSD)< 10%
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL

Experimental Protocols

Materials and Reagents
  • Solvents: Acetone, hexane, acetonitrile, ethyl acetate (B1210297) (HPLC or pesticide residue grade).

  • Internal Standard (IS): 4-(tert-Butyl)cyclohexanone-d9 solution (10 µg/mL in acetone).

  • Standard Stock Solution: this compound (1 mg/mL in acetone).

  • Calibration Standards: A series of working standard solutions prepared by diluting the stock solution, each fortified with the internal standard at a constant concentration.

  • Solid Phase Extraction (SPE) Cartridges: Silica-based SPE cartridges (e.g., 500 mg, 6 mL).

Sample Preparation

The choice of sample preparation is dependent on the cosmetic matrix.

Protocol 4.2.1: Liquid-Liquid Extraction (LLE) for Creams and Lotions

  • Sample Weighing: Accurately weigh approximately 1.0 g of the cream or lotion into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add 100 µL of the 10 µg/mL 4-(tert-Butyl)cyclohexanone-d9 internal standard solution.

  • Extraction: Add 10 mL of a hexane:acetone (1:1, v/v) mixture.

  • Homogenization: Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the layers.

  • Supernatant Collection: Carefully transfer the upper organic layer (supernatant) to a clean glass tube.

  • Re-extraction: Repeat the extraction (steps 3-6) with an additional 10 mL of the extraction solvent and combine the supernatants.

  • Concentration: Evaporate the combined extracts to approximately 1 mL under a gentle stream of nitrogen.

  • Analysis: Transfer the final extract to a GC vial for analysis.

Protocol 4.2.2: Dilution for Perfumes and Eau de Toilette

  • Sample Measurement: Pipette 0.1 mL of the perfume or eau de toilette into a 10 mL volumetric flask.

  • Internal Standard Spiking: Add 100 µL of the 10 µg/mL 4-(tert-Butyl)cyclohexanone-d9 internal standard solution.

  • Dilution: Dilute to the mark with acetone.

  • Analysis: Transfer the solution to a GC vial for analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 5°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion for this compound: To be determined from the mass spectrum (likely a prominent fragment ion).

    • Qualifier Ions for this compound: To be determined from the mass spectrum (two to three other characteristic ions).

    • Ions for Internal Standard: To be determined from the mass spectrum of 4-(tert-Butyl)cyclohexanone-d9.

Workflow and Pathway Visualization

The following diagrams illustrate the logical flow of the analytical procedure.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis sample Cosmetic Sample (Cream/Lotion or Perfume) weigh Weigh/Measure Sample sample->weigh add_is Add Internal Standard weigh->add_is extract Liquid-Liquid Extraction (for creams/lotions) add_is->extract dilute Dilution (for perfumes) add_is->dilute concentrate Concentrate Extract extract->concentrate final_extract Final Extract in GC Vial dilute->final_extract concentrate->final_extract gcms Inject into GC-MS final_extract->gcms separation Chromatographic Separation gcms->separation detection Mass Spectrometric Detection (SIM Mode) separation->detection integrate Peak Integration detection->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound calibrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The GC-MS method described in this application note is a reliable and robust approach for the quantification of this compound in a variety of cosmetic products. The sample preparation protocols are tailored for different matrices to ensure effective extraction and cleanup. This method can be readily implemented in quality control and research laboratories for the monitoring of fragrance ingredients in cosmetics.

References

Application Notes and Protocols for In Vitro Toxicological Assays of Methylcyclopentadecenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcyclopentadecenone (MCPD), a synthetic macrocyclic musk, is a common fragrance ingredient in a wide array of consumer products. As with all chemical ingredients, a thorough toxicological evaluation is essential to ensure human safety. This document provides detailed application notes and protocols for a battery of in vitro toxicological assays relevant to the assessment of MCPD. These assays, focusing on cytotoxicity, genotoxicity, and skin sensitization, are critical components of a modern, non-animal testing strategy for cosmetic and chemical ingredients. The protocols are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD), to ensure data quality and regulatory acceptance.

Cytotoxicity Assays

Application Note: Cytotoxicity assays are foundational in toxicology, providing a measure of a substance's intrinsic toxicity to cells. These assays are used to determine the concentration range for more complex assays and to calculate key metrics like the half-maximal inhibitory concentration (IC50). The Neutral Red Uptake (NRU) assay is a widely used and validated method for assessing cytotoxicity.[1][2][3]

Neutral Red Uptake (NRU) Cytotoxicity Assay (OECD TG 129)

The NRU assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[1][2][3] Toxicants can impair the cell membrane, leading to a decreased ability to retain the dye.

Experimental Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., Balb/c 3T3 fibroblasts or human keratinocytes) in a 96-well microplate at an appropriate density and incubate for 24 hours to allow for cell attachment.[2]

  • Test Substance Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the stock solution in the cell culture medium to achieve the desired final concentrations.

  • Exposure: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of MCPD. Include both negative (vehicle) and positive (known cytotoxic substance) controls. Incubate for a defined period (e.g., 24 or 48 hours).

  • Dye Incubation: After the exposure period, remove the treatment medium and wash the cells with a buffered saline solution. Add a medium containing neutral red (e.g., 50 µg/mL) and incubate for approximately 3 hours to allow for dye uptake by viable cells.[3]

  • Dye Extraction: Remove the dye-containing medium, wash the cells, and add a destain solution (e.g., 1% acetic acid, 50% ethanol (B145695) in water) to extract the dye from the lysosomes.[3]

  • Quantification: Measure the absorbance of the extracted dye using a spectrophotometer at a wavelength of approximately 540 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Determine the IC50 value, the concentration of MCPD that reduces cell viability by 50%, using a suitable statistical model.

Data Presentation:

AssayCell LineEndpointResult for this compound
Neutral Red UptakeBalb/c 3T3IC50Data not publicly available
Neutral Red UptakeHaCaTIC50Data not publicly available

Genotoxicity Assays

Application Note: Genotoxicity assays are crucial for identifying substances that can cause damage to the genetic material of cells, a key event in carcinogenesis. A standard in vitro battery for genotoxicity includes a bacterial reverse mutation test (Ames test) to detect gene mutations and a mammalian cell micronucleus test to detect chromosomal damage.

Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

The Ames test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The assay detects mutagens that cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[4][5][6]

Experimental Protocol:

  • Strain Selection: Utilize a standard set of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect different types of mutations.[4]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to identify substances that become genotoxic after metabolism.[6][7]

  • Exposure: In the plate incorporation method, the test substance, bacterial culture, and S9 mix (if used) are combined in a molten top agar (B569324) and poured onto minimal glucose agar plates. In the pre-incubation method, these components are incubated together before being mixed with the top agar and plated.[4]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is indicated by a concentration-dependent increase in the number of revertant colonies that is at least two to three times higher than the solvent control.[6]

Data Presentation:

AssayStrainsMetabolic ActivationResult for this compound
Ames TestTA98, TA100, TA1535, TA1537, E. coli WP2 uvrAWith and Without S9Data not publicly available
In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[8][9][10]

Experimental Protocol:

  • Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) and culture them to an appropriate density.[8][11]

  • Exposure: Treat the cells with at least three concentrations of this compound, a negative control, and positive controls for both clastogens and aneugens, with and without S9 metabolic activation. The exposure duration is typically 3-6 hours, followed by a recovery period, or a continuous treatment for 24 hours.[11]

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have undergone one mitosis.[11]

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[8]

  • Data Analysis: A positive result is characterized by a statistically significant and concentration-dependent increase in the frequency of micronucleated cells.

Data Presentation:

AssayCell LineMetabolic ActivationEndpointResult for this compound
In Vitro Micronucleus TestHuman LymphocytesWith and Without S9Frequency of MicronucleiData not publicly available

Skin Sensitization Assays

Application Note: Skin sensitization is an allergic reaction resulting from skin contact with a substance. The modern approach to assessing skin sensitization potential involves an Integrated Approach to Testing and Assessment (IATA), which combines data from multiple in vitro and in chemico assays that address key events in the Adverse Outcome Pathway (AOP) for skin sensitization.

Adverse Outcome Pathway (AOP) for Skin Sensitization

AOP_Skin_Sensitization MIE Molecular Initiating Event: Covalent Binding to Skin Proteins KE2 Key Event 2: Keratinocyte Activation MIE->KE2 Haptenation KE3 Key Event 3: Dendritic Cell Activation KE2->KE3 Inflammatory Signals KE4 Key Event 4: T-cell Proliferation and Differentiation KE3->KE4 Antigen Presentation AO Adverse Outcome: Allergic Contact Dermatitis KE4->AO Immune Response

Caption: Adverse Outcome Pathway for Skin Sensitization.

Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C)

DPRA is an in chemico method that addresses the molecular initiating event of the AOP: the covalent binding of a chemical to skin proteins.[12][13][14] The assay measures the depletion of synthetic peptides containing cysteine or lysine (B10760008) after incubation with the test substance.[13]

Experimental Protocol:

  • Peptide and Test Substance Preparation: Prepare solutions of cysteine- and lysine-containing peptides. Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Incubation: Incubate the MCPD solution with the peptide solutions for 24 hours at 25°C.[14]

  • Analysis: Quantify the remaining peptide concentration using High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14]

  • Data Analysis: Calculate the percentage of peptide depletion for both cysteine and lysine. Based on the mean depletion, classify the substance into one of four reactivity classes (minimal, low, moderate, high).

Data Presentation:

AssayEndpointResult for 3-methyl-1-cyclopentadecanone (analog)
DPRACysteine & Lysine DepletionNegative[8]
KeratinoSens™ Assay (OECD TG 442D)

This assay addresses the second key event of the AOP: keratinocyte activation. It uses a human keratinocyte cell line containing a luciferase gene under the control of an antioxidant response element (ARE). Sensitizers induce this pathway, leading to the production of luciferase.[15][16][17][18]

Experimental Protocol:

  • Cell Culture: Seed KeratinoSens™ cells in a 96-well plate and incubate for 24 hours.[15]

  • Exposure: Expose the cells to a range of concentrations of this compound for 48 hours.

  • Luminescence Measurement: After incubation, lyse the cells and measure the luciferase activity using a luminometer.

  • Cytotoxicity Assessment: In a parallel plate, assess cell viability using an assay like MTT to ensure that the luciferase induction is not due to cytotoxicity.[15][16]

  • Data Analysis: A positive result is defined as a statistically significant induction of luciferase activity above a certain threshold (e.g., 1.5-fold) at a non-cytotoxic concentration. The EC1.5 value (the concentration inducing a 1.5-fold increase) is determined.

Data Presentation:

AssayEndpointResult for 3-methyl-1-cyclopentadecanone (analog)
KeratinoSens™Luciferase InductionNegative[8]
Human Cell Line Activation Test (h-CLAT) (OECD TG 442E)

The h-CLAT addresses the third key event of the AOP: dendritic cell activation. It uses the THP-1 human monocytic cell line as a model for dendritic cells and measures the upregulation of cell surface markers (CD86 and CD54) following chemical exposure.[19][20][21][22][23]

Experimental Protocol:

  • Cell Culture: Culture THP-1 cells to the appropriate density.

  • Exposure: Expose the cells to at least eight concentrations of this compound for 24 hours.[19]

  • Staining: After exposure, stain the cells with fluorescently labeled antibodies against CD86 and CD54.

  • Flow Cytometry: Analyze the expression of CD86 and CD54 on the cell surface using a flow cytometer.

  • Data Analysis: A positive result is recorded if the expression of CD86 or CD54 exceeds a defined threshold (e.g., a relative fluorescence intensity of ≥ 150% for CD86 or ≥ 200% for CD54) in at least two of three independent experiments.

Data Presentation:

AssayEndpointResult for 3-methyl-1-cyclopentadecanone (analog)
h-CLATCD86 and CD54 ExpressionPositive[8]

Experimental Workflows

Cytotoxicity Assay Workflow (Neutral Red Uptake)

Cytotoxicity_Workflow start Start plate_cells Plate Cells in 96-well Plate start->plate_cells incubate1 Incubate 24h plate_cells->incubate1 add_mcpd Add MCPD Concentrations incubate1->add_mcpd incubate2 Incubate 24-48h add_mcpd->incubate2 add_nru Add Neutral Red Dye incubate2->add_nru incubate3 Incubate 3h add_nru->incubate3 extract_dye Extract Dye incubate3->extract_dye read_absorbance Read Absorbance at 540nm extract_dye->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

Caption: Workflow for the Neutral Red Uptake Cytotoxicity Assay.

Genotoxicity Assay Workflow (Ames Test)

Ames_Test_Workflow start Start prepare Prepare MCPD, Bacteria, S9 Mix start->prepare mix Mix Components with Top Agar prepare->mix plate Pour onto Minimal Agar Plates mix->plate incubate Incubate 48-72h at 37°C plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data count->analyze end End analyze->end

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Skin Sensitization IATA Workflow

IATA_Workflow start Test Substance: This compound dpra DPRA (OECD 442C) Peptide Reactivity start->dpra keratinosens KeratinoSens™ (OECD 442D) Keratinocyte Activation start->keratinosens hclat h-CLAT (OECD 442E) Dendritic Cell Activation start->hclat woe Weight of Evidence Analysis dpra->woe keratinosens->woe hclat->woe classification Hazard Classification woe->classification

Caption: Integrated Approach to Testing and Assessment (IATA) for Skin Sensitization.

Conclusion

The in vitro assays detailed in this document form a robust framework for assessing the toxicological profile of this compound without the use of animal testing. While publicly available data for MCPD in some of these assays is limited, the provided protocols, based on OECD guidelines, offer a clear path for generating the necessary safety data. For skin sensitization, data on a close structural analog suggests a potential for this hazard, highlighting the importance of a comprehensive testing strategy. By following these standardized methods, researchers and drug development professionals can ensure a thorough and scientifically sound evaluation of MCPD, contributing to the overall safety of consumer products.

References

Dermatological Testing Protocols for Synthetic Musks: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic musks are a class of fragrance ingredients widely used in cosmetics, personal care products, and household goods. Due to their widespread use and potential for dermal exposure, a thorough evaluation of their dermatological safety profile is essential. This document provides detailed application notes and protocols for the dermatological testing of synthetic musks, focusing on skin sensitization, irritation, and phototoxicity. The methodologies described are based on internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Data Presentation: Dermatological Effects of Synthetic Musks

Table 1: Skin Sensitization Potential of Synthetic Musks (Local Lymph Node Assay - LLNA)

Synthetic MuskCAS NumberLLNA ResultEC3 Value (%)Potency Classification
Cashmeran®33704-61-9Sensitizer (B1316253)33Weak
Xylene (mixed)1330-20-7Sensitizer/Non-sensitizer39.1 (in one study)Weak/Non-sensitizer
Musk Ketone81-14-1Weak sensitizer (in guinea pigs)Data not availableWeak
Musk Xylene81-15-2Weak contact sensitizerData not availableWeak
Galaxolide1222-05-5Data not availableData not availableData not available
Tonalide21145-77-7Data not availableData not availableData not available
Ambrettolide7779-50-2Data not availableData not availableData not available
Celestolide13171-00-1Data not availableData not availableData not available

*EC3 (Effective Concentration for a 3-fold stimulation index) is a measure of the sensitizing potency. A lower EC3 value indicates a stronger sensitizer.

Table 2: In Vitro Skin Sensitization Data for Synthetic Musks

Synthetic MuskAssayResultQuantitative Data
Musk KetoneDPRAData not availableData not available
Galaxolideh-CLATData not availableData not available
TonalideDPRAData not availableData not available
Cashmeran®DPRAData not availableData not available

*DPRA (Direct Peptide Reactivity Assay) measures peptide depletion. h-CLAT (human Cell Line Activation Test) measures the expression of cell surface markers.

Table 3: Phototoxicity Potential of Synthetic Musks

Synthetic MuskAssayResultQuantitative Data (e.g., PIF)
Musk AmbretteIn vivo/ClinicalPhotoallergenData not available
Musk KetoneIn vivoWeak phototoxinData not available
Tonalide3T3 NRU Phototoxicity Test (OECD 432)Not a photoirritantData not available
Musk TibeteneIn vivoNegative for phototoxicityData not available
Musk MoskeneIn vivoNegative for phototoxicityData not available

*PIF (Photo-Irritation Factor) is a measure of phototoxic potential in the 3T3 NRU assay. A PIF > 5 is generally considered indicative of phototoxicity.

Table 4: Skin Irritation Potential of Synthetic Musks

Synthetic MuskAssayResultQuantitative Data (e.g., ET50)
Musk KetoneIn vivo (rabbit, rat)Not an irritantData not available
Cashmeran®In vitro (RhE)Slight irritationData not available
TonalideIn vivo (rabbit)Not an irritantData not available

*ET50 (Exposure Time to reduce tissue viability by 50%) is a measure of skin irritation potential in the Reconstructed human Epidermis (RhE) test.

Experimental Protocols

Skin Sensitization Testing

1. Murine Local Lymph Node Assay (LLNA) - OECD TG 429

The LLNA is an in vivo method for assessing the skin sensitization potential of a substance. It measures the proliferation of lymphocytes in the draining auricular lymph nodes following topical application of the test substance to the ears of mice.

Methodology:

  • Animals: Use female CBA/J or CBA/Ca mice, 8-12 weeks old.

  • Groups: A minimum of four animals per dose group, with at least three concentrations of the test substance, a negative control (vehicle), and a positive control.

  • Dose Selection: Select concentrations based on a pre-screen for irritancy. The highest concentration should be the maximum tolerated dose that does not induce significant local irritation or systemic toxicity.

  • Application: On days 1, 2, and 3, apply 25 µL of the test substance or vehicle to the dorsum of each ear.

  • Proliferation Measurement: On day 6, inject all mice intravenously with 250 µL of phosphate-buffered saline (PBS) containing 20 µCi of 3H-methyl thymidine (B127349).

  • Lymph Node Excision: Five hours after injection, sacrifice the animals and excise the draining auricular lymph nodes.

  • Sample Preparation: Prepare a single-cell suspension of lymph node cells from each mouse.

  • Radioactivity Measurement: Precipitate the DNA and measure the incorporation of 3H-methyl thymidine by β-scintillation counting.

  • Data Analysis: Calculate the Stimulation Index (SI) for each group by dividing the mean disintegrations per minute (DPM) per mouse in the test group by the mean DPM per mouse in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3. The EC3 value is the estimated concentration required to produce an SI of 3 and is determined by linear interpolation of the dose-response curve.

2. Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

The DPRA is an in chemico method that models the first key event in the skin sensitization adverse outcome pathway (AOP) – the covalent binding of a chemical to skin proteins. It measures the reactivity of a test chemical with synthetic peptides containing cysteine and lysine (B10760008).

Methodology:

  • Peptide Solutions: Prepare stock solutions of a cysteine-containing peptide (Ac-RFAACAA-COOH) and a lysine-containing peptide (Ac-RFAAKAA-COOH).

  • Test Chemical Preparation: Dissolve the test chemical in a suitable solvent (e.g., acetonitrile, isopropanol, or acetone) to a final concentration of 100 mM.

  • Incubation: Mix the test chemical solution with the peptide solutions in a 96-well plate. The final concentration of the cysteine peptide is 0.5 mM and the lysine peptide is 0.5 mM, with the test chemical at a 1:10 (cysteine) or 1:50 (lysine) molar ratio. Incubate for 24 hours at 25°C.

  • Analysis: Analyze the samples by high-performance liquid chromatography (HPLC) with a UV detector at 220 nm to quantify the remaining peptide concentration.

  • Data Analysis: Calculate the percent peptide depletion for both cysteine and lysine. Based on the mean depletion of cysteine and lysine, the substance is categorized into one of four reactivity classes (minimal, low, moderate, high), which corresponds to a prediction of sensitization potential.[1][2][3][4][5][6]

3. Human Cell Line Activation Test (h-CLAT) - OECD TG 442E

The h-CLAT is an in vitro method that addresses the third key event in the skin sensitization AOP – the activation of dendritic cells. It measures the expression of cell surface markers (CD86 and CD54) on a human monocytic leukemia cell line (THP-1) following exposure to a test chemical.[7][8][9]

Methodology:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 0.05 mM 2-mercaptoethanol, penicillin, and streptomycin.

  • Cytotoxicity Assay: First, determine the 75% viability concentration (CV75) of the test chemical using a cytotoxicity assay (e.g., MTT or propidium (B1200493) iodide staining).

  • Exposure: Seed THP-1 cells in a 24-well plate and expose them to eight different concentrations of the test chemical (based on the CV75) for 24 hours.

  • Staining: After exposure, harvest the cells and stain them with fluorescently labeled antibodies against CD86 and CD54.

  • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the expression levels of CD86 and CD54.

  • Data Analysis: Calculate the Relative Fluorescence Intensity (RFI) for CD86 and CD54 compared to the vehicle control. A substance is classified as a sensitizer if the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% in at least two of three independent experiments.[7][8]

Skin Irritation Testing

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method - OECD TG 439

This in vitro method uses a three-dimensional reconstructed human epidermis model to assess the skin irritation potential of chemicals.

Methodology:

  • Tissue Model: Use a commercially available RhE model (e.g., EpiDerm™, EpiSkin™).

  • Pre-incubation: Equilibrate the tissues in the provided culture medium.

  • Application of Test Substance: Apply a sufficient amount of the test substance (liquid or solid) topically to the surface of the epidermis.

  • Exposure: Expose the tissues to the test substance for a defined period (e.g., 60 minutes).

  • Post-exposure Incubation: After exposure, rinse the tissues and incubate them in fresh medium for a further period (e.g., 42 hours).

  • Viability Assessment: Assess tissue viability using the MTT assay. The amount of formazan (B1609692) produced is proportional to the number of viable cells.

  • Data Analysis: A substance is identified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.

Phototoxicity Testing

In Vitro 3T3 NRU Phototoxicity Test - OECD TG 432

This in vitro test assesses the phototoxic potential of a substance by comparing its cytotoxicity in the presence and absence of UV light.

Methodology:

  • Cell Culture: Culture Balb/c 3T3 fibroblasts in 96-well plates.

  • Exposure: Treat the cells with at least eight concentrations of the test substance in two separate plates.

  • Irradiation: Irradiate one plate with a non-cytotoxic dose of UVA light (5 J/cm²), while keeping the other plate in the dark.[7]

  • Incubation: Incubate both plates for 24 hours.

  • Neutral Red Uptake (NRU) Assay: Add Neutral Red solution to the cells and incubate. Then, extract the dye and measure the absorbance to determine cell viability.

  • Data Analysis: Calculate the IC50 values (concentration that reduces viability by 50%) for both the irradiated (+UVA) and non-irradiated (-UVA) conditions. Calculate the Photo-Irritation Factor (PIF) by dividing the IC50 (-UVA) by the IC50 (+UVA). A PIF > 5 is indicative of phototoxic potential. An alternative analysis using the Mean Photo Effect (MPE) can also be performed.[7]

Mandatory Visualizations

G cluster_AOP Adverse Outcome Pathway (AOP) for Skin Sensitization MIE Molecular Initiating Event (KE1) Covalent Binding to Skin Proteins KE2 Keratinocyte Activation (KE2) Nrf2 Activation MIE->KE2 KE3 Dendritic Cell Activation (KE3) KE2->KE3 KE4 T-Cell Proliferation & Differentiation KE3->KE4 AO Adverse Outcome Allergic Contact Dermatitis KE4->AO

Figure 1: Adverse Outcome Pathway for Skin Sensitization.

G cluster_LLNA LLNA Experimental Workflow start Start day1_3 Days 1-3: Topical application of synthetic musk to mouse ears start->day1_3 day6_am Day 6 (AM): Inject 3H-methyl thymidine day1_3->day6_am day6_pm Day 6 (PM): Excise auricular lymph nodes day6_am->day6_pm prep Prepare single-cell suspension day6_pm->prep measure Measure 3H incorporation (Scintillation counting) prep->measure analysis Calculate Stimulation Index (SI) and EC3 value measure->analysis end End analysis->end

Figure 2: LLNA Experimental Workflow.

G cluster_hCLAT h-CLAT Experimental Workflow start Start culture Culture THP-1 cells start->culture cytotoxicity Determine CV75 of synthetic musk culture->cytotoxicity expose Expose THP-1 cells to synthetic musk for 24h cytotoxicity->expose stain Stain with fluorescent anti-CD86 & anti-CD54 antibodies expose->stain flow Analyze by Flow Cytometry stain->flow analysis Calculate Relative Fluorescence Intensity (RFI) flow->analysis end End analysis->end

Figure 3: h-CLAT Experimental Workflow.

G cluster_DPRA DPRA Experimental Workflow start Start prepare Prepare peptide and synthetic musk solutions start->prepare incubate Incubate synthetic musk with peptides for 24h prepare->incubate hplc Analyze by HPLC-UV incubate->hplc analysis Calculate % Peptide Depletion hplc->analysis end End analysis->end

Figure 4: DPRA Experimental Workflow.

Figure 5: Keap1-Nrf2 Signaling Pathway Activation.

References

Application Notes and Protocols for Sensory Science Studies of Methylcyclopentadecenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the sensory science applications of Methylcyclopentadecenone, a macrocyclic musk used as a fragrance ingredient. Due to the limited availability of public-domain quantitative sensory data for this specific compound, this document outlines detailed protocols for its sensory evaluation based on established methodologies in sensory science.

Introduction to this compound in Sensory Science

This compound is a synthetic macrocyclic ketone valued in the fragrance industry for its persistent and complex aroma profile. Its primary application lies in perfumery and scented consumer products. In sensory science, the study of such compounds is crucial for understanding odor perception, developing new fragrances, and exploring potential cross-modal interactions with other senses, such as taste.

Odor Profile: The characteristic odor of this compound is described as having the following notes:

  • Musky: A warm, sweet, and slightly animalic scent.

  • Animalic: Adds a natural, skin-like depth.

  • Soapy: A clean, fresh nuance.

It is utilized at low concentrations (0.05% to 0.5%) as a fragrance enhancer and at higher concentrations for its distinct musky character.[1]

Quantitative Sensory Data

Table 1: Odor Detection Threshold of this compound

ParameterValueMethodNotes
Odor Detection Threshold Data Not AvailableASTM E679-04The threshold would be determined as the concentration at which 50% of the panel can detect the odor.
Solvent/Matrix e.g., Propylene (B89431) Glycol, Air-The matrix used to present the odorant can influence the threshold.

Table 2: Descriptive Sensory Analysis of this compound Odor Profile

This table illustrates how data from a trained sensory panel would be presented. The intensity scores are hypothetical.

Sensory AttributeMean Intensity Score (0-15 scale)Standard DeviationDescription
Musky 12.51.8Warm, sweet, slightly animalic
Animalic 4.20.9Natural, skin-like depth
Soapy 3.80.7Clean, fresh nuance
Powdery 2.10.5Soft, cosmetic-like finish

Experimental Protocols

The following are detailed protocols for the sensory evaluation of this compound. These are based on standard practices in sensory science.

Protocol 1: Determination of Odor Detection Threshold

Objective: To determine the lowest concentration of this compound that can be detected by a sensory panel.

Methodology: ASTM E679-04 - Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits.

Materials:

  • This compound (high purity)

  • Odor-free solvent (e.g., propylene glycol, diethyl phthalate, or mineral oil)

  • Glass sniffing jars with Teflon-lined caps

  • Odor-free cotton strips or filter paper

  • Graduated cylinders and pipettes

  • Sensory panel booths with controlled ventilation and lighting

Procedure:

  • Panelist Selection: Recruit 15-20 panelists screened for normal olfactory acuity.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Create a series of dilutions in ascending order of concentration (e.g., starting from 0.001 ppb in air). Each step should represent a significant, perceptible increase in concentration.

  • Presentation:

    • For each concentration level, present three samples to the panelist: two blanks (solvent only) and one containing the odorant. The order of presentation should be randomized.

    • Samples are presented on odor-free strips inside coded sniffing jars.

  • Evaluation:

    • Panelists are instructed to sniff each jar and identify the one that smells different.

    • The test proceeds from the lowest to the highest concentration.

  • Data Analysis:

    • The individual threshold is the concentration at which a panelist correctly identifies the odorous sample for the first time and continues to do so for subsequent higher concentrations.

    • The group threshold is calculated as the geometric mean of the individual thresholds.

Protocol 2: Quantitative Descriptive Analysis (QDA) of Odor Profile

Objective: To identify and quantify the specific sensory attributes of this compound's aroma.

Methodology: Based on the principles of Quantitative Descriptive Analysis.

Materials:

  • This compound at a defined concentration (e.g., 1% in solvent)

  • Reference standards for potential aroma notes (e.g., other musks, animalic compounds, soap standards)

  • Sensory evaluation software for data collection

  • Trained sensory panel (8-12 members)

Procedure:

  • Panel Training (Lexicon Development):

    • In several sessions, expose the trained panel to the this compound sample and various reference standards.

    • The panel collaboratively develops a list of descriptive terms (the lexicon) for the aroma attributes.

    • Panelists are trained to use a 15-point intensity scale for each attribute, anchored with reference standards.

  • Sample Evaluation:

    • In individual sensory booths, panelists are presented with a coded sample of this compound.

    • Panelists rate the intensity of each attribute from the developed lexicon on the 15-point scale.

    • Evaluations are typically replicated three times for each panelist.

  • Data Analysis:

    • Analyze the data using Analysis of Variance (ANOVA) to assess the significance of each attribute and the performance of the panel.

    • Results are often visualized using a spider or radar plot.

Protocol 3: Investigation of Cross-Modal Interactions with Taste

Objective: To determine if the aroma of this compound influences the perception of basic tastes (sweet, sour, salty, bitter, umami).

Methodology: A full factorial experimental design.

Materials:

  • This compound solution for orthonasal and retronasal aroma presentation.

  • Solutions of basic tastes (e.g., sucrose (B13894) for sweet, citric acid for sour, sodium chloride for salty, caffeine (B1668208) for bitter, monosodium glutamate (B1630785) for umami) at varying concentrations.

  • A gustometer-olfactometer for precise, timed delivery of taste and aroma stimuli (optional, but recommended).

  • Nose clips for separating taste-only and taste-aroma conditions.

Procedure:

  • Experimental Design:

    • Panelists will evaluate taste solutions under three conditions:

      • Taste only (while wearing a nose clip).

      • Taste with a congruent aroma (if a hypothetical congruent aroma is being tested).

      • Taste with the aroma of this compound.

    • The presentation order of conditions and taste solutions should be randomized.

  • Evaluation:

    • Panelists will rate the perceived intensity of the specific taste (e.g., "sweetness") on a labeled magnitude scale or a general Labeled Magnitude Scale (gLMS).

  • Data Analysis:

    • Use ANOVA to determine if there is a significant interaction effect between the presence of the aroma and the perceived intensity of the taste.

    • Post-hoc tests (e.g., Tukey's HSD) can be used to identify which specific taste perceptions were altered by the aroma.

Signaling Pathways and Experimental Workflows

Putative Olfactory Signaling Pathway for this compound

This compound, as a macrocyclic musk, is likely detected by specific olfactory receptors (ORs) in the olfactory epithelium. Research on related macrocyclic musks, such as muscone, has identified the human olfactory receptor OR5AN1 as a key receptor.[2][3][4] The binding of this compound to its cognate OR(s) would initiate a G-protein coupled signaling cascade.

Olfactory_Signaling_Pathway MCPD This compound OR Olfactory Receptor (e.g., OR5AN1) MCPD->OR Binds to G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylate Cyclase III G_olf->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP CNG Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG Opens Ca_Na_Influx Ca²⁺ / Na⁺ Influx CNG->Ca_Na_Influx Allows Depolarization Membrane Depolarization Ca_Na_Influx->Depolarization Causes Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential Generates Sensory_Evaluation_Workflow Screening Panelist Screening (Olfactory Acuity) Training Panel Training & Lexicon Development Screening->Training Threshold Odor Detection Threshold Testing Training->Threshold Descriptive Descriptive Analysis (QDA) Training->Descriptive CrossModal Cross-Modal Interaction Testing Training->CrossModal DataAnalysis Statistical Analysis & Interpretation Threshold->DataAnalysis Descriptive->DataAnalysis CrossModal->DataAnalysis Reporting Reporting & Visualization (e.g., Spider Plots) DataAnalysis->Reporting Receptor_Assay_Logic Library Human Olfactory Receptor Library Transfection Transfect into Heterologous Cells (e.g., HEK293) Library->Transfection Stimulation Stimulate with This compound Transfection->Stimulation Assay Measure Receptor Activation (e.g., Luciferase Assay) Stimulation->Assay Hit_ID Identify 'Hit' Receptors (High Response) Assay->Hit_ID Hit_ID->Library Negative (Re-screen) DoseResponse Dose-Response Curve Validation Hit_ID->DoseResponse Positive Confirmation Confirmation of Cognate Receptor DoseResponse->Confirmation

References

Application Notes and Protocols for the Environmental Analysis of Methylcyclopentadecenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcyclopentadecenone is a synthetic macrocyclic musk used as a fragrance ingredient in a variety of consumer products, including perfumes, lotions, and detergents. Due to its widespread use and subsequent release into the environment through wastewater, there is a growing need for robust analytical methods to monitor its presence in various environmental compartments. These application notes provide detailed protocols for the extraction and quantification of this compound from water, soil, and sediment samples, primarily utilizing gas chromatography-mass spectrometry (GC-MS). The methodologies are based on established techniques for the analysis of synthetic musks, a class of compounds to which this compound belongs.

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of this compound is crucial for developing effective extraction and analytical methods. As a macrocyclic musk, it is a relatively large, non-polar molecule with low water solubility and a high octanol-water partition coefficient (Log K_ow). These characteristics indicate a tendency to adsorb to particulate matter and bioaccumulate. A safety assessment for the structurally similar 4-cyclopentadecen-1-one provides valuable proxy data, indicating a Log K_ow of 5.33 and a water solubility of 0.9369 mg/L[1]. This lipophilic nature dictates the choice of organic solvents and sorbents for efficient extraction from environmental matrices. Gas chromatography is the preferred separation technique due to the volatility of this compound, and mass spectrometry provides the necessary selectivity and sensitivity for detection at trace levels.

Sample Preparation Protocols

Proper sample preparation is a critical step to ensure accurate and reliable analytical results.[2] This involves extracting the analyte from the sample matrix and removing interfering substances. The following protocols are recommended for water, soil, and sediment samples.

Protocol 1: Liquid-Liquid Extraction (LLE) for Water Samples

This protocol is suitable for the extraction of this compound from various aqueous matrices, including surface water and wastewater effluent.

Materials:

Procedure:

  • Collect a 1 L water sample in a pre-cleaned amber glass bottle.

  • Filter the sample through a 0.7 µm glass fiber filter to remove suspended solids.

  • Transfer the filtered water sample to a 1 L separatory funnel.

  • Add 60 mL of dichloromethane (DCM) to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate for 10 minutes.

  • Drain the lower organic layer into a flask containing anhydrous sodium sulfate to remove residual water.

  • Repeat the extraction twice more with fresh 60 mL portions of DCM, combining all organic extracts.

  • Concentrate the combined extract to approximately 1 mL using a rotary evaporator.

  • Transfer the concentrated extract to a concentrator tube and further evaporate to a final volume of 0.5 mL under a gentle stream of nitrogen.

  • The extract is now ready for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Water Samples

SPE is an alternative to LLE that uses less solvent and can be automated. It is effective for cleaner water samples like river water.

Materials:

  • SPE cartridges (e.g., Oasis HLB, 6 cc, 500 mg)

  • SPE vacuum manifold

  • Methanol, pesticide residue grade

  • Ethyl acetate, pesticide residue grade

  • Deionized water

  • Nitrogen evaporator

Procedure:

  • Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Pass 500 mL of the filtered water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.

  • After the entire sample has passed through, dry the cartridge under vacuum for 20 minutes.

  • Elute the retained analytes with two 5 mL portions of ethyl acetate.

  • Collect the eluate and concentrate it to a final volume of 0.5 mL under a gentle stream of nitrogen.

  • The extract is now ready for GC-MS analysis.

Protocol 3: Ultrasonic-Assisted Extraction (UAE) for Soil and Sediment Samples

UAE is an efficient method for extracting analytes from solid matrices.

Materials:

  • Ultrasonic bath or probe sonicator

  • Centrifuge and centrifuge tubes (50 mL)

  • Hexane (B92381) and acetone (B3395972) (pesticide residue grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Nitrogen evaporator

Procedure:

  • Air-dry the soil or sediment sample and sieve it through a 2 mm mesh to remove large debris.

  • Weigh 10 g of the dried sample into a 50 mL centrifuge tube.

  • Add 20 mL of a 1:1 (v/v) mixture of hexane and acetone to the tube.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes.

  • Centrifuge the sample at 3000 rpm for 10 minutes.

  • Carefully decant the supernatant into a flask.

  • Repeat the extraction (steps 3-6) two more times with fresh solvent, combining all supernatants.

  • Pass the combined extract through a column of anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to approximately 1 mL using a rotary evaporator.

  • Further concentrate the extract to a final volume of 0.5 mL under a gentle stream of nitrogen.

  • The extract is now ready for GC-MS analysis.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred analytical technique for the quantification of this compound due to its high sensitivity and selectivity.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer with electron ionization (EI) source

GC Conditions (Typical):

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 280 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: 15 °C/min to 200 °C.

    • Ramp 2: 5 °C/min to 300 °C, hold for 5 minutes.

MS Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

Proposed Mass Fragmentation Pattern for this compound:

Based on the fragmentation of similar cyclic ketones, the following mass-to-charge ratios (m/z) are proposed for SIM mode. The molecular ion (M+) for this compound (C16H28O) is expected at m/z 236. Key fragments would likely arise from cleavage of the alkyl chain and rearrangements around the carbonyl group.

  • m/z 236: Molecular ion (M+)

  • m/z 221: [M-CH3]+

  • m/z 193: [M-C3H7]+

  • m/z 165: [M-C5H11]+

  • m/z 97, 83, 69, 55: Characteristic fragments from the aliphatic chain.

The exact fragmentation pattern should be confirmed by analyzing a certified reference standard of this compound.

Quantitative Data and Method Validation

The following tables summarize typical performance data for the analysis of synthetic musks in environmental samples, which can be considered representative for the analysis of this compound.

Table 1: Typical Recovery Rates for Synthetic Musks from Environmental Samples

Analyte ClassMatrixExtraction MethodAverage Recovery (%)Reference
Macrocyclic MusksWaterLLE with DCM85 - 105N/A
Polycyclic MusksWaterSPE (Oasis HLB)90 - 110N/A
Synthetic MusksSoil/SedimentUAE with Hexane:Acetone80 - 115N/A

Table 2: Method Validation Parameters for the Analysis of Synthetic Musks by GC-MS

ParameterTypical Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 1.0 ng/L (water); 0.1 - 1.0 µg/kg (soil/sediment)
Limit of Quantification (LOQ)0.3 - 3.0 ng/L (water); 0.3 - 3.0 µg/kg (soil/sediment)
Precision (RSD)< 15%
Accuracy (Recovery)70 - 120%

Visualizations

experimental_workflow_water cluster_sample_collection Sample Collection cluster_preparation Sample Preparation cluster_extraction Extraction cluster_cleanup_concentration Cleanup & Concentration cluster_analysis Analysis WaterSample 1 L Water Sample (Amber Glass Bottle) Filtration Filtration (0.7 µm Glass Fiber Filter) WaterSample->Filtration LLE Liquid-Liquid Extraction (Dichloromethane) Filtration->LLE Method 1 SPE Solid-Phase Extraction (Oasis HLB) Filtration->SPE Method 2 Drying Drying (Anhydrous Sodium Sulfate) LLE->Drying Concentration Concentration (Rotary Evaporator & N2 Stream) SPE->Concentration Drying->Concentration GCMS GC-MS Analysis Concentration->GCMS

Caption: Workflow for Water Sample Analysis.

experimental_workflow_solid cluster_sample_collection Sample Collection cluster_preparation Sample Preparation cluster_extraction Extraction cluster_cleanup_concentration Cleanup & Concentration cluster_analysis Analysis SolidSample Soil or Sediment Sample DryingSieving Air Drying & Sieving (2 mm) SolidSample->DryingSieving UAE Ultrasonic-Assisted Extraction (Hexane:Acetone) DryingSieving->UAE Centrifugation Centrifugation & Decanting UAE->Centrifugation Drying Drying (Anhydrous Sodium Sulfate) Centrifugation->Drying Concentration Concentration (Rotary Evaporator & N2 Stream) Drying->Concentration GCMS GC-MS Analysis Concentration->GCMS

Caption: Workflow for Soil/Sediment Sample Analysis.

logical_relationship cluster_properties Physicochemical Properties cluster_methods Method Selection cluster_outcome Analytical Outcome Properties High Log Kow Low Water Solubility Volatility Extraction LLE / SPE (Water) UAE (Solids) (Non-polar solvents) Properties->Extraction informs Analysis GC-MS (Non-polar column) Properties->Analysis informs Outcome Accurate & Sensitive Quantification Extraction->Outcome Analysis->Outcome

Caption: Rationale for Method Selection.

References

Methylcyclopentadecenone as a Standard in Analytical Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylcyclopentadecenone, a synthetic macrocyclic musk, is a widely utilized ingredient in the fragrance industry, valued for its persistent and elegant musk scent.[1] While primarily known for its olfactory properties, its stability and distinct chemical structure suggest its potential utility as a reference or internal standard in analytical chemistry. This document provides detailed application notes and protocols for the prospective use of this compound as an analytical standard, particularly in the quality control of fragrance materials and the analysis of other macrocyclic musks. The methodologies described are based on established principles of gas chromatography-mass spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile organic compounds.

Introduction to this compound as an Analytical Standard

While not a formally recognized certified reference material by major metrological institutes, high-purity this compound can serve as a valuable tool in analytical laboratories for several applications. Its chemical properties, including a high boiling point and relatively low polarity, make it a suitable candidate for an internal standard in the analysis of other fragrance components, particularly other macrocyclic musks with similar chemical characteristics. The use of an internal standard is a robust method in chromatography to improve the precision and accuracy of quantitative analysis by correcting for variations in sample injection volume and instrument response.[2]

Potential Applications:

  • Internal Standard: For the quantification of other macrocyclic musks or fragrance ingredients with similar chromatographic behavior.

  • Reference Standard: In the quality control of raw fragrance materials to confirm the identity and purity of this compound.

  • Spiking Agent: In method development and validation for the analysis of fragrance compounds in complex matrices such as cosmetics and environmental samples.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for method development, particularly for calculating concentrations and understanding its behavior in different analytical systems.

PropertyValueReference
Chemical Formula C₁₆H₂₈O
Molecular Weight 236.40 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 346.7 °C at 760 mmHg
Density 0.927 g/cm³ (at 20 °C)
Solubility Insoluble in water; Soluble in ethanol (B145695) and other organic solvents
CAS Number 82356-51-2

Experimental Protocols

The following protocols are provided as a guideline for the use of this compound as an internal standard in the GC-MS analysis of a hypothetical analyte, another macrocyclic musk.

Preparation of Stock and Working Standard Solutions

Objective: To prepare accurate and stable solutions of this compound for use as an internal standard.

Materials:

  • High-purity this compound (>98%)

  • GC-grade solvent (e.g., hexane, ethyl acetate, or dichloromethane)

  • Class A volumetric flasks

  • Calibrated analytical balance

  • Calibrated micropipettes

Protocol:

  • Primary Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of high-purity this compound into a 10 mL Class A volumetric flask.

    • Record the exact weight.

    • Dissolve the compound in a small amount of the chosen GC-grade solvent.

    • Once fully dissolved, bring the volume up to the 10 mL mark with the same solvent.

    • Stopper the flask and invert it several times to ensure homogeneity.

    • Calculate the exact concentration based on the weight and volume.

    • Store the stock solution in an amber glass vial at 2-8 °C.[3][4][5][6]

  • Working Internal Standard Solution (10 µg/mL):

    • Using a calibrated micropipette, transfer 100 µL of the 1000 µg/mL primary stock solution into a 10 mL Class A volumetric flask.

    • Dilute to the mark with the GC-grade solvent.

    • Stopper and mix thoroughly. This solution is now ready to be added to calibration standards and samples.

GC-MS Method for Analysis

Objective: To establish a gas chromatography-mass spectrometry (GC-MS) method for the separation and quantification of a target analyte using this compound as an internal standard.

Instrumentation and Parameters:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Injection Mode Splitless
Injection Volume 1 µL
Inlet Temperature 280 °C
Oven Program Start at 150 °C, hold for 1 min, ramp at 10 °C/min to 300 °C, hold for 5 min
Carrier Gas Helium, constant flow at 1.0 mL/min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

SIM Ions for this compound (Hypothetical):

  • Quantifier Ion: m/z 236 (Molecular Ion)

  • Qualifier Ions: m/z 221, 207

(Note: Actual SIM ions should be determined by acquiring a full scan mass spectrum of a this compound standard.)

Calibration and Quantification

Objective: To create a calibration curve and quantify the target analyte in a sample.

Protocol:

  • Prepare Calibration Standards:

    • Prepare a series of at least five calibration standards of the target analyte at different concentrations.

    • To each calibration standard, add a fixed amount of the this compound working internal standard solution (e.g., 100 µL of the 10 µg/mL solution to 900 µL of each calibration standard).

  • Prepare Sample:

    • Prepare the sample to be analyzed according to the appropriate sample preparation protocol.

    • To a known volume of the prepared sample, add the same fixed amount of the this compound working internal standard solution.

  • Analysis:

    • Inject the calibration standards and the sample into the GC-MS system.

  • Data Analysis:

    • For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Plot a calibration curve of the peak area ratio versus the concentration of the analyte.

    • Determine the linearity of the calibration curve (R² > 0.995 is generally acceptable).

    • Calculate the peak area ratio for the sample.

    • Using the calibration curve, determine the concentration of the analyte in the sample.

Diagrams and Workflows

Workflow for Using this compound as an Internal Standard

workflow cluster_prep Preparation cluster_spike Spiking cluster_analysis Analysis cluster_data Data Processing prep_is Prepare Internal Standard Stock Solution spike_cal Add IS to Calibration Standards prep_is->spike_cal spike_sample Add IS to Sample prep_is->spike_sample prep_cal Prepare Analyte Calibration Standards prep_cal->spike_cal prep_sample Prepare Sample prep_sample->spike_sample gcms GC-MS Analysis spike_cal->gcms spike_sample->gcms ratio Calculate Peak Area Ratios gcms->ratio curve Generate Calibration Curve ratio->curve quant Quantify Analyte in Sample curve->quant

Caption: Workflow for quantification using an internal standard.

Logical Relationship in Quality Control

qc_logic cluster_input Inputs cluster_process Process cluster_output Outputs cluster_decision Decision raw_material Fragrance Raw Material analysis Analytical Testing (e.g., GC-MS) raw_material->analysis standard This compound Reference Standard standard->analysis comparison Comparison of Analytical Profiles analysis->comparison decision Accept or Reject Raw Material comparison->decision

Caption: Quality control decision logic for raw material testing.

Stability and Storage

Proper storage of the this compound standard is crucial to maintain its integrity and ensure the accuracy of analytical results.

ConditionRecommendation
Storage Temperature 2-8 °C for long-term storage.
Container Tightly sealed amber glass vials to protect from light and prevent evaporation.
Solution Stability Stock solutions should be monitored for stability. It is recommended to prepare fresh working solutions daily or as determined by stability studies.

Conclusion

While not a conventional analytical standard, this compound possesses the necessary chemical properties to be effectively used as a reference or internal standard in specific applications within the fragrance and cosmetic industries. The protocols and guidelines presented here provide a framework for its use in GC-MS analysis, which can be adapted and validated for specific analytical needs. The adoption of high-purity this compound as a standard can contribute to improved quality control and more accurate quantitative analysis of macrocyclic musks and other fragrance components. Further validation studies are recommended to establish its performance characteristics for specific analytical methods.

References

Application Notes and Protocols: Synthesis and Structure-Activity Relationship of Bioactive Dibenzo-Fused Macrocyclic Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrocyclic ketones are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antibacterial properties. Their unique three-dimensional structures allow for high-affinity and selective binding to various biological targets. This document provides detailed protocols for the synthesis of a series of dibenzo-fused 15-membered dioxa-ketone macrocycles and their subsequent biological evaluation to establish a structure-activity relationship (SAR). The methodologies described herein are based on established synthetic routes and cellular assays, providing a framework for the exploration of this promising class of compounds.

Data Presentation: Structure-Activity Relationship of Dibenzo-fused Dioxa-ketone Analogues

The following table summarizes the in vitro cytotoxic activity of a series of synthesized dibenzo-fused 15-membered dioxa-ketone macrocycles against various human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are presented to facilitate a comparative analysis of the structure-activity relationship.

Compound IDR1R2R3R4LinkerIC50 (µM) vs. A549 (Lung)IC50 (µM) vs. HeLa (Cervical)IC50 (µM) vs. MCF-7 (Breast)
1a HHHHDienone> 50> 50> 50
1b OMeHHHDienone25.331.528.1
1c HOMeHOMeDienone15.819.217.5
1d ClHClHDienone8.210.59.7
1e HClHClDienone12.115.313.8
2a HHHHMonoenone> 50> 50> 50
2b OMeHHHMonoenone35.142.839.5
2c HOMeHOMeMonoenone28.434.130.2
2d ClHClHMonoenone18.922.720.4
2e HClHClMonoenone24.629.826.9

Note: The above data is a representative compilation based on typical findings for this class of compounds and is intended for illustrative purposes. Actual values would be derived from specific experimental results.

Experimental Protocols

A. Synthesis of Dibenzo-fused 15-membered Dioxa-ketone Macrocycles

This protocol details the synthesis of the macrocyclic ketone analogues via a two-step process: Claisen-Schmidt condensation to form the acyclic precursor, followed by a ring-closing metathesis (RCM) reaction.

1. General Synthesis of Acyclic Dienone/Monoenone Precursors

  • Objective: To synthesize the acyclic α,β-unsaturated ketone precursors required for the ring-closing metathesis reaction.

  • Materials:

  • Procedure:

    • Dissolve the substituted 2-(allyloxy)benzaldehyde (B1266654) (2 mmol) and either acetone (1 mmol, for dienone) or a substituted 2-(allyloxy)acetophenone (2 mmol, for monoenone) in ethanol (20 mL) in a round bottom flask.

    • Prepare a 10% aqueous solution of sodium hydroxide.

    • Slowly add the NaOH solution dropwise to the stirred mixture at room temperature.

    • Continue stirring the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water (100 mL).

    • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral.

    • Dry the solid product under vacuum to yield the acyclic precursor.

    • Purify the product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) solvent system.

2. Ring-Closing Metathesis (RCM) for Macrocyclization

  • Objective: To cyclize the acyclic precursors into the 15-membered macrocyclic ketones.

  • Materials:

    • Acyclic dienone or monoenone precursor

    • Grubbs' second-generation catalyst

    • Dichloromethane (B109758) (DCM), anhydrous

    • Inert atmosphere (Nitrogen or Argon)

    • Schlenk flask and line

  • Procedure:

    • Dissolve the acyclic precursor (1 mmol) in anhydrous dichloromethane (100 mL) in a Schlenk flask under an inert atmosphere.

    • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

    • Add Grubbs' second-generation catalyst (5-10 mol%) to the solution under a positive pressure of the inert gas.

    • Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired macrocyclic ketone.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

B. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic activity of the synthesized macrocyclic ketones against human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Objective: To quantify the concentration-dependent cytotoxic effect of the synthesized compounds.

  • Materials:

    • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

    • Synthesized macrocyclic ketone analogues (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • 96-well microplates

    • CO₂ incubator (37°C, 5% CO₂)

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the test compounds in the complete culture medium. The final DMSO concentration should not exceed 0.5%.

    • After 24 hours, replace the medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours in a CO₂ incubator.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

G cluster_0 Synthesis of Acyclic Precursors cluster_1 Macrocyclization Aldehyde Substituted 2-(allyloxy)benzaldehyde Condensation Claisen-Schmidt Condensation Aldehyde->Condensation Ketone Acetone or Substituted 2-(allyloxy)acetophenone Ketone->Condensation Precursor Acyclic Dienone/ Monoenone Precursor Condensation->Precursor RCM Ring-Closing Metathesis (RCM) (Grubbs' Catalyst) Precursor->RCM Macrocycle Dibenzo-fused 15-membered Dioxa-ketone Macrocycle RCM->Macrocycle

Caption: Synthetic workflow for dibenzo-fused dioxa-ketone macrocycles.

G Start Seed cells in 96-well plate Incubate_24h Incubate for 24h Start->Incubate_24h Treat Treat with macrocycle analogues (serial dilutions) Incubate_24h->Treat Incubate_48_72h Incubate for 48-72h Treat->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Lyse Remove medium, add DMSO Incubate_4h->Lyse Read Measure absorbance at 570 nm Lyse->Read Analyze Calculate % viability and IC50 values Read->Analyze

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

G Macrocycle Dibenzo-fused Dioxa-ketone Macrocycle Cell Cancer Cell Macrocycle->Cell Inhibits Proliferation Cell Proliferation Cell->Proliferation Apoptosis Apoptosis (Programmed Cell Death) Cell->Apoptosis Induces

Caption: Proposed mechanism of action for cytotoxic macrocycles.

Troubleshooting & Optimization

Technical Support Center: Enantioselective Synthesis of Methylcyclopentadecenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the challenges in the enantioselective synthesis of Methylcyclopentadecenone and its saturated analog, Muscone.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the enantioselective synthesis of this compound?

A1: The two main synthetic challenges are the efficient construction of the 15-membered macrocyclic ring and the stereoselective introduction of the chiral methyl group.[1][2] Key difficulties include overcoming low yields, preventing competing side reactions like intermolecular polymerization, and achieving a high enantiomeric excess (ee).[1]

Q2: Why are high-dilution conditions essential for the macrocyclization step?

A2: High-dilution conditions (typically 0.001 M to 0.05 M) are critical to favor the desired intramolecular reaction (ring formation) over intermolecular reactions (polymerization).[3] At high concentrations, the reactive ends of different molecules are more likely to react with each other, leading to the formation of unwanted linear dimers and oligomers instead of the target macrocycle.[3][4] A slow addition of the linear precursor using a syringe pump is a common technique to maintain a pseudo-high dilution environment.[4][5]

Q3: What are the most common and effective synthetic routes to achieve enantioselectivity?

A3: Several strategies have proven effective. The most prominent include:

  • Ring-Closing Metathesis (RCM): A powerful and widely used method for forming the large ring from a diene precursor.[1][2]

  • Intramolecular Aldol (B89426) Addition/Dehydration: This route involves the cyclization of a macrocyclic diketone to form the α,β-unsaturated ketone precursor.[1][6]

  • Asymmetrically Catalyzed Macrocyclization: For instance, the cyclization of an ω-alkynal has been shown to produce high yields and enantioselectivity.[1]

Q4: How can the final this compound product be effectively purified?

A4: Purifying macrocycles can be challenging due to the similar polarities of the desired product and oligomeric byproducts.[4] A combination of techniques is typically required. Column chromatography using silica (B1680970) gel is the most common method for separating the macrocycle from impurities.[3][4] Subsequent recrystallization can be employed to achieve high purity.[3]

Troubleshooting Guides

Issue 1: Low Yield or Failure in Ring-Closing Metathesis (RCM)

Q: My RCM reaction to form the macrocycle is sluggish, fails to proceed, or gives a very low yield. What should I investigate?

A: This is a common issue in macrocyclization via RCM.[5] Consider the following factors:

  • Catalyst Activity: Ruthenium-based catalysts (e.g., Grubbs' catalysts) are sensitive to air, moisture, and impurities.[3][5] Ensure the catalyst is fresh, handled under an inert atmosphere (e.g., argon), and that the substrate is free of potential catalyst poisons like sulfur or phosphine-containing compounds.[5]

  • Solvent Quality: Use dry, thoroughly degassed solvents (e.g., dichloromethane (B109758) or toluene) to prevent catalyst deactivation by oxygen.[3][5]

  • Reaction Concentration: If the concentration is too high, it can lead to the formation of dimers and oligomers instead of the desired macrocycle.[1] Employ high-dilution techniques, such as the slow addition of the diene substrate to the catalyst solution via a syringe pump.[1][3]

  • Substrate Conformation: Long, flexible linear precursors have a high entropic barrier to cyclization.[5] The presence of certain structural elements can help pre-organize the molecule into a conformation that is more suitable for cyclization.[5]

  • Reaction Temperature: While many RCM reactions occur at room temperature, macrocyclizations may require heating (e.g., refluxing in toluene) to overcome the entropic barrier and drive the reaction to completion.[3]

Issue 2: Poor Enantioselectivity (Low Enantiomeric Excess - ee)

Q: The enantiomeric excess (ee) of my final product is consistently low. How can I improve it?

A: Achieving high enantioselectivity requires careful optimization of the reaction conditions as these reactions are often highly temperature-sensitive.[1][3]

  • Chiral Catalyst/Ligand Choice: The selection of the chiral catalyst, auxiliary, or ligand is paramount.[1][3] It may be necessary to screen different chiral ligands to identify the optimal one for your specific substrate.[3] For example, in an intramolecular aldol approach, different chiral amino alcohols can be tested.[1]

  • Catalyst Loading: The ratio of the catalyst to the substrate can significantly influence enantioselectivity. This parameter should be optimized to maximize the ee.[3]

  • Reaction Temperature: Lowering the reaction temperature often increases enantioselectivity, although it may decrease the reaction rate. A systematic study of the temperature profile is recommended.[3]

  • Solvent Effects: The solvent can play a crucial role in the transition state of the enantioselective step. For example, in certain asymmetric reactions, changing the solvent can dramatically improve enantioselectivity.[1]

  • Reagent Purity: Ensure all reagents and starting materials are of high purity, as impurities can interfere with the chiral catalyst.[1]

Issue 3: Difficulty in Product Purification

Q: I am struggling to separate my macrocyclic product from oligomeric byproducts. What purification strategies can I use?

A: The purification of macrocycles is notoriously difficult due to the small differences in physical properties between the target molecule and closely related oligomers.[4]

  • Column Chromatography: This is the most common and effective method.[4]

    • Stationary Phase: Standard silica gel is often sufficient, but other stationary phases like alumina (B75360) may provide different selectivity.

    • Eluent System: Careful optimization of the solvent system is critical. A shallow gradient of a more polar solvent in a nonpolar solvent (e.g., ethyl acetate (B1210297) in hexanes) can help resolve compounds with similar Rf values.

  • Recrystallization: If a solid, this method can be very effective for removing minor impurities after an initial chromatographic separation.[3]

  • Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC), including chiral HPLC if separating enantiomers, can be employed.[7]

Quantitative Data Summary

The overall yield and enantioselectivity of this compound synthesis are highly dependent on the chosen synthetic route and optimization of the key macrocyclization step.

Synthetic MethodKey Step Yield / eeOverall YieldReference(s)
Asymmetrically Catalyzed Macrocyclization of ω-alkynal92% ee48%[1]
Intramolecular Aldol Addition/Dehydrationup to 76% ee-[1]
Ruzicka Large-Ring Synthesis (DL-Muscone)-42% - 85%[5]

Detailed Experimental Protocols

Protocol 1: Asymmetric Synthesis via Ring-Closing Metathesis (RCM)

This protocol is a generalized methodology based on syntheses starting from a chiral pool molecule like (+)-citronellal.[2][5]

  • Preparation of the Diene Precursor:

    • Convert the starting chiral material (e.g., (+)-citronellal) through a multi-step sequence involving reactions such as olefination, chain extension, and functional group manipulations to generate a long-chain α,ω-diene containing the required stereocenter.

    • Rigorously purify the diene precursor by column chromatography to remove any impurities that could act as catalyst poisons.

  • Ring-Closing Metathesis (RCM):

    • Set up a reaction vessel fitted with a reflux condenser under an inert atmosphere (Argon or Nitrogen).

    • Add dry, degassed toluene (B28343) to the vessel to achieve a final substrate concentration of approximately 0.001 M (high dilution).[5] Heat the solvent to reflux.

    • In a separate flask, dissolve the diene precursor in a small amount of dry, degassed toluene.

    • Dissolve a suitable RCM catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%) in a small amount of dry, degassed toluene.

    • Using a syringe pump, add the solution of the diene precursor to the refluxing solvent over a period of 8-12 hours to maintain pseudo-high dilution. The catalyst can be added in portions or co-added with the substrate.[5]

    • Monitor the reaction progress by TLC or GC-MS for the disappearance of the starting diene.[5]

  • Work-up and Hydrogenation:

    • Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.

    • Remove the solvent under reduced pressure. Purify the resulting unsaturated macrocycle (this compound) by silica gel column chromatography.

    • (Optional, for Muscone synthesis) Dissolve the purified unsaturated macrocycle in ethanol (B145695) or ethyl acetate. Add a catalytic amount of Pd/C (10 wt%).[1][5]

    • Subject the mixture to hydrogenation with H₂ gas (balloon or Parr shaker) until the reaction is complete (monitored by TLC or GC-MS).

    • Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to yield the final product. Purify further by chromatography or recrystallization if necessary.[5]

Protocol 2: Asymmetric Synthesis via Intramolecular Aldol Addition/Dehydration

This protocol is a generalized methodology for an enantioselective intramolecular aldol condensation approach.[5][6]

  • Synthesis of Macrocyclic Diketone:

    • Synthesize a linear precursor containing the chiral methyl group and two ketone functionalities at appropriate positions for a 15-membered ring closure. The stereocenter is typically introduced early from a chiral pool molecule.[5]

    • Perform a separate macrocyclization reaction (e.g., acyloin condensation or other coupling) under high-dilution conditions to form the macrocyclic diketone precursor. Purify thoroughly.

  • Intramolecular Aldol Cyclization:

    • Under an inert atmosphere and at low temperature (-78 °C), dissolve the macrocyclic diketone in a dry, non-protic solvent (e.g., THF).

    • Slowly add a strong, non-nucleophilic base (e.g., LDA or KHMDS) to induce the intramolecular aldol addition reaction. The choice of base and solvent is critical and may require screening.[1]

    • Monitor the reaction for the formation of the β-hydroxy ketone macrocycle.

    • Carefully quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl).

  • Dehydration and Work-up:

    • After work-up, subject the crude β-hydroxy ketone to dehydration conditions (e.g., mild acid or base) to yield the α,β-unsaturated ketone, which is the target this compound.

    • Purify the final product by silica gel column chromatography. The enantiomeric excess should be determined using chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.

Visualizations

G cluster_workflow General Workflow for Enantioselective Synthesis Start Chiral Pool or Asymmetric Catalyst Precursor Linear Precursor Synthesis (with stereocenter) Start->Precursor Macrocyclization Key Step: Macrocyclization (e.g., RCM, Aldol Condensation) Under High Dilution Precursor->Macrocyclization Unsaturated Unsaturated Macrocycle (this compound) Macrocyclization->Unsaturated Purification1 Purification (Column Chromatography) Unsaturated->Purification1 Hydrogenation (Optional) Hydrogenation for Saturated Analog (Muscone) Purification1->Hydrogenation FinalProduct Final Product Purification1->FinalProduct If Unsaturated Product is Target Hydrogenation->FinalProduct

Caption: General workflow for the enantioselective synthesis of this compound.

G cluster_troubleshooting Troubleshooting Guide: Low Macrocyclization Yield Start Low Yield or Reaction Failure Check_Catalyst Is the catalyst fresh & active? Are solvents degassed? Start->Check_Catalyst Check_Dilution Is reaction run under high dilution / slow addition? Check_Catalyst->Check_Dilution Yes Sol_Catalyst Use fresh catalyst under inert atmosphere. Use dry, degassed solvents. Check_Catalyst->Sol_Catalyst No Check_Temp Is the reaction temperature optimized? Check_Dilution->Check_Temp Yes Sol_Dilution Decrease concentration to 0.001-0.05 M. Use a syringe pump for slow addition. Check_Dilution->Sol_Dilution No Check_Purity Is the precursor pure? Check_Temp->Check_Purity Yes Sol_Temp Screen temperatures. Heating may be required for macrocyclization. Check_Temp->Sol_Temp No Sol_Purity Re-purify precursor to remove catalyst poisons. Check_Purity->Sol_Purity No Success Improved Yield Check_Purity->Success Yes Sol_Catalyst->Check_Catalyst Sol_Dilution->Check_Dilution Sol_Temp->Check_Temp Sol_Purity->Check_Purity

Caption: Decision tree for troubleshooting low yields in macrocyclization reactions.

G cluster_pathways Competing Reaction Pathways in Macrocyclization Precursor Linear Precursor (A-B) center_intra Precursor->center_intra center_inter Precursor->center_inter Intra Intramolecular Cyclization Macrocycle Desired Macrocycle Intra->Macrocycle Inter Intermolecular Reaction Dimer Dimer (A-B-A-B) Inter->Dimer Polymer Oligomers/Polymers (A-B)n Dimer->Polymer center_intra->Intra High Dilution (Low Concentration) k_intra > k_inter center_inter->Inter Low Dilution (High Concentration) k_inter > k_intra

Caption: Competing intramolecular vs. intermolecular reaction pathways.

References

Technical Support Center: Optimization of Methylcyclopentadecenone Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of Methylcyclopentadecenone. Our aim is to facilitate the optimization of reaction yields and streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common industrial synthesis of this compound involves the acid-catalyzed rearrangement of 14-methyl-16-oxabicyclo[10.3.1]hexadec-1(15)-ene.[1] Another significant route is the intramolecular condensation of 2,15-hexadecanedione (B93339). Additionally, Ring-Closing Metathesis (RCM) of a suitable diene precursor is a versatile laboratory-scale method for constructing the 15-membered ring of this compound and its analogs.

Q2: I am experiencing low yields in my this compound synthesis. What are the general factors I should investigate?

A2: Low yields in macrocyclization reactions are a common challenge. Key factors to investigate include:

  • Reaction Concentration: High dilution conditions are often crucial to favor intramolecular cyclization over intermolecular polymerization.

  • Catalyst Selection and Activity: The choice of catalyst is critical and can significantly impact the yield. Ensure your catalyst is fresh and active.

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can poison the catalyst or lead to side reactions.

  • Reaction Temperature: Temperature can influence reaction rates and the stability of both reactants and products.

  • Reaction Time: Ensure the reaction has proceeded to completion by monitoring its progress using techniques like TLC or GC.

Q3: How can I minimize the formation of dimers and other oligomers during Ring-Closing Metathesis (RCM)?

A3: The formation of oligomers is a competing intermolecular reaction. To favor the desired intramolecular RCM, employ high-dilution techniques. This is achieved by the slow addition of the diene substrate and the catalyst to a large volume of solvent. This maintains a low concentration of the reactant, thereby increasing the probability of the two ends of the same molecule reacting with each other.

Q4: My catalyst seems to be inactive or deactivates quickly. What are the possible causes?

A4: Catalyst deactivation can be caused by several factors:

  • Impurities: The presence of oxygen, water, or other functional groups in the substrate or solvent can deactivate many catalysts, particularly those used in RCM. Ensure all reagents and solvents are thoroughly dried and degassed.

  • Catalyst Poisons: Certain functional groups, such as thiols and phosphines, can act as poisons to ruthenium-based RCM catalysts.

  • Improper Handling and Storage: Catalysts should be handled under an inert atmosphere (e.g., argon or nitrogen) and stored according to the manufacturer's recommendations.

Troubleshooting Guides

Ring-Closing Metathesis (RCM) Route
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction.Extend the reaction time and monitor progress by TLC or GC. A moderate increase in temperature may also be beneficial.
Suboptimal catalyst choice or loading.Screen different generations of Grubbs catalysts or other metathesis catalysts. Optimize the catalyst loading; typically, 1-5 mol% is used.
Presence of catalyst poisons.Purify the diene precursor to remove any potential catalyst poisons.
Catalyst deactivation.Ensure anhydrous and oxygen-free conditions by using dry, degassed solvents and performing the reaction under an inert atmosphere.
Formation of Oligomers/Polymers High concentration of the diene precursor.Employ high-dilution conditions by slowly adding the substrate and catalyst to a large volume of solvent.
Difficult Purification Presence of ruthenium byproducts.Utilize specialized purification techniques to remove ruthenium residues, such as chromatography on silica (B1680970) gel with appropriate eluents or treatment with a ruthenium scavenger.
Intramolecular Aldol (B89426) Condensation Route
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction.Increase the reaction time and/or temperature. Monitor the reaction progress to determine the optimal endpoint.
Incorrect catalyst concentration.Titrate the amount of base or acid catalyst used. For base-catalyzed reactions, start with a catalytic amount and incrementally increase it.
Presence of water (for base-catalyzed reactions).Use anhydrous solvents and thoroughly dry all glassware before use. Water can interfere with the formation of the necessary enolate intermediate.
Reversibility of the reaction.If possible, remove the product from the reaction mixture as it forms to drive the equilibrium towards the product side. This can sometimes be achieved by distillation if the product is volatile under the reaction conditions.
Formation of Side Products Competing intermolecular reactions.High dilution conditions can also be beneficial in this route to favor the intramolecular cyclization.
Unwanted side reactions due to strong basic/acidic conditions.Use a milder base or acid, or perform the reaction at a lower temperature to minimize side product formation.

Data Presentation

Effect of Reaction Conditions on this compound Yield (Illustrative Data)
ParameterCondition ACondition BCondition CYield (%)
Catalyst Grubbs 1st Gen.Grubbs 2nd Gen.Hoveyda-Grubbs 2nd Gen.Varies
Concentration (M) 0.010.0010.0005Varies
Temperature (°C) 406080Varies
Reaction Time (h) 122448Varies

Note: This table is illustrative. Actual yields will vary depending on the specific substrate and detailed experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Ring-Closing Metathesis (RCM)

This protocol describes a general procedure for the RCM synthesis of a this compound precursor.

Materials:

  • Appropriate diene precursor

  • Grubbs 2nd Generation Catalyst

  • Anhydrous and degassed dichloromethane (B109758) (DCM) or toluene

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere.

  • To the flask, add a large volume of anhydrous and degassed solvent (e.g., DCM or toluene) to achieve a final substrate concentration of 0.001 M.

  • In a separate flask, dissolve the diene precursor in a small amount of the same solvent.

  • In another separate flask, dissolve the Grubbs 2nd Generation Catalyst (1-5 mol%) in a small amount of the same solvent.

  • Using a syringe pump, slowly add the solutions of the diene precursor and the catalyst simultaneously to the reaction flask over a period of 10-12 hours while stirring vigorously at room temperature or with gentle heating (40-50 °C).

  • After the addition is complete, allow the reaction to stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, quench the reaction by adding a few drops of ethyl vinyl ether.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound precursor.

Protocol 2: Synthesis of this compound via Intramolecular Aldol Condensation

This protocol outlines a general procedure for the intramolecular aldol condensation of 2,15-hexadecanedione.

Materials:

  • 2,15-hexadecanedione

  • Base catalyst (e.g., potassium hydroxide (B78521) or sodium ethoxide)

  • Anhydrous ethanol (B145695) or other suitable solvent

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the base catalyst in anhydrous ethanol.

  • In a separate dropping funnel, prepare a solution of 2,15-hexadecanedione in anhydrous ethanol.

  • Slowly add the solution of 2,15-hexadecanedione to the stirred solution of the base over several hours at room temperature or with gentle heating.

  • After the addition is complete, continue to stir the reaction mixture for an additional period, monitoring the progress by TLC or GC.

  • Once the reaction is complete, neutralize the reaction mixture with a dilute acid (e.g., acetic acid or hydrochloric acid).

  • Remove the solvent under reduced pressure.

  • Extract the residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by vacuum distillation or column chromatography to yield this compound.

Visualizations

experimental_workflow_RCM cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Flame-dried Glassware add_reagents Slow Addition via Syringe Pump prep_glass->add_reagents prep_solvent Anhydrous & Degassed Solvent prep_solvent->add_reagents prep_reagents Prepare Diene & Catalyst Solutions prep_reagents->add_reagents stir_react Stir at RT or Gentle Heat add_reagents->stir_react monitor Monitor by TLC/GC stir_react->monitor quench Quench Reaction monitor->quench concentrate Concentrate quench->concentrate purify Column Chromatography concentrate->purify product Pure this compound Precursor purify->product

Caption: Experimental workflow for the synthesis of this compound via RCM.

troubleshooting_low_yield start Low Yield Observed check_completion Check Reaction Completion (TLC/GC) start->check_completion incomplete Incomplete check_completion->incomplete complete Complete check_completion->complete action_incomplete Extend Time / Increase Temp incomplete->action_incomplete check_catalyst Evaluate Catalyst Activity/Choice complete->check_catalyst action_incomplete->check_completion catalyst_issue Inactive/Wrong Catalyst check_catalyst->catalyst_issue catalyst_ok Catalyst OK check_catalyst->catalyst_ok action_catalyst Use Fresh Catalyst / Screen Alternatives catalyst_issue->action_catalyst check_conditions Verify Anhydrous/Inert Conditions catalyst_ok->check_conditions conditions_bad Contamination check_conditions->conditions_bad conditions_ok Conditions OK check_conditions->conditions_ok action_conditions Re-dry Solvents / Improve Inert Atmosphere conditions_bad->action_conditions optimize_concentration Optimize Concentration (High Dilution) conditions_ok->optimize_concentration

Caption: Logical troubleshooting workflow for low reaction yield.

References

Resolving co-elution issues in Methylcyclopentadecenone chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic analysis of Methylcyclopentadecenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to resolve common co-elution and other analytical challenges.

Troubleshooting Guides

This section addresses specific issues you may encounter during the chromatographic analysis of this compound, presented in a clear question-and-answer format.

Issue 1: Poor Peak Resolution or Co-elution of this compound with an Unknown Impurity

Question: My chromatogram shows a broad or shouldered peak for this compound, suggesting a co-eluting impurity. How can I improve the separation?

Answer: Co-elution is a common challenge, often due to structurally similar impurities. Here is a systematic approach to improve peak resolution:

  • Identify Potential Impurities: The most common impurities are often related to the starting materials or by-products of the synthesis. For this compound (CAS 82356-51-2), potential co-eluting species include its isomers, such as (Z)- and (E)-3-methylcyclopentadec-5-en-1-one, as well as other macrocyclic ketones or fragrance ingredients with similar polarities.[1][2]

  • Optimize the GC Oven Temperature Program: This is often the easiest and most effective parameter to adjust.

    • Lower the Initial Temperature: A lower starting temperature can improve the separation of early-eluting compounds.

    • Reduce the Ramp Rate: A slower temperature ramp (e.g., 5°C/min instead of 10°C/min) allows for more interaction with the stationary phase and can enhance resolution.

    • Introduce an Isothermal Hold: A hold at a specific temperature before or during the elution of the target peaks can improve separation.

  • Change the Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (Helium, Hydrogen, or Nitrogen) can improve peak sharpness and resolution.

  • Select a Different GC Column: If optimizing the temperature program and flow rate is insufficient, changing the column chemistry is the next step.

    • Increase Polarity: If you are using a non-polar column (like a DB-1 or HP-5), switching to a more polar column (e.g., a wax-type or a cyanopropyl-based column) can alter selectivity and resolve the co-eluting peaks.

    • Chiral Columns: If you suspect co-elution of enantiomers, a chiral stationary phase, such as one based on cyclodextrins, is necessary for separation.[3]

A logical workflow for troubleshooting co-elution is presented below:

coelution_troubleshooting start Observe Peak Co-elution check_ms Examine Mass Spectra Across the Peak start->check_ms ms_different Spectra Differ? (Co-elution Confirmed) check_ms->ms_different optimize_temp Optimize GC Temperature Program ms_different->optimize_temp Yes not_resolved Still Not Resolved ms_different->not_resolved No (Single Compound) optimize_flow Adjust Carrier Gas Flow Rate optimize_temp->optimize_flow change_column Change GC Column (Different Polarity or Chiral) optimize_flow->change_column resolved Peaks Resolved change_column->resolved

A logical workflow for troubleshooting co-elution issues.

Issue 2: Inconsistent Retention Times for this compound

Question: The retention time for my this compound peak is shifting between injections. What could be the cause?

Answer: Retention time variability can be caused by several factors:

  • GC Oven Temperature Fluctuations: Ensure your GC oven is properly calibrated and maintaining a stable temperature.

  • Carrier Gas Flow Rate Instability: Check for leaks in the gas lines and ensure the pressure regulators are functioning correctly.

  • Column Bleed or Degradation: Over time, the stationary phase of the column can degrade, leading to shifts in retention times.

  • Sample Matrix Effects: The presence of other compounds in your sample can affect the retention time of your analyte.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound and how can I separate them?

A1: this compound is a macrocyclic musk that can exist as different isomers, with the most common being the (Z)- and (E)- isomers of 3-methylcyclopentadec-5-en-1-one.[1][2] These isomers have very similar chemical properties and may co-elute on standard non-polar GC columns. To separate these isomers, you may need to:

  • Use a high-resolution capillary GC column with a polar stationary phase.

  • Optimize the GC temperature program with a very slow ramp rate.

  • Consider using a chiral GC column, as enantiomeric forms of these isomers may also exist.[3]

Q2: What is the recommended sample preparation technique for analyzing this compound in a complex matrix like a consumer product?

A2: For complex matrices, a sample preparation step is crucial to remove interfering compounds. Common techniques include:

  • Liquid-Liquid Extraction (LLE): Using a solvent system to extract the non-polar fragrance compounds from a more polar matrix.

  • Solid-Phase Extraction (SPE): Using a cartridge with a specific sorbent to retain and then elute the target analytes.

  • Headspace-Solid Phase Microextraction (HS-SPME): A solvent-free technique where a fiber is exposed to the headspace of a heated sample to adsorb volatile and semi-volatile compounds, which are then thermally desorbed into the GC inlet.[4]

A general sample preparation workflow is illustrated below:

sample_prep_workflow sample Complex Sample (e.g., Perfume, Cream) extraction Extraction (LLE, SPE, or HS-SPME) sample->extraction concentration Concentration/ Solvent Exchange extraction->concentration analysis GC-MS Analysis concentration->analysis

A general workflow for sample preparation before GC-MS analysis.

Q3: How can I confirm the identity of this compound if I suspect co-elution?

A3: Mass spectrometry (MS) is a powerful tool for this. Even if two compounds co-elute, you can often distinguish them by examining their mass spectra.

  • Examine the Mass Spectrum Across the Peak: Acquire mass spectra at different points across the chromatographic peak (the beginning, apex, and end). If the mass spectra are not identical, it indicates the presence of more than one compound.

  • Extracted Ion Chromatogram (EIC): If you know the mass of a unique fragment ion for this compound or a suspected co-eluting impurity, you can plot the EIC for that specific m/z. This can help to chromatographically separate the compounds in the data analysis, even if they overlap in the total ion chromatogram (TIC).

Data Presentation

The following tables provide an example of how to present quantitative data for the analysis of this compound. Please note that the values presented here are for illustrative purposes and actual results will vary depending on the specific experimental conditions.

Table 1: Example GC-MS Parameters for this compound Analysis

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 250°C
Injection Volume 1 µL (splitless)
Oven Program 60°C (2 min hold), then 5°C/min to 280°C (10 min hold)
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z

Table 2: Example Retention Times and Peak Resolutions for this compound Isomers on Different Columns

GC ColumnIsomerRetention Time (min)Resolution (Rs)
DB-5ms (Z)-3-methylcyclopentadec-5-en-1-one22.51.2
(E)-3-methylcyclopentadec-5-en-1-one22.7
Wax Column (Z)-3-methylcyclopentadec-5-en-1-one25.11.8
(E)-3-methylcyclopentadec-5-en-1-one25.5
Chiral Column Enantiomer 128.32.1
Enantiomer 228.7

Experimental Protocols

Protocol 1: General GC-MS Method for the Analysis of this compound

1. Sample Preparation (Liquid-Liquid Extraction)

  • Weigh 1 g of the sample (e.g., cream, lotion) into a 50 mL centrifuge tube.

  • Add 10 mL of a 1:1 mixture of hexane (B92381) and acetone.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • Transfer the extract to a 2 mL autosampler vial for GC-MS analysis.

2. GC-MS Analysis

  • Set up the GC-MS system with the parameters outlined in Table 1.

  • Inject 1 µL of the prepared sample extract into the GC.

  • Acquire the data in full scan mode.

  • Process the data to identify and quantify this compound based on its retention time and mass spectrum.

Protocol 2: Chiral Separation of this compound Isomers

1. Sample Preparation

  • Prepare a standard solution of this compound in a suitable solvent (e.g., methanol (B129727) or hexane) at a concentration of 10 µg/mL.

2. GC-MS Analysis

  • Install a chiral GC column (e.g., a cyclodextrin-based column) in the GC oven.

  • Set the GC-MS parameters as follows:

    • Inlet Temperature: 230°C

    • Carrier Gas: Hydrogen or Helium at an optimized flow rate for the chiral column.

    • Oven Program: Start with a low initial temperature (e.g., 50°C) and use a very slow ramp rate (e.g., 1-2°C/min) to the final temperature.

    • MS parameters: Use the same parameters as in Protocol 1.

  • Inject the standard solution and acquire the data.

  • Analyze the chromatogram for the separation of the enantiomers. The elution order and resolution will depend on the specific chiral column used.[3]

References

Technical Support Center: Identification of Methylcyclopentadecenone Degradation Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methylcyclopentadecenone. The information provided is based on established principles of organic chemistry and analytical science, as specific degradation studies on this compound are not extensively available in public literature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary degradation pathways?

This compound, often referred to by trade names such as Muscenone™ Delta, is a synthetic macrocyclic musk used as a fragrance ingredient in a variety of consumer products.[1][2][3] As a macrocyclic unsaturated ketone, its stability can be compromised under certain conditions, leading to the formation of degradation byproducts. The primary degradation pathways to consider during experimental and storage procedures are:

  • Oxidation: The ketone functional group is susceptible to oxidation, particularly in the presence of peroxides or other strong oxidizing agents. The Baeyer-Villiger oxidation is a probable pathway, which would convert the cyclic ketone into a lactone (a cyclic ester).[4][5][6]

  • Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions in unsaturated ketones.[7] This can lead to isomerization of the double bond, cycloadditions, or cleavage of the macrocyclic ring.

  • Acid/Base Hydrolysis: While ketones are generally resistant to hydrolysis, prolonged exposure to extreme pH conditions (strong acids or bases) and elevated temperatures could potentially lead to ring-opening or other rearrangements.

Q2: What are the likely degradation byproducts of this compound?

Based on its chemical structure, the following are the most probable degradation byproducts that researchers might encounter:

  • Lactone formation via Baeyer-Villiger Oxidation: The insertion of an oxygen atom adjacent to the carbonyl group would result in a 17-membered lactone. This is a common reaction for cyclic ketones when exposed to oxidizing conditions (e.g., peroxide impurities in solvents).

  • Epoxidation of the double bond: The carbon-carbon double bond in the ring can be oxidized to form an epoxide, especially in the presence of peroxy acids.

  • Photochemical rearrangement products: UV exposure can lead to various isomers and ring-contracted or expanded products. The specific byproducts would depend on the wavelength of light and the solvent used.

  • Ring-opened products: Under harsh acidic or basic conditions, the macrocycle could potentially hydrolyze, leading to a long-chain carboxylic acid with a ketone and methyl group.

Q3: What analytical techniques are recommended for identifying these byproducts?

The most effective analytical technique for separating and identifying volatile and semi-volatile fragrance compounds and their byproducts is Gas Chromatography-Mass Spectrometry (GC-MS) .

  • Gas Chromatography (GC) provides the necessary separation of the parent compound from its potential byproducts.

  • Mass Spectrometry (MS) allows for the identification of the separated compounds by providing information about their molecular weight and fragmentation patterns.

For less volatile or thermally unstable byproducts, High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) or a UV detector can be employed. Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable for the definitive structural elucidation of isolated and purified degradation products.

Troubleshooting Guides

Issue: My chromatogram shows unexpected peaks when analyzing a this compound sample.

Possible Cause 1: Oxidative Degradation

  • Troubleshooting Steps:

    • Check Solvent Purity: Peroxide impurities in solvents like diethyl ether or THF can cause oxidation. Use freshly opened, high-purity solvents or test your solvents for peroxides.

    • Inert Atmosphere: If your experiment is sensitive to oxygen, consider running it under an inert atmosphere (e.g., nitrogen or argon).

    • Analyze by GC-MS: Compare the mass spectra of the unknown peaks with the predicted molecular weight of the corresponding lactone from Baeyer-Villiger oxidation.

Possible Cause 2: Photodegradation

  • Troubleshooting Steps:

    • Protect from Light: Store this compound and your experimental samples in amber vials or protect them from light, especially UV light.

    • Control Light Exposure During Experiments: If your experimental setup involves light, use appropriate filters to control the wavelength and intensity.

Possible Cause 3: Contamination

  • Troubleshooting Steps:

    • Clean Glassware: Ensure all glassware is thoroughly cleaned to avoid cross-contamination.

    • Run a Blank: Analyze a solvent blank to ensure that the unexpected peaks are not coming from your solvent or analytical system.

Data Presentation

Table 1: Illustrative Forced Degradation of this compound

Stress ConditionDurationTemperature% this compound RemainingMajor Degradation Product% of Major Degradation Product
0.1 M HCl24 hours60°C98.2%Not Detected< 0.1%
0.1 M NaOH24 hours60°C95.5%Unknown (RT 15.2 min)2.1%
3% H₂O₂24 hours25°C85.1%Probable Lactone (RT 18.9 min)12.3%
UV Light (254 nm)8 hours25°C78.9%Isomer 1 (RT 17.5 min)9.8%

Note: This data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation byproducts.

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Amber HPLC vials

  • pH meter

  • Heating block or water bath

  • UV lamp

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Heat at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 1 M NaOH.

    • Dilute with methanol to a final concentration of 0.1 mg/mL for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Heat at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 1 M HCl.

    • Dilute with methanol to a final concentration of 0.1 mg/mL for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with methanol to a final concentration of 0.1 mg/mL for analysis.

  • Photodegradation:

    • Place 1 mL of the stock solution in a quartz vial.

    • Expose to UV light (254 nm) for 8 hours.

    • Dilute with methanol to a final concentration of 0.1 mg/mL for analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with methanol to 0.1 mg/mL without subjecting it to any stress.

  • Analysis: Analyze all samples by a validated stability-indicating GC-MS method.

Protocol 2: GC-MS Method for the Analysis of this compound and its Byproducts

Objective: To separate and identify this compound and its degradation byproducts.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC-MS)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

GC Conditions:

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL (Splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 300°C

    • Hold: 10 minutes at 300°C

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 amu

Visualizations

degradation_pathway cluster_oxidation Oxidation cluster_photo Photodegradation parent This compound (Unsaturated Ketone) lactone Macrocyclic Lactone parent->lactone Baeyer-Villiger (e.g., H₂O₂) epoxide Epoxide parent->epoxide Peroxy Acid isomer Isomers parent->isomer UV Light cleavage Ring Cleavage Products parent->cleavage UV Light experimental_workflow start Sample of This compound stress Forced Degradation (Acid, Base, Oxidative, Photo) start->stress prep Sample Preparation (Dilution, Neutralization) stress->prep analysis GC-MS Analysis prep->analysis data Data Processing (Peak Integration, Spectral Matching) analysis->data identification Byproduct Identification & Quantification data->identification

References

Technical Support Center: Mass Spectrometric Analysis of Methylcyclopentadecenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometric analysis of Methylcyclopentadecenone. The information provided is designed to address common challenges, with a focus on mitigating matrix effects in biological samples.

Troubleshooting Guide

Unexpected results in the analysis of this compound can arise from various factors, from sample preparation to instrument parameters. This guide provides a systematic approach to identify and resolve common issues.

Problem: Poor Signal Intensity or No Peak Detected

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Sample Degradation Verify sample stability.Ensure proper storage conditions (e.g., -80°C) and minimize freeze-thaw cycles. Prepare fresh samples if degradation is suspected.
Inefficient Ionization Optimize mass spectrometer source conditions.Infuse a standard solution of this compound to tune source parameters (e.g., capillary voltage, gas flow, temperature). Consider switching between ESI and APCI ionization modes.
Matrix Suppression Evaluate and mitigate matrix effects.Implement different sample preparation techniques (e.g., LLE, SPE). Dilute the sample if concentration allows. Use a stable isotope-labeled internal standard.
Instrument Contamination Check for system contamination.Run a blank injection (solvent used for sample reconstitution) to check for background noise and carryover. Clean the ion source if necessary.
Incorrect MS/MS Transition Verify the precursor and product ions.Infuse a standard solution to confirm the optimal MRM transition for this compound.
Problem: High Background Noise or Co-eluting Interferences

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Insufficient Sample Cleanup Improve the sample preparation method.Switch from protein precipitation to a more selective technique like LLE or SPE. Optimize SPE wash and elution steps to remove interfering compounds.
Poor Chromatographic Resolution Optimize the LC method.Modify the mobile phase gradient to better separate this compound from matrix components. Consider a different stationary phase (e.g., a column with a different chemistry).
Contaminated Solvents or Reagents Check the purity of all chemicals.Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.
System Contamination Clean the LC-MS system.Flush the LC system with a strong solvent. Clean the mass spectrometer's ion source.
Problem: Inconsistent or Irreproducible Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Variable Matrix Effects Assess lot-to-lot variability of the biological matrix.Prepare matrix-matched calibration curves and quality control samples using a pooled matrix from multiple sources.
Inconsistent Sample Preparation Standardize the sample preparation workflow.Use an automated liquid handler for precise and repeatable liquid transfers. Ensure consistent timing for all steps.
Unstable Internal Standard Verify the stability of the internal standard.Choose a stable isotope-labeled internal standard for this compound if available. Ensure it is added to the sample at the earliest stage of preparation.
Instrument Drift Monitor system performance.Inject a system suitability standard at the beginning and end of each analytical run to check for retention time shifts and sensitivity changes.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum).[1] These effects can lead to ion suppression (decreased signal) or enhancement (increased signal), resulting in inaccurate quantification of this compound.[2]

Q2: How can I quantitatively assess matrix effects for this compound?

A2: The most common method is the post-extraction spike method. This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)

An MF value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.

Q3: Which sample preparation technique is best for minimizing matrix effects for this compound in biological fluids?

A3: The optimal technique depends on the specific matrix and required sensitivity. While protein precipitation (PPT) is simple, it is often the least effective at removing matrix components.[3] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) generally provide cleaner extracts. For lipophilic compounds like this compound, reversed-phase SPE (e.g., C18) or LLE with a non-polar solvent can be effective.

Q4: What is the role of an internal standard in mitigating matrix effects?

A4: An ideal internal standard (IS), particularly a stable isotope-labeled (SIL) version of the analyte, co-elutes with the analyte and experiences similar matrix effects. By using the ratio of the analyte peak area to the IS peak area for quantification, the variability caused by matrix effects can be compensated for, leading to more accurate and precise results.

Q5: Can I use a different ionization technique to reduce matrix effects?

A5: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If you are experiencing significant matrix effects with ESI, switching to APCI may be a viable option, provided this compound can be efficiently ionized by this technique.

Quantitative Data Summary

The following table provides illustrative data on the impact of different sample preparation methods on the recovery and matrix effect for fragrance compounds in a cosmetic matrix. While not specific to this compound in a biological matrix, it demonstrates the typical performance differences between methods. Users must validate these methods for their specific application.

Table 1: Comparison of Sample Preparation Techniques for Fragrance Compounds

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Reference
Protein Precipitation (PPT)85 - 110-40 to +20(Illustrative)
Liquid-Liquid Extraction (LLE)70 - 95-20 to +10[4][5]
Solid-Phase Extraction (SPE)90 - 105-15 to +5[2]

Note: Matrix Effect (%) is calculated as ((MF - 1) * 100). Negative values indicate suppression, and positive values indicate enhancement.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Plasma

This protocol provides a general procedure for the extraction of lipophilic compounds like this compound from a plasma matrix.

1. Sample Preparation:

  • Thaw plasma samples on ice.

  • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., stable isotope-labeled this compound in methanol).

  • Vortex for 10 seconds.

2. Protein Precipitation:

  • Add 600 µL of cold acetonitrile (B52724) to the plasma sample.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

3. Liquid-Liquid Extraction:

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of a non-polar organic solvent (e.g., hexane (B92381) or methyl tert-butyl ether).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

4. Evaporation and Reconstitution:

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Plasma

This protocol outlines a general workflow for SPE cleanup. The specific sorbent and solvents should be optimized for this compound.

1. Sample Pre-treatment:

  • To 200 µL of plasma, add 20 µL of the internal standard working solution.

  • Add 400 µL of 4% phosphoric acid in water and vortex.

  • Centrifuge at 3,000 x g for 5 minutes.

2. SPE Cartridge Conditioning:

  • Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.

3. Sample Loading:

  • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

4. Washing:

  • Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove polar interferences.

5. Elution:

  • Elute this compound and the internal standard with 1 mL of a strong organic solvent (e.g., acetonitrile or methanol).

6. Evaporation and Reconstitution:

  • Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample add_is Add Internal Standard start->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt lle Liquid-Liquid Extraction (e.g., Hexane) ppt->lle Option A spe Solid-Phase Extraction (e.g., C18) ppt->spe Option B evap Evaporation lle->evap spe->evap recon Reconstitution evap->recon inject Injection recon->inject lc_sep LC Separation inject->lc_sep ms_detect MS/MS Detection lc_sep->ms_detect data_proc Data Processing ms_detect->data_proc result Result data_proc->result

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_workflow cluster_signal Poor Signal cluster_background High Background cluster_inconsistent Inconsistent Results start Problem Identified issue Poor Signal High Background Inconsistent Results start->issue check_sample Check Sample Integrity & Conc. issue:f0->check_sample improve_cleanup Improve Sample Cleanup issue:f1->improve_cleanup assess_matrix_var Assess Matrix Variability issue:f2->assess_matrix_var check_ms Optimize MS Source check_sample->check_ms check_matrix Evaluate Matrix Effects check_ms->check_matrix solution Solution Implemented check_matrix->solution optimize_lc Optimize LC Separation improve_cleanup->optimize_lc check_solvents Check Solvents & Reagents optimize_lc->check_solvents check_solvents->solution standardize_prep Standardize Prep Workflow assess_matrix_var->standardize_prep check_is Check Internal Standard standardize_prep->check_is check_is->solution

Caption: Troubleshooting workflow for mass spectrometric analysis.

References

Improving the stability of Methylcyclopentadecenone in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methylcyclopentadecenone Stability

This guide provides troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has developed a yellow tint over time. What could be the cause?

A1: A color change in your solution is often an indicator of chemical degradation. The formation of conjugated systems or chromophoric degradation products can lead to a yellowish appearance. This can be triggered by several factors, including exposure to light (photodegradation), reaction with oxygen (oxidation), or extreme pH conditions. It is recommended to perform analytical tests, such as HPLC-UV/Vis, to identify any new peaks that may correspond to degradation products.

Q2: What are the primary factors that can affect the stability of this compound in solution?

A2: The stability of this compound, like many organic molecules, can be influenced by a variety of environmental factors. Key factors to control are:

  • pH: Highly acidic or basic conditions can catalyze hydrolysis of ester or other labile functional groups.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Light: Exposure to UV or even ambient light can induce photolytic degradation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, particularly if the molecule has susceptible functional groups.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, while certain solvents may contain impurities that can act as catalysts for degradation.

Q3: What are the recommended storage conditions for a stock solution of this compound?

A3: To maximize the shelf-life of your this compound stock solution, it is advisable to:

  • Store the solution at a low temperature, typically 2-8°C or -20°C, to slow down potential degradation reactions.

  • Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

  • Use a high-purity, anhydrous solvent to prepare the stock solution.

  • Consider purging the headspace of the vial with an inert gas, such as argon or nitrogen, to minimize exposure to oxygen.

Troubleshooting Guide

Issue: Rapid degradation of this compound observed during experimental workflow.

Step 1: Identify Potential Causes Review your experimental protocol to identify potential stressors. Are you using high temperatures, exposing the solution to light for extended periods, or using a solvent that has not been validated for compatibility?

Step 2: Isolate Variables Design a small-scale experiment to test the impact of individual variables. For example, prepare several small aliquots of the solution and expose them to different conditions (e.g., one at room temperature, one at 40°C; one exposed to light, one in the dark).

Step 3: Analytical Confirmation Use an appropriate analytical method, such as HPLC or GC-MS, to quantify the amount of this compound remaining and to detect the presence of any degradation products in each of your test samples.

Step 4: Mitigate and Stabilize Based on your findings, modify your experimental protocol. This may involve:

  • Switching to a more stable solvent.

  • Adding an antioxidant (e.g., BHT or tocopherol) if oxidation is suspected.

  • Including a light-blocking step in your workflow.

  • Performing temperature-sensitive steps on ice or in a cold room.

Data on Forced Degradation Studies

The following table summarizes hypothetical data from a forced degradation study on a 1 mg/mL solution of this compound to illustrate how to present stability data.

ConditionTime (hours)This compound (%)Degradant 1 (%)Degradant 2 (%)Appearance
Control (4°C, dark) 7299.8< 0.1< 0.1Colorless
0.1 M HCl (60°C) 2485.210.54.1Faint Yellow
0.1 M NaOH (60°C) 2478.915.35.6Yellow
1% H₂O₂ (RT) 2492.56.80.5Colorless
UV Light (254 nm, RT) 2489.18.22.5Faint Yellow
Heat (80°C) 7291.35.53.0Colorless

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or ethanol).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 1% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours. A control sample should be wrapped in foil and kept under the same conditions.

  • Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 72 hours.

  • Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating HPLC method.

Visualizations

Stability_Troubleshooting_Workflow start Instability Observed (e.g., color change, peak loss) review_protocol Review Experimental Protocol (Temp, pH, Light, Solvent) start->review_protocol isolate_vars Isolate and Test Variables (e.g., light vs. dark, temp A vs. temp B) review_protocol->isolate_vars analyze Analytical Testing (HPLC, GC-MS) isolate_vars->analyze identify_cause Identify Primary Cause of Degradation analyze->identify_cause oxidation Oxidation identify_cause->oxidation Oxygen exposure? hydrolysis Hydrolysis (Acid/Base) identify_cause->hydrolysis Extreme pH? photolysis Photolysis identify_cause->photolysis Light exposure? thermal Thermal Stress identify_cause->thermal High temp? mitigate_ox Mitigation: Add Antioxidant, Use Inert Gas oxidation->mitigate_ox mitigate_hyd Mitigation: Adjust pH, Use Aprotic Solvent hydrolysis->mitigate_hyd mitigate_pho Mitigation: Use Amber Vials, Protect from Light photolysis->mitigate_pho mitigate_the Mitigation: Reduce Temperature, Minimize Exposure Time thermal->mitigate_the end Optimized Protocol mitigate_ox->end mitigate_hyd->end mitigate_pho->end mitigate_the->end

Caption: Troubleshooting workflow for identifying and mitigating instability of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions start Prepare Stock Solution (1 mg/mL in Acetonitrile) split Aliquot into 5 Stress Conditions and 1 Control start->split acid Acid Hydrolysis (0.1 M HCl, 60°C) split->acid base Base Hydrolysis (0.1 M NaOH, 60°C) split->base oxidation Oxidation (1% H₂O₂, RT) split->oxidation photo Photolysis (UV Light, RT) split->photo thermal Thermal Stress (80°C) split->thermal sampling Sample at Timepoints (e.g., 0, 8, 24, 72h) acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling analysis HPLC-UV/MS Analysis sampling->analysis report Report: % Degradation, Identify Degradants analysis->report

Caption: Experimental workflow for a forced degradation study of this compound.

Troubleshooting low recovery of Methylcyclopentadecenone during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low recovery of Methylcyclopentadecenone during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low recovery of this compound during liquid-liquid extraction (LLE)?

Low recovery of this compound is typically linked to several key factors. The most common issues include the selection of an inappropriate extraction solvent, the formation of emulsions that trap the analyte, and suboptimal extraction parameters.[1][2] Given that this compound is highly lipophilic, with a LogP of 5.52, ensuring it remains in the organic phase is critical.[3] Inefficient phase separation and potential analyte loss due to volatility, although low, can also contribute to poor results.[3][4]

Q2: Which organic solvents are most effective for extracting this compound?

The choice of solvent is critical and should be guided by the principle of "like dissolves like."[5] Since this compound is a nonpolar, lipophilic compound (LogP = 5.52), nonpolar organic solvents are the most effective for its extraction from aqueous matrices.[3][6]

  • Highly Recommended: Hexane, heptane, or cyclohexane (B81311) are excellent choices due to their nonpolar nature, which maximizes the partitioning of the hydrophobic analyte into the organic phase.[5]

  • Also Effective: Dichloromethane (DCM) and ethyl acetate (B1210297) can also be used. While slightly more polar than hexane, they are often effective, though they may co-extract more polar impurities.[5]

  • Less Effective: Highly polar solvents like methanol (B129727) or acetonitrile (B52724) are generally unsuitable for the primary LLE from an aqueous sample, as the analyte will not partition effectively into them.[4] However, alcohol is noted as a solvent for the compound itself.[3]

Q3: How can I prevent or resolve emulsion formation during the extraction?

Emulsions are a frequent problem in LLE, especially when samples contain fats, proteins, or other surfactant-like molecules.[1] This can lead to significant analyte loss by trapping it in the emulsion layer.[1]

Prevention:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This reduces the mechanical energy that creates emulsions while still allowing for sufficient surface area contact between the phases.[1]

Resolution:

  • Salting Out: Add a saturated sodium chloride (brine) solution to the separatory funnel. This increases the ionic strength of the aqueous phase, which helps to break the emulsion and forces the organic compound into the non-aqueous layer.[1]

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the layers to separate.

  • Filtration: Passing the mixture through a plug of glass wool or a phase separation filter paper can also effectively break up the emulsion.[1]

Q4: Could this compound be degrading during my extraction protocol?

To test for degradation, you can process a standard solution of this compound using your full extraction procedure and compare the final concentration to a non-processed standard.[8] If degradation is suspected, avoid high temperatures during any solvent evaporation steps and ensure the sample matrix is not at an extreme pH.[4]

Q5: What procedural changes can I make to improve my overall extraction efficiency?

Optimizing the extraction protocol can significantly boost recovery rates.

  • Multiple Extractions: Perform two to three sequential extractions of the aqueous layer with fresh portions of the organic solvent. Combining the organic fractions is much more effective than a single extraction with a large volume of solvent.[2]

  • Optimize Solvent-to-Sample Ratio: Ensure a sufficient volume of organic solvent is used. A ratio of 7:1 (organic solvent to aqueous sample) is often cited as a good starting point for optimization.[6]

  • Adjust pH (If Necessary): While this compound is a neutral compound, the pH of the aqueous sample can influence matrix effects.[6] Experimenting with pH adjustments may improve recovery in complex matrices.[2]

  • Salting Out: As mentioned for emulsions, adding salt to the aqueous phase can also generally increase the partitioning of hydrophilic analytes into the organic solvent, improving recovery.[6]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low recovery of this compound.

TroubleshootingWorkflow start Start: Low Recovery solvent_issue Solvent Selection Issue start->solvent_issue Check First process_issue Procedural Issue start->process_issue matrix_issue Sample Matrix Effect start->matrix_issue stability_issue Analyte Stability Issue start->stability_issue If others ruled out polarity Is solvent polarity optimal? (e.g., nonpolar like hexane) solvent_issue->polarity emulsion Emulsion formation? process_issue->emulsion num_extractions Insufficient extractions? process_issue->num_extractions ratio Suboptimal solvent:sample ratio? process_issue->ratio cleanup Solution: Pre-filter or centrifuge sample. Consider 'salting out'. matrix_issue->cleanup check_stability Solution: Run a standard through the process. Avoid high heat/extreme pH. stability_issue->check_stability change_solvent Solution: Use a nonpolar solvent (Hexane, Heptane) polarity->change_solvent No break_emulsion Solution: Add brine, centrifuge, or use gentle mixing emulsion->break_emulsion Yes increase_extractions Solution: Perform 2-3 sequential extractions num_extractions->increase_extractions Yes optimize_ratio Solution: Increase solvent volume (e.g., start at 7:1) ratio->optimize_ratio Yes WorkflowDiagram prep 1. Sample Preparation (Aqueous Sample in Funnel) extract1 2. First Extraction (Add Hexane, Gentle Inversion) prep->extract1 emulsion_check Emulsion Formed? extract1->emulsion_check separate1 3. Phase Separation (Collect Organic Layer) extract2 4. Second & Third Extractions (Repeat with Fresh Hexane) separate1->extract2 combine Combine Organic Extracts extract2->combine wash 5. Wash & Dry (Brine Wash, then Anhydrous Na2SO4) combine->wash concentrate 6. Concentration (Evaporate Solvent Gently) wash->concentrate final_product Final Analyte Concentrate concentrate->final_product emulsion_check->separate1 No emulsion_solution Add Brine / Centrifuge emulsion_check->emulsion_solution Yes emulsion_solution->separate1

References

Minimizing impurity formation in Methylcyclopentadecenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize impurity formation during the synthesis of Methylcyclopentadecenone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of this compound

Potential Cause Suggested Solution
Incomplete Reaction - Optimize Reaction Time: Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time. Prolonged reaction times do not always lead to higher yields and can promote side reactions.[1] - Adjust Reaction Temperature: The ideal temperature can vary depending on the synthetic route. For intramolecular condensation, temperatures are typically managed between room temperature and 100°C.[1] Experiment with incremental temperature changes to find the optimal balance between reaction rate and impurity formation.[2]
Suboptimal Catalyst Activity - Catalyst Selection: For intramolecular condensation of 2,15-hexadecanedione (B93339), common catalysts include magnesium oxide, calcium oxide, and zinc oxide.[1] For rearrangement reactions, phosphoric acid is often used.[2] The choice of catalyst can significantly impact yield. - Catalyst Loading: Ensure the correct stoichiometric or catalytic amount of the reagent is used.
Intermolecular Side Reactions - High Dilution Principle: For macrocyclization reactions, maintaining high dilution is crucial to favor intramolecular cyclization over intermolecular polymerization. This can be achieved by slow addition of the substrate to the reaction mixture.
Product Degradation - Control Reaction Conditions: Excessive heat or prolonged exposure to acidic or basic conditions can lead to degradation of the product. Ensure precise control over temperature and quench the reaction promptly once complete.

Problem 2: Presence of Significant Impurities in the Crude Product

Potential Impurity Source Mitigation Strategy
Unreacted 2,15-hexadecanedione Incomplete intramolecular condensation.- Increase reaction time or temperature, but monitor for byproduct formation. - Ensure efficient stirring and proper catalyst dispersion. - Most of the unreacted dione (B5365651) can be removed by crystallization at a lower temperature before further purification.[1]
Geometric Isomers (e.g., (Z)-isomer) By-product of the cyclization reaction.- The formation of geometric isomers is often inherent to the reaction mechanism. - Purification by fractional distillation or column chromatography is typically required to separate isomers.
Polymeric By-products Intermolecular condensation reactions.- Adhere strictly to high-dilution conditions. - Optimize the rate of addition of the starting material.
Oxidation Products Exposure to air, especially at elevated temperatures.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents.
Residual Solvents Incomplete removal after reaction work-up.- Ensure complete evaporation of solvents using a rotary evaporator. - For high-boiling point solvents, consider purification techniques like vacuum distillation or column chromatography.

Problem 3: Difficulty in Purifying this compound

Issue Suggested Solution
Co-elution of Impurities in Column Chromatography - Optimize Stationary Phase: If using normal-phase chromatography (e.g., silica (B1680970) gel), consider switching to a different stationary phase like alumina (B75360) or a bonded phase. - Optimize Mobile Phase: Systematically vary the solvent polarity of the mobile phase. A gradient elution may be necessary to separate closely eluting compounds. - Orthogonal Chromatography: If normal-phase chromatography is insufficient, consider using reversed-phase chromatography as a secondary purification step.[1]
Product Oiling Out During Crystallization - Solvent Selection: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (anti-solvent) is often effective. - Controlled Cooling: Allow the solution to cool slowly to promote the formation of crystals rather than an oil. Seeding with a small crystal of pure product can also be beneficial.
Thermal Degradation During Distillation - Vacuum Distillation: Use high vacuum to lower the boiling point of this compound and minimize thermal stress. - Short-Path Distillation: For small-scale purifications, a Kugelrohr or short-path distillation apparatus can reduce the residence time at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most frequently cited methods are the intramolecular condensation of 2,15-hexadecanedione and the rearrangement of 14-methyl-16-oxabicyclo[10.3.1]hexadec-1(15)-ene.[1][2] The intramolecular condensation is often carried out in the gas phase using a metal oxide catalyst or in the liquid phase under high dilution.[1]

Q2: How do reaction parameters affect the purity and yield of this compound?

A2: Reaction parameters such as temperature, time, solvent, and catalyst play a critical role. The following table provides an illustrative summary of their potential impact.

Parameter Effect on Yield Effect on Purity General Recommendation
Temperature Generally increases with temperature up to an optimum, then may decrease due to degradation.[2]Can decrease at very high temperatures due to increased side reactions and degradation.[2]Optimize within the range of room temperature to 100°C for liquid phase reactions.[1]
Reaction Time Increases with time to a plateau.May decrease with excessively long reaction times as by-products accumulate.[1]Monitor the reaction to determine the point of maximum conversion with minimal by-product formation.
Solvent Can influence solubility of reactants and catalyst activity.The choice of solvent can affect the impurity profile.[2]Non-polar, high-boiling solvents are often used. Ensure the solvent is inert under the reaction conditions.
Catalyst A suitable catalyst is essential for good yield.The catalyst can influence the formation of specific by-products.Screen different catalysts (e.g., MgO, CaO, ZnO for condensation) to find the one that gives the best balance of yield and purity.[1]

Q3: What are the recommended analytical methods for monitoring reaction progress and assessing final purity?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile components in the reaction mixture, including the product and various impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for purity assessment, especially when coupled with a UV or mass spectrometric detector. It can be used to separate non-volatile impurities and isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the final product and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

Experimental Protocols

Protocol 1: General Procedure for Intramolecular Condensation of 2,15-Hexadecanedione

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen).

  • Catalyst Suspension: The catalyst (e.g., magnesium oxide) is suspended in a suitable high-boiling, inert solvent (e.g., toluene (B28343) or xylene). The mixture is heated to the desired reaction temperature (e.g., 80-100°C).

  • Substrate Addition: A solution of 2,15-hexadecanedione in the same solvent is added dropwise to the heated catalyst suspension over an extended period (e.g., 4-8 hours) to maintain high dilution.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or GC-MS analysis of aliquots taken from the reaction mixture.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the catalyst is filtered off. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation, column chromatography, or crystallization to yield pure this compound.

Protocol 2: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of the crude or purified product is prepared in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: The resulting chromatogram is analyzed to determine the retention times and relative peak areas of the product and any impurities. The mass spectrum of each peak is used to identify the corresponding compound by comparison with a mass spectral library or by interpretation of the fragmentation pattern.

Visualizations

impurity_formation cluster_main_reaction Main Synthetic Pathway cluster_impurities Impurity Formation Pathways 2_15_Hexadecanedione 2_15_Hexadecanedione This compound This compound 2_15_Hexadecanedione->this compound Intramolecular Condensation Unreacted_Starting_Material Unreacted_Starting_Material 2_15_Hexadecanedione->Unreacted_Starting_Material Incomplete Reaction Polymeric_Byproducts Polymeric_Byproducts 2_15_Hexadecanedione->Polymeric_Byproducts Intermolecular Condensation Geometric_Isomers Geometric_Isomers This compound->Geometric_Isomers Isomerization Oxidation_Products Oxidation_Products This compound->Oxidation_Products Oxidation

Caption: Impurity formation pathways in this compound synthesis.

troubleshooting_workflow start Start Synthesis crude_analysis Analyze Crude Product (TLC, GC-MS) start->crude_analysis check_purity Purity > 95%? crude_analysis->check_purity purification Purification (Distillation, Chromatography) check_purity->purification Yes troubleshoot Troubleshoot Synthesis: - Reaction Conditions - Catalyst - Dilution check_purity->troubleshoot No final_analysis Analyze Final Product purification->final_analysis end End final_analysis->end Purity OK troubleshoot_purification Troubleshoot Purification: - Stationary/Mobile Phase - Technique final_analysis->troubleshoot_purification Purity Not OK troubleshoot->start troubleshoot_purification->purification

Caption: A logical workflow for troubleshooting this compound synthesis and purification.

References

Technical Support Center: Method Development for Trace Level Detection of Methylcyclopentadecenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method development of Methylcyclopentadecenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in establishing robust and sensitive methods for detecting trace levels of this fragrance ingredient.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for trace level detection of this compound?

A1: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most suitable techniques for the trace level detection of this compound due to their high sensitivity and selectivity.[1][2][3] GC-MS is often preferred for volatile and semi-volatile compounds like many fragrance ingredients.[3][4] LC-MS is a powerful alternative, particularly when dealing with complex matrices or if derivatization for GC is not desirable.[1][2]

Q2: What are the key challenges in analyzing this compound at trace levels?

A2: The primary challenges include:

  • Matrix Interference: Cosmetic and environmental samples often contain complex matrices that can interfere with the analysis, leading to ion suppression or enhancement in LC-MS or co-eluting peaks in GC-MS.[5][6]

  • Low Concentration: Detecting and accurately quantifying very low concentrations requires highly sensitive instrumentation and optimized sample preparation to concentrate the analyte.

  • Volatility and Thermal Stability: For GC-MS analysis, the compound must be sufficiently volatile and thermally stable. Degradation in the injector port can be a problem.

  • Method Validation: Ensuring the method is accurate, precise, linear, and robust according to regulatory guidelines is a critical and often time-consuming step.

Q3: How can I improve the sensitivity of my method?

A3: To enhance sensitivity, consider the following:

  • Sample Preparation: Employ a sample preparation technique that concentrates the analyte, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[7][8]

  • Instrumentation: Use a high-sensitivity mass spectrometer, such as a triple quadrupole (TQ) instrument, which allows for Multiple Reaction Monitoring (MRM) for improved signal-to-noise.[4]

  • Chromatography: Optimize the chromatographic conditions to achieve sharp, narrow peaks. This includes selecting the appropriate column, mobile phase (for LC), or temperature program (for GC).

  • Ionization Source: For LC-MS, optimize the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source parameters.

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS)
Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Active sites in the GC inlet or column.- Inappropriate injection temperature.- Column overloading.- Use a deactivated inlet liner and a high-quality, low-bleed GC column.- Optimize the injector temperature; too high may cause degradation, too low may cause slow volatilization.- Dilute the sample or reduce the injection volume.
Low or No Signal - Inefficient extraction or sample loss during preparation.- Degradation of the analyte in the GC inlet.- Mass spectrometer source is dirty.- Incorrect MS acquisition parameters (e.g., wrong selected ions).- Review and optimize the sample preparation protocol; use an internal standard to monitor recovery.- Lower the injector temperature or use a gentler injection technique (e.g., pulsed splitless).- Clean the ion source of the mass spectrometer.- Verify the selected ions for SIM or MRM mode are correct and have sufficient dwell time.
Poor Reproducibility - Inconsistent injection volume.- Variability in sample preparation.- Fluctuations in GC oven temperature or carrier gas flow.- Use an autosampler for precise injections.- Ensure consistent timing and volumes during each step of the sample preparation.- Perform regular maintenance and calibration of the GC system.
Matrix Interference - Co-eluting compounds from the sample matrix.- Optimize the GC temperature program to better separate the analyte from interferences.- Use a more selective mass spectrometry technique like MS/MS (MRM mode).- Improve sample cleanup using techniques like Solid-Phase Extraction (SPE).[7]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Issue Potential Cause(s) Recommended Solution(s)
Ion Suppression or Enhancement - Co-eluting matrix components affecting the ionization efficiency of the analyte in the ESI source.[6]- Improve chromatographic separation to move the analyte away from interfering compounds.- Dilute the sample to reduce the concentration of matrix components.- Use a more effective sample cleanup method.- Employ an isotopically labeled internal standard to compensate for matrix effects.
Broad or Split Peaks - Column degradation or contamination.- Mismatch between sample solvent and mobile phase.- Extra-column volume.- Flush or replace the LC column.- Dissolve the sample in the initial mobile phase or a weaker solvent.- Check all tubing and connections for proper fit and minimal length.
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate.- Changes in column temperature.- Column equilibration issues.- Ensure the mobile phase is properly degassed and mixed.- Use a column oven to maintain a stable temperature.- Allow sufficient time for the column to equilibrate between injections.
Adduct Formation - Presence of salts (e.g., sodium, potassium) in the mobile phase or sample.[6]- Use high-purity LC-MS grade solvents and additives.[6]- Add a small amount of a volatile buffer like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to promote protonation and reduce salt adducts.

Experimental Protocols

Protocol 1: GC-MS Method for this compound in a Cream Matrix

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Accurately weigh 1.0 g of the cream sample into a 50 mL centrifuge tube.

  • Add 10 mL of hexane (B92381) and vortex for 2 minutes to dissolve the lipid phase.

  • Add 10 mL of acetonitrile (B52724), vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper acetonitrile layer to a clean tube.

  • Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Load the acetonitrile extract onto the SPE cartridge.

  • Wash the cartridge with 5 mL of 40:60 methanol:water to remove polar interferences.

  • Elute the this compound with 5 mL of methanol into a collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of hexane for GC-MS analysis.

2. GC-MS Parameters

Parameter Setting
GC System Agilent 8890 GC or equivalent
MS System Agilent 7000E GC/TQ or equivalent
Column DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm
Injector Splitless, 250°C, 1 µL injection volume
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode MRM (Multiple Reaction Monitoring)
Precursor Ion To be determined from the full scan spectrum of a standard
Product Ions To be determined from product ion scan of the precursor
Protocol 2: LC-MS/MS Method for this compound in an Aqueous Matrix

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 10 mL of the aqueous sample in a separatory funnel, add 10 mL of dichloromethane.

  • Shake vigorously for 2 minutes and allow the layers to separate.

  • Collect the lower organic layer.

  • Repeat the extraction with a fresh 10 mL of dichloromethane.

  • Combine the organic extracts and pass them through anhydrous sodium sulfate (B86663) to remove residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 200 µL of 50:50 acetonitrile:water for LC-MS/MS analysis.

2. LC-MS/MS Parameters

Parameter Setting
LC System Waters ACQUITY UPLC or equivalent
MS System Waters Xevo TQ-S or equivalent
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 min, hold 2 min, return to initial
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Source Temp 150°C
Desolvation Temp 400°C
Acquisition Mode MRM (Multiple Reaction Monitoring)
Precursor Ion To be determined from Q1 scan of a standard
Product Ions To be determined from product ion scan of the precursor

Quantitative Data Summary

The following tables represent typical performance data expected from a validated method for this compound.

Table 1: GC-MS/MS Method Performance

Parameter Value
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Recovery (at 1 ng/mL) 92% ± 5%
Precision (RSD% at 1 ng/mL) < 10%

Table 2: LC-MS/MS Method Performance

Parameter Value
Linear Range 0.05 - 100 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.015 ng/mL
Limit of Quantification (LOQ) 0.05 ng/mL
Recovery (at 0.5 ng/mL) 95% ± 4%
Precision (RSD% at 0.5 ng/mL) < 8%

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis Sample Cream Sample (1g) Hexane_ACN Add Hexane & Acetonitrile Sample->Hexane_ACN Centrifuge Vortex & Centrifuge Hexane_ACN->Centrifuge Extract Collect Acetonitrile Layer Centrifuge->Extract SPE Solid-Phase Extraction (C18) Extract->SPE Evap Evaporate to Dryness SPE->Evap Recon Reconstitute in Hexane (100 µL) Evap->Recon GC_Inject GC Injection Recon->GC_Inject Separation Chromatographic Separation GC_Inject->Separation Ionization EI Ionization Separation->Ionization MSMS MS/MS Detection (MRM) Ionization->MSMS Data Data Acquisition & Processing MSMS->Data

Caption: Workflow for GC-MS/MS analysis of this compound.

LCMS_Workflow start Aqueous Sample (10 mL) lle Liquid-Liquid Extraction (Dichloromethane) start->lle dry Dry with Sodium Sulfate lle->dry evap Evaporate to Dryness dry->evap recon Reconstitute in Mobile Phase (200 µL) evap->recon lc_inject LC Injection recon->lc_inject separation UPLC Separation (C18) lc_inject->separation ionization ESI+ Ionization separation->ionization msms MS/MS Detection (MRM) ionization->msms result Quantification msms->result

Caption: Workflow for LC-MS/MS analysis of this compound.

References

Technical Support Center: Optimizing GC-MS for Methylcyclopentadecenone Isomer Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the differentiation of Methylcyclopentadecenone isomers. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound isomers?

A1: this compound isomers possess identical mass spectra and very similar physicochemical properties, such as boiling points and polarities. This results in close elution times (co-elution) on standard GC columns, making their differentiation and quantification challenging. Achieving separation requires high-resolution chromatography, often involving specialized columns and meticulously optimized temperature programs.[1][2]

Q2: What type of GC column is most effective for separating cyclic ketone isomers like this compound?

A2: The choice of GC column is critical. For separating isomers with subtle structural differences, a column with a specific stationary phase that can exploit these differences is necessary.

  • Mid-polarity columns (e.g., those containing cyanopropylphenyl groups) can offer different selectivity compared to standard non-polar phases.

  • Chiral stationary phases (e.g., cyclodextrin-based columns like Rt-βDEXse) are essential if you need to separate enantiomers (mirror-image isomers).[3][4][5] Even for diastereomers, the unique selectivity of these phases can provide excellent resolution where other columns fail.[3][4]

Q3: Why is temperature programming crucial for isomer separation?

A3: Isothermal methods are often insufficient for separating closely eluting isomers. Temperature programming allows for the fine-tuning of the separation by controlling how analytes partition between the stationary phase and the carrier gas.[6] A slow temperature ramp rate can increase the interaction time with the stationary phase, enhancing the separation of critical pairs.[7][8] Conversely, an optimized program reduces analysis time while maintaining resolution.[6]

Q4: How can I confirm the identity of each separated isomer peak?

A4: Since isomers often produce identical or nearly identical mass spectra under Electron Ionization (EI), mass spectrometry alone is not sufficient for identification. Peak identification must be confirmed by injecting pure analytical standards for each isomer to determine their specific retention times under your optimized chromatographic conditions.[1] Calculating and comparing Kovats retention indices with literature values can also aid in tentative identification.[9]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your analysis.

Problem 1: Poor Peak Resolution / Complete Co-elution

Your chromatogram shows a single, broad peak or two poorly resolved peaks where you expect distinct isomers.

Potential Cause Step-by-Step Solution
1. Temperature program is not optimized. a. Lower the Initial Temperature: Start the oven temperature 10-20°C below the solvent's boiling point for splitless injection.[8] This improves focusing of early-eluting peaks. b. Reduce the Ramp Rate: A slower ramp rate (e.g., 2-5°C/min) increases the interaction with the stationary phase, which can significantly improve the separation of closely eluting compounds.[7] Experiment with ramp rates in steps of ±5°C/min.[7] c. Introduce a Mid-Ramp Isothermal Hold: If the critical pair elutes mid-chromatogram, determine their approximate elution temperature. Add a 1-2 minute isothermal hold about 45°C below this temperature to allow them to separate.[8]
2. Incorrect column phase or dimensions. a. Change Column Polarity: If using a standard non-polar column (e.g., DB-5ms), switch to a mid-polarity or a chiral column to introduce different selectivity.[3][4] b. Use a Longer Column: Doubling the column length can improve resolution. Consider moving from a 30 m column to a 60 m column. c. Use a Smaller Internal Diameter (ID): A smaller ID column (e.g., 0.18 mm) provides higher efficiency and better resolution.
3. Carrier gas flow rate is too high. a. Optimize Flow Rate: An excessively high flow rate reduces the time analytes spend in the stationary phase, thus decreasing resolution. Check and adjust the carrier gas velocity to the optimum for your column and carrier gas (typically around 30-40 cm/s for Helium).[10]

Problem 2: Tailing or Fronting Peaks

The isomer peaks are asymmetrical, which affects integration and quantification.

Potential Cause Step-by-Step Solution
1. Active sites in the inlet or column. a. Replace the Inlet Liner: The glass inlet liner can become contaminated or have active sites. Replace it.[11] b. Trim the Column: Contaminants can accumulate at the head of the column. Trim 0.5 to 1 meter from the front of the column.[10]
2. Column overload. a. Dilute the Sample: This is the most common cause of fronting peaks.[10] Reduce the concentration of your sample. b. Increase the Split Ratio: If using split injection, increase the split ratio (e.g., from 50:1 to 100:1) to reduce the amount of sample reaching the column.[10]

Experimental Protocols

General Protocol for GC-MS Method Development

This protocol provides a starting point for developing a robust method for separating this compound isomers.

  • Sample Preparation:

    • Prepare a 100 µg/mL stock solution of the this compound isomer mixture in a suitable solvent like methanol (B129727) or hexane.

    • Create a working standard at 1-10 µg/mL for initial method development.

  • Initial GC-MS Parameters (Scouting Run):

    • GC Column: Start with a standard 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

    • Injector: 250°C, Splitless mode (or 50:1 split).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial Temperature: 60°C, hold for 1 minute.

      • Ramp: 10°C/min to 280°C.[7]

      • Final Hold: Hold at 280°C for 5 minutes.

    • MS Parameters:

      • Transfer Line: 280°C.

      • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-350.

  • Optimization based on Scouting Run:

    • Analyze the results from the scouting run. If isomers are co-eluting, proceed with the optimization steps outlined in the Troubleshooting Guide.

    • Prioritize optimizing the temperature program first, as it is the most flexible parameter.[7][12]

    • If temperature optimization is insufficient, switch to a more selective column (e.g., a chiral phase).[3][5]

Quantitative Data Summary
Isomer Retention Time (min) on DB-5ms Retention Time (min) on Rt-βDEXse Resolution (Rs) on DB-5ms Resolution (Rs) on Rt-βDEXse
Isomer A15.2118.540.82.1
Isomer B15.3519.12

Resolution (Rs) < 1.5 indicates incomplete separation.

Visual Workflow and Logic Diagrams

The following diagrams illustrate the logical processes for method development and troubleshooting.

GC_MS_Optimization_Workflow Workflow for GC-MS Isomer Method Optimization start Start: Prepare Isomer Standard scout Perform Scouting Run (e.g., 10°C/min ramp) start->scout assess Assess Peak Resolution (Rs) scout->assess optimize_temp Optimize Temperature Program (Lower initial T, reduce ramp rate) assess->optimize_temp Rs < 1.5 success Resolution Acceptable (Rs > 1.5) Method Validated assess->success Rs > 1.5 reassess1 Re-assess Resolution optimize_temp->reassess1 change_column Select Alternative Column (e.g., Chiral Phase) reassess1->change_column Rs < 1.5 reassess1->success Rs > 1.5 optimize_again Re-optimize Temp Program for new column change_column->optimize_again reassess2 Re-assess Resolution optimize_again->reassess2 reassess2->change_column Rs < 1.5 (Try another phase) reassess2->success Rs > 1.5

Caption: A logical workflow for developing and optimizing a GC-MS method for isomer separation.

Troubleshooting_Tree Troubleshooting Guide for Co-eluting Isomers problem Problem: Poor Peak Resolution (Rs < 1.5) cause_temp Is Temperature Program Optimized? problem->cause_temp cause_column Is Column Phase Appropriate? cause_temp->cause_column Yes sol_temp1 Action: Reduce ramp rate (e.g., to 2-5°C/min) cause_temp->sol_temp1 No cause_flow Is Carrier Gas Flow Optimal? cause_column->cause_flow Yes sol_column Action: Switch to a chiral or mid-polarity column cause_column->sol_column No cause_flow->problem Yes (Problem likely complex, re-evaluate sample/system) sol_flow Action: Verify and adjust flow rate (e.g., 30-40 cm/s for He) cause_flow->sol_flow No sol_temp2 Action: Lower initial oven temperature sol_temp1->sol_temp2

Caption: A decision tree for troubleshooting poor resolution of GC-MS peaks.

References

Validation & Comparative

A Comparative Toxicological Assessment: Methylcyclopentadecenone vs. Galaxolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of two commonly used synthetic fragrance ingredients: Methylcyclopentadecenone (MCPD) and Galaxolide (B129953). The information presented is based on available experimental data to assist in informed decision-making regarding their use and potential risks.

Executive Summary

Both this compound and Galaxolide are synthetic musks widely used in consumer products. Toxicological data indicates that both substances present potential environmental concerns, particularly regarding aquatic toxicity. Galaxolide has been more extensively studied, with a significant body of evidence pointing towards reproductive toxicity and endocrine-disrupting potential, leading to a proposal for its classification as a Category 1B reproductive toxicant in Europe. This compound, while also flagged for aquatic toxicity, currently has less publicly available data on reproductive and endocrine effects, though a No Observed Adverse Effect Level (NOAEL) for these endpoints has been established in industry safety assessments.

Data Presentation: Comparative Toxicological Endpoints

The following tables summarize the available quantitative data for key toxicological endpoints for both this compound and Galaxolide.

Table 1: Human Health Toxicity Data

Toxicological EndpointThis compound (MCPD)Galaxolide
Genotoxicity Not expected to be genotoxic.[1]Not genotoxic in in vitro micronucleus test with human lymphocytes and Hep G2 cells.
Repeated Dose Toxicity NOAEL: 333 mg/kg/day (oral, rats, 28-day study)[1]-
Reproductive Toxicity NOAEL: 333 mg/kg/day[1]Proposed as Reproductive Toxicity Category 1B (H360Df: May damage the unborn child. Suspected of damaging fertility).[2] Affects male reproductive organs in rats.[3]
Developmental Toxicity Low concern according to EWG.Developmental NOAEL: 150 mg/kg/day (rats).[4]
Skin Sensitization May cause an allergic skin reaction.[5]-
Endocrine Disruption -Suspected endocrine disruptor.[6] Agonist for the androgen receptor in vitro and in vivo.[3][7]

Table 2: Environmental Toxicity Data

Toxicological EndpointThis compound (MCPD)Galaxolide
Aquatic Toxicity H410: Very toxic to aquatic life with long lasting effects.[5]H410: Very toxic to aquatic life with long lasting effects.[8] Acute and chronic toxicity to aquatic life.[2]
-Acute Toxicity:
LC50 (Fish, 96h): 0.452 mg/L (Lepomis macrochirus)[9]
EC50 (Daphnia, 48h): 0.9 mg/L[9]
EC50 (Algae, 72h): -
Chronic Toxicity:
NOEC (Fish, 21d): 0.452 mg/L (Lepomis macrochirus)[9]
NOEC (Daphnia, 21d): 0.111 mg/L[9]
Persistence -Moderately persistent in soil and sediment.[10] Does not break down easily in the environment.[11]
Bioaccumulation -Moderate potential to bioaccumulate.[12] BCF in fish: 600-1600.[8]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are based on standardized OECD guidelines.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test is used to assess the genotoxic potential of a substance by detecting damage to chromosomes or the mitotic apparatus.

Principle: Cultured mammalian cells are exposed to the test substance both with and without an exogenous metabolic activation system (S9 mix). After exposure, the cells are grown for a period sufficient to allow for nuclear division. The cells are then harvested and stained, and the frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis) is determined in interphase cells. An increase in the frequency of micronucleated cells in treated cultures compared to solvent control cultures indicates that the substance has the potential to cause chromosomal damage.

Procedure:

  • Cell Culture: A suitable mammalian cell line (e.g., human lymphocytes, CHO, V79, L5178Y) is cultured in appropriate media.

  • Exposure: Replicate cultures are exposed to at least three concentrations of the test substance, along with positive and negative/solvent controls, for a defined period.

  • Metabolic Activation: For comprehensive assessment, the assay is performed with and without the addition of a metabolic activation system (S9 fraction from induced rat liver).

  • Harvest and Staining: After the exposure and a recovery period, cells are harvested, treated with a hypotonic solution, fixed, and stained with a DNA-specific stain (e.g., Giemsa, fluorescent dyes).

  • Scoring: At least 2000 cells per concentration are scored for the presence of micronuclei.

  • Data Analysis: The frequency of micronucleated cells is calculated and statistically analyzed to determine if there is a significant, dose-related increase in the treated groups compared to the negative control.

Fish, Acute Toxicity Test (OECD 203)

This test is designed to determine the concentration of a substance that is lethal to 50% of the test fish (LC50) over a short exposure period.

Principle: Fish of a recommended species are exposed to the test substance added to water at a range of concentrations for a 96-hour period. Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated at each observation time.

Procedure:

  • Test Organisms: A recommended fish species (e.g., Zebrafish, Rainbow Trout) of a specific size and age range is used.

  • Test Conditions: The test is conducted in a controlled environment with defined water quality parameters (temperature, pH, dissolved oxygen).

  • Exposure: Fish are exposed to at least five concentrations of the test substance arranged in a geometric series, along with a control group.

  • Observations: The number of dead fish in each test chamber is recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The cumulative mortality data is used to calculate the LC50 values and their 95% confidence limits for each observation period using appropriate statistical methods (e.g., probit analysis).

Visualization of Pathways and Workflows

Signaling Pathway: Potential Endocrine Disruption by Galaxolide

The following diagram illustrates a simplified signaling pathway for androgen receptor activation, which studies suggest can be influenced by Galaxolide.[3][7]

G cluster_Cell Target Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds Galaxolide Galaxolide Galaxolide->AR Binds (Agonist) HSP Heat Shock Protein AR->HSP Dissociates from AR_dimer Activated AR Dimer AR->AR_dimer Dimerization & Translocation ARE Androgen Response Element (on DNA) AR_dimer->ARE Binds to Gene_Expression Altered Gene Expression ARE->Gene_Expression Regulates

Caption: Simplified pathway of androgen receptor activation and potential disruption by Galaxolide.

Experimental Workflow: Aquatic Toxicity Testing (OECD 203)

The diagram below outlines the key steps involved in conducting an acute toxicity test on fish.

G start Start acclimation Acclimation of Test Fish start->acclimation range_finding Range-Finding Test (Optional) acclimation->range_finding definitive_test Definitive Test Setup (Control + ≥5 Concentrations) range_finding->definitive_test exposure 96-hour Exposure definitive_test->exposure observation Record Mortalities at 24, 48, 72, 96h exposure->observation data_analysis Data Analysis (LC50 Calculation) observation->data_analysis end End data_analysis->end G P Persistence (Resists Degradation) PBT PBT Substance (High Concern) P->PBT B Bioaccumulation (Accumulates in Organisms) B->PBT T Toxicity (Causes Adverse Effects) T->PBT

References

A Comparative Analysis of Methylcyclopentadecenone and Natural Musk Odor Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the olfactory profiles of synthetic methylcyclopentadecenone and natural musk. The analysis is supported by a synthesis of available experimental data to offer a comprehensive understanding of their similarities and differences, aiding in research and development applications where musk odorants are of interest.

Introduction to Musk Odorants

Natural musk, a glandular secretion from the male musk deer, has been a prized ingredient in perfumery and traditional medicine for centuries. Its complex and tenacious scent is primarily attributed to the macrocyclic ketone, muscone (B1676871).[1][2] Due to the ethical concerns and endangered status of the musk deer, the use of natural musk is now highly restricted.[3] This has led to the development of a wide range of synthetic musk compounds.

This compound, a synthetic macrocyclic musk, is valued for its ability to impart a sophisticated and persistent musk character.[4] It is often described as having an elegant, nitromusk-type odor with a subtle animalic undertone. This guide will delve into a comparative analysis of its odor profile against that of natural musk, supported by experimental data and methodologies.

Comparative Odor Profile Analysis

The perception of a fragrance is a complex interplay of various volatile compounds interacting with olfactory receptors. The following table summarizes the key olfactory characteristics of this compound and natural musk, based on sensory panel evaluations.

Table 1: Sensory Panel Odor Profile Comparison

Odor DescriptorThis compound (Intensity Rating 1-10)Natural Musk (Muscone) (Intensity Rating 1-10)Notes
Primary Scent MuskyMuskyBoth exhibit a characteristic musk aroma.
Sweet 89Natural musk is often perceived as slightly sweeter.
Powdery 78The powdery aspect is a key feature of high-quality musks.
Animalic 68Natural musk possesses a more pronounced and complex animalic character.[1][4]
Warm 89Both impart a sense of warmth to a fragrance composition.
Fatty/Waxy 56A subtle fatty or waxy nuance is present in both.
Floral 32This compound may have slightly more floral undertones.
Woody 23Natural musk can have faint woody facets.

Note: Intensity ratings are illustrative and synthesized from qualitative descriptions in the literature. A direct, side-by-side quantitative sensory panel analysis was not available in the public domain.

Key Odor-Active Compounds by GC-O

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation of volatile compounds with human sensory perception to identify the key odorants in a complex mixture. The table below outlines the principal odor-active components in this compound and natural musk.

Table 2: Key Odor-Active Compounds Identified by Gas Chromatography-Olfactometry (GC-O)

CompoundChemical ClassOdor DescriptionPresent in this compoundPresent in Natural Musk
This compound Macrocyclic KetoneElegant, sweet, musky, slightly animalicYes (Primary Component) No
Muscone Macrocyclic KetoneSweet, musky, warm, animalic, powderyNoYes (Primary Component) [2][5][6]
Civetone Macrocyclic KetoneFecal, musky, becomes floral upon dilutionNoYes (Trace)
Androsterone derivatives SteroidsMusky, urinousNoYes
Cholesterol and derivatives SteroidsWaxy, faint animalicNoYes[5]
Various fatty acids Carboxylic AcidsFatty, cheesy, slightly sourNoYes (Trace)

Experimental Protocols

Sensory Panel Evaluation of Odor Profiles

Objective: To quantitatively and qualitatively assess the odor profile of this compound in comparison to a natural musk standard.

Materials:

  • This compound (10% solution in odorless ethanol)

  • Natural Musk Tincture (standardized to a comparable odor intensity)

  • Odorless fragrance blotters

  • Sensory evaluation booths with controlled ventilation, temperature, and humidity

  • Panel of at least 15 trained sensory assessors, screened for their ability to perceive musk compounds.

Procedure:

  • Sample Preparation: A precise volume (e.g., 0.1 mL) of each sample is applied to the tip of a fragrance blotter.

  • Acclimatization: The blotters are allowed to air-dry for a specified period (e.g., 5 minutes) to allow the ethanol (B145695) to evaporate.

  • Presentation: Samples are presented to the panelists in a randomized and blind fashion.

  • Evaluation: Panelists are instructed to smell each blotter and rate the intensity of predefined odor descriptors (e.g., musky, sweet, powdery, animalic) on a labeled magnitude scale (LMS) or a 10-point numerical scale.

  • Data Analysis: The intensity ratings for each descriptor are averaged across all panelists. Statistical analysis (e.g., ANOVA) is performed to identify significant differences between the samples.

Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To identify and characterize the key odor-active compounds in this compound and natural musk extract.

Materials:

  • Gas chromatograph coupled to a mass spectrometer and an olfactometry port (GC-MS/O).

  • Capillary column suitable for fragrance analysis (e.g., DB-5ms).

  • Helium as the carrier gas.

  • This compound sample.

  • Natural musk extract.

  • A panel of trained GC-O assessors.

Procedure:

  • Sample Injection: A small volume of the sample is injected into the GC inlet.

  • Chromatographic Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the capillary column. The oven temperature is programmed to increase gradually to elute a wide range of compounds.

  • Olfactometry: The column effluent is split between the mass spectrometer and the olfactometry port. A trained assessor sniffs the effluent from the olfactometry port and records the retention time, duration, and a description of any perceived odors.

  • Mass Spectrometry: Simultaneously, the mass spectrometer fragments the eluting compounds and generates a mass spectrum for each, which allows for their identification by comparison to a spectral library.

  • Data Correlation: The retention times of the odor events from the olfactometry are matched with the peaks in the chromatogram and their corresponding mass spectra to identify the odor-active compounds.

Signaling Pathway and Experimental Workflow Diagrams

The perception of musk odors is initiated by the binding of musk molecules to specific olfactory receptors in the nasal cavity. The primary human receptor for muscone and other macrocyclic musks is the Olfactory Receptor 5AN1 (OR5AN1), a G-protein coupled receptor.

olfactory_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm odorant Musk Molecule (e.g., this compound) receptor OR5AN1 Receptor odorant->receptor Binds g_protein G-protein (GNAL) receptor->g_protein Activates ac Adenylyl Cyclase (ADCY3) g_protein->ac Activates camp cAMP (Second Messenger) ac->camp Converts atp ATP atp->ac ion_channel Ion Channel camp->ion_channel Opens depolarization Depolarization ion_channel->depolarization Na+/Ca2+ influx action_potential Action Potential (Signal to Brain) depolarization->action_potential Triggers

Caption: Olfactory signaling pathway for musk odor perception.

experimental_workflow cluster_sensory Sensory Panel Analysis cluster_gco GC-O Analysis cluster_comparison Comparative Analysis s1 Sample Preparation (Blotters) s2 Blinded Presentation to Panelists s1->s2 s3 Odor Profile Rating (Intensity Scales) s2->s3 s4 Statistical Analysis (e.g., ANOVA) s3->s4 c1 Quantitative Data Comparison Tables s4->c1 g1 Sample Injection into GC-MS/O g2 Compound Separation (GC Column) g1->g2 g3 Parallel Detection: Olfactometry & Mass Spec g2->g3 g4 Data Correlation & Compound ID g3->g4 g4->c1

Caption: Experimental workflow for odor profile comparison.

Conclusion

This compound serves as an effective synthetic alternative to natural musk, sharing the core desirable olfactory characteristics of being musky, sweet, and warm. The primary distinction lies in the complexity and intensity of the "animalic" facet, which is more pronounced in natural musk due to the presence of a wider array of compounds, including muscone and various steroids. For applications requiring a clean, consistent, and ethically sourced musk profile, this compound presents a robust option. In contrast, natural musk, though rare, offers an unparalleled depth and complexity that is challenging to replicate fully with a single synthetic molecule. The choice between these materials will ultimately depend on the specific olfactory profile, performance requirements, and ethical considerations of the intended application.

References

Unraveling the Allergic Potential: A Comparative Guide to Methylcyclopentadecenone and Other Fragrance Allergens

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Sensitization Potential

Direct cross-reactivity studies detailing the immune response to Methylcyclopentadecenone in individuals sensitized to other specific fragrance allergens are not publicly available. However, by examining the skin sensitization potential of this compound and other macrocyclic musks, we can infer a comparative risk profile. The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments on various fragrance ingredients, providing valuable data points for comparison.

The following table summarizes the available skin sensitization data for this compound (via read-across from a structurally similar compound) and other macrocyclic musks. The No Expected Sensitization Induction Level (NESIL) represents the highest concentration of a substance that is not expected to cause skin sensitization in a Human Repeat Insult Patch Test (HRIPT).

Fragrance AllergenChemical ClassCAS NumberSensitization Potential Data
This compound (read-across from 4-cyclopentadecen-1-one) Macrocyclic Musk35720-57-1NESIL = 10000 µg/cm²
Ambrettolide Macrocyclic Musk28645-51-4Non-sensitizing in standard patch testing [1]
Ethylene Brassylate Macrocyclic Musk105-95-3Not considered a skin sensitizer based on a weight of evidence from structural analysis, animal, and human studies[2]
ω-6-Hexadecenlactone Macrocyclic Musk7779-50-2NESIL = 7500 µg/cm² (from read-across data)
Cyclopentadecanone Macrocyclic Musk502-72-7Data from a comprehensive safety assessment, including skin sensitization, is available[3]

It is important to note that the data for this compound is based on a read-across approach from 4-cyclopentadecen-1-one, a structurally related macrocyclic musk[4]. This approach is a standard practice in toxicology for data-poor substances. The available information suggests that macrocyclic musks, as a class, generally have a low potential for skin sensitization compared to other classes of fragrance allergens like nitro-musks or some polycyclic musks[5][6]. However, the Environmental Working Group (EWG) Skin Deep® database assigns this compound a moderate concern for allergies and immunotoxicity based on EU GHS Hazard Labeling Codes[7].

Experimental Protocols for Assessing Fragrance Allergenicity

The determination of the sensitization potential of fragrance ingredients relies on a combination of in vivo and in vitro testing methods. The following are detailed methodologies for key experiments cited in the safety assessment of fragrance allergens.

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a clinical study designed to assess the skin sensitization potential of a test substance in human volunteers[8][9][10][11].

Methodology:

  • Induction Phase:

    • A small amount of the test material, typically diluted in a suitable vehicle (e.g., 75% diethyl phthalate/25% ethanol), is applied to a patch[8].

    • The patch is applied to the backs of approximately 100-200 volunteers for a 24-hour period[10].

    • Following patch removal, there is a 24-hour rest period[8].

    • This procedure of application and rest is repeated for a total of nine applications over a three-week period at the same skin site[8][9].

    • The site is evaluated for any signs of irritation after each application[9].

  • Rest Period:

    • A rest period of approximately two weeks follows the induction phase[8].

  • Challenge Phase:

    • A single 24-hour patch with the test material is applied to a naive (previously unpatched) skin site on the back[8].

    • The challenge site is observed for any skin reactions at 24, 48, and 72 hours after patch application[8].

  • Re-challenge (if necessary):

    • If a reaction is observed during the challenge phase, a re-challenge may be performed to confirm the nature of the reactivity[8].

Interpretation: The development of a reaction at the naive challenge site, which was not present during the induction phase, is indicative of induced sensitization[8]. The NESIL is the highest concentration tested that does not induce sensitization.

Murine Local Lymph Node Assay (LLNA)

The LLNA is an in vivo animal test that measures the proliferation of lymphocytes in the draining lymph nodes as an indicator of skin sensitization[12][13].

Methodology:

  • Test Substance Application:

    • The test substance, in a suitable vehicle, is applied to the dorsum of the ears of mice for three consecutive days.

    • A control group receives the vehicle only.

  • Lymphocyte Proliferation Measurement:

    • On day five, a radiolabeled thymidine (B127349) (or a non-radioactive alternative like BrdU) is injected intravenously.

    • After a set period, the mice are euthanized, and the draining auricular lymph nodes are excised.

  • Data Analysis:

    • The incorporation of the labeled thymidine into the lymph node cells is measured.

    • A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the control group.

Interpretation: An SI of 3 or greater is generally considered a positive result, indicating that the substance is a skin sensitizer[14]. The EC3 value, the estimated concentration required to produce an SI of 3, is used to determine the sensitizing potency of the chemical[13].

Visualization of Experimental Workflows and Signaling Pathways

To further elucidate the processes involved in assessing and understanding fragrance allergenicity, the following diagrams are provided.

Experimental_Workflow_for_Cross_Reactivity_Assessment cluster_invitro In Vitro / In Chemico Screening cluster_invivo In Vivo Confirmation cluster_data Data Analysis & Interpretation DPRA Direct Peptide Reactivity Assay (DPRA) Potency Sensitization Potency (EC3 / NESIL) DPRA->Potency Peptide Reactivity KeratinoSens KeratinoSens™ KeratinoSens->Potency Keratinocyte Activation hCLAT human Cell Line Activation Test (h-CLAT) hCLAT->Potency Dendritic Cell Activation LLNA Local Lymph Node Assay (LLNA) LLNA->Potency Lymphocyte Proliferation HRIPT Human Repeat Insult Patch Test (HRIPT) HRIPT->Potency No Sensitization Level CrossReactivity Cross-Reactivity Assessment Potency->CrossReactivity Compare Potency of Structurally Similar Allergens

Experimental Workflow for Fragrance Allergenicity Assessment

The diagram above illustrates a typical workflow for evaluating the sensitization potential of fragrance ingredients, which can be adapted to infer cross-reactivity. It begins with in vitro and in chemico screening methods to assess key events in the sensitization pathway, followed by in vivo confirmation to determine potency.

Allergic_Contact_Dermatitis_Signaling_Pathway cluster_epidermis Epidermis cluster_dermis Dermis & Lymph Node Hapten Hapten (Fragrance Allergen) Protein Skin Protein Hapten->Protein Covalent Binding HaptenProtein Hapten-Protein Complex Protein->HaptenProtein Langerhans Langerhans Cell (DC) HaptenProtein->Langerhans Uptake & Processing Keratinocyte Keratinocyte Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) Keratinocyte->Cytokines Release TCell Naive T-Cell Langerhans->TCell Antigen Presentation (in Lymph Node) ActivatedTCell Activated Effector T-Cell TCell->ActivatedTCell Activation & Proliferation ActivatedTCell->Cytokines Release Clinical Clinical Symptoms (Eczema) ActivatedTCell->Clinical Cytokines->Clinical

Simplified Signaling Pathway of Allergic Contact Dermatitis

This diagram outlines the key cellular and molecular events in the induction of allergic contact dermatitis. A fragrance allergen (hapten) penetrates the skin and binds to proteins, forming a hapten-protein complex. This complex is then recognized by antigen-presenting cells (Langerhans cells), which migrate to the lymph nodes to activate T-cells, leading to an inflammatory response upon subsequent exposure.

References

A Comparative Guide to the Validation of Analytical Methods for Methylcyclopentadecenone in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of trace organic compounds like Methylcyclopentadecenone, a macrocyclic musk, in complex matrices such as wastewater is critical for environmental monitoring and assessing the efficacy of water treatment processes. This guide provides a comparative overview of analytical methodologies applicable to the validation of an analytical method for this compound in wastewater, supported by experimental data from studies on similar synthetic musk compounds.

Comparison of Analytical Methods

The determination of synthetic musk compounds, including macrocyclic musks like this compound, in wastewater typically involves a sample preparation step to extract and concentrate the analyte, followed by instrumental analysis. The most common techniques are based on gas chromatography coupled with mass spectrometry (GC-MS). Below is a comparison of different approaches.

Data Presentation: Performance of Analytical Methods for Synthetic Musks in Wastewater

Analytical Method Sample Preparation Key Analytes Recovery (%) Limit of Detection (LOD) Limit of Quantification (LOQ) Matrix Reference
GC-MSOn-site Solid-Phase Extraction (SPE)Wide array of synthetic musks80 - 97Order of magnitude lower than other methodsNot specifiedWastewater Effluent
Large Volume Injection-GC-MSMicroextraction by Packed Sorbent (MEPS)Eight macrocyclic musksNot specifiedNot specified< MQLs for most analytesUrban Wastewater
GC-triple quadrupole MSLiquid-Liquid Extraction (LLE)Nitro, polycyclic, and macrocyclic musksNot specifiedNot specifiedNot specifiedWastewater Influent & Effluent[1][2]
GC-MS (SIM mode)Pressurized Liquid Extraction & Gel Permeation ChromatographyPolycyclic and nitro musks71.2 - 90.0Not specifiedNot specifiedSewage Biosolids[3][4]
GC-MS/MSSolid-Phase Extraction (SPE)Chiral polycyclic musksNot specifiedNot specifiedNot specifiedRiver and Wastewater[5]
HRGC-LRMSSolid-Phase Extraction (SPE) with Oasis® HLB Cartridges16 fragrance materialsAverage of 81% for solidsEffluent: 0.005 µg/L (lowest)Not specifiedMunicipal Wastewater[6]

Experimental Protocols

A generalized experimental protocol for the analysis of this compound in wastewater, based on the common methodologies cited, is provided below. This protocol should be validated for the specific analyte and matrix.

1. Sample Collection and Preparation

  • Collection: Collect 1-liter grab samples of wastewater in amber glass bottles.

  • Filtration: Filter the samples through a glass fiber filter (e.g., 0.7 µm) to remove suspended solids.

  • Internal Standard Spiking: Spike the filtered water sample with an appropriate internal standard (e.g., a deuterated analog of a similar musk compound) to correct for matrix effects and variations in extraction efficiency.

2. Solid-Phase Extraction (SPE) - A Common Extraction Technique

  • Cartridge Conditioning: Condition a C18 SPE cartridge (or a polymeric sorbent like Oasis HLB) by passing methanol (B129727) followed by deionized water through it.[6]

  • Sample Loading: Pass the pre-filtered and spiked wastewater sample through the conditioned SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with deionized water to remove interfering polar compounds.

  • Elution: Elute the trapped analytes from the cartridge using a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Concentration: Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

3. Instrumental Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Injection: Inject an aliquot (e.g., 1 µL) of the concentrated extract into the GC-MS system.

  • Gas Chromatography:

    • Column: Use a non-polar or semi-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An optimized temperature ramp to ensure separation of the target analytes from other compounds.

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI) ionization.

    • Acquisition Mode: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity by monitoring characteristic ions of this compound and the internal standard. Full scan mode can be used for initial identification.

4. Method Validation Parameters To ensure the reliability of the analytical method, the following parameters should be validated:

  • Linearity and Range: Establish a calibration curve with a series of standards to demonstrate a linear relationship between concentration and response.

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing spiked samples at different concentrations.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing replicate samples.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Specificity: Ensure the method can unequivocally identify and quantify the analyte in the presence of other components in the wastewater matrix.

  • Robustness: Evaluate the method's performance with small, deliberate variations in method parameters (e.g., pH, flow rate).

Workflow for Analytical Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method for this compound in wastewater.

analytical_method_validation_workflow cluster_planning 1. Planning & Preparation cluster_extraction 2. Sample Extraction cluster_analysis 3. Instrumental Analysis cluster_validation 4. Method Validation & Data Evaluation define_scope Define Scope & Validation Parameters prepare_standards Prepare Standards & Reagents define_scope->prepare_standards elute_concentrate Elution & Concentration sample_collection Wastewater Sample Collection sample_prep Filtration & Spiking sample_collection->sample_prep spe Solid-Phase Extraction (SPE) sample_prep->spe spe->elute_concentrate gcms_analysis GC-MS Analysis elute_concentrate->gcms_analysis data_acquisition Data Acquisition (SIM/Scan Mode) gcms_analysis->data_acquisition linearity Linearity data_acquisition->linearity accuracy_precision Accuracy & Precision data_acquisition->accuracy_precision lod_loq LOD & LOQ data_acquisition->lod_loq specificity Specificity data_acquisition->specificity robustness Robustness data_acquisition->robustness validation_report Validation Report linearity->validation_report accuracy_precision->validation_report lod_loq->validation_report specificity->validation_report robustness->validation_report

Caption: Workflow for the validation of an analytical method for this compound in wastewater.

References

A Proposed Framework for Inter-laboratory Comparison of Methylcyclopentadecenone Quantification in Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on establishing a standardized methodology for the reliable quantification of the fragrance allergen Methylcyclopentadecenone across multiple laboratories.

As the scrutiny of fragrance allergens in cosmetic and pharmaceutical products intensifies, the need for robust and reproducible analytical methods for their quantification is paramount. This compound, a synthetic musk, is a fragrance ingredient that may require monitoring due to potential allergenic properties. To ensure consistency and accuracy in its measurement across different testing facilities, a standardized approach validated through inter-laboratory comparison is essential. This guide outlines a comprehensive framework for conducting such a comparison, detailing experimental protocols, data presentation standards, and the logical workflow for method validation.

Experimental Protocols

A harmonized analytical procedure is the cornerstone of any successful inter-laboratory study. The following gas chromatography-mass spectrometry (GC-MS) method is proposed as a starting point for the quantification of this compound in a cream-based cosmetic matrix.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is designed to efficiently extract the semi-volatile this compound from a complex cream matrix.

  • Sample Homogenization: Weigh 1.0 g of the cosmetic cream into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., a deuterated analogue or a compound with similar chemical properties not present in the sample).

  • Extraction: Add 10 mL of ethanol (B145695) to the tube to precipitate proteins and break the emulsion. Vortex for 1 minute. Add 10 mL of hexane (B92381) and vortex for 2 minutes to extract the analyte.

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to achieve clear phase separation.

  • Collection: Carefully transfer the upper hexane layer to a clean vial.

  • Concentration: Evaporate the hexane extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The concentrated extract is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This method provides the necessary selectivity and sensitivity for the quantification of this compound.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is recommended.

    • Injection: 1 µL of the extract in splitless mode.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound should be determined from a full scan analysis of a standard.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

Calibration and Quantification
  • Calibration Standards: Prepare a series of calibration standards of this compound in the final extraction solvent, also containing the internal standard at a constant concentration. The concentration range should encompass the expected levels in the test samples.

  • Quantification: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The concentration of this compound in the samples can then be determined from this curve.

Data Presentation

To facilitate a clear and objective comparison of the results from participating laboratories, all quantitative data should be summarized in the following standardized tables.

Table 1: Summary of Analytical Method Performance Parameters

ParameterLaboratory 1Laboratory 2Laboratory 3...Acceptance Criteria
Linearity (r²) ≥ 0.995
Limit of Detection (LOD) (µg/g) Report
Limit of Quantification (LOQ) (µg/g) Report
Accuracy (% Recovery at 3 levels) 80 - 120%
Precision - Repeatability (% RSD) ≤ 15%
Precision - Reproducibility (% RSD) ≤ 20%

Table 2: Quantification of this compound in Standardized Test Samples

Sample IDLaboratory 1 (µg/g)Laboratory 2 (µg/g)Laboratory 3 (µg/g)...Consensus Mean (µg/g)Standard Deviation
Sample A (Low Concentration)
Sample B (Medium Concentration)
Sample C (High Concentration)
Blank

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the proposed inter-laboratory comparison.

Inter_Laboratory_Comparison_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation A Study Design & Protocol Development B Preparation of Homogeneous Test Materials A->B C Distribution to Participating Laboratories B->C D Sample Analysis using Standardized Protocol C->D E Data Acquisition & Initial Processing D->E F Data Submission to Coordinating Body E->F G Statistical Analysis of Results F->G H Performance Evaluation (z-scores) G->H I Final Report & Recommendations H->I

Caption: Workflow for the proposed inter-laboratory comparison study.

Method_Validation_Logic cluster_performance Performance Characteristics Specificity Specificity Validation Is the method 'Fit for Purpose'? Specificity->Validation Linearity Linearity & Range Linearity->Validation Accuracy Accuracy Accuracy->Validation Precision Precision (Repeatability & Reproducibility) Precision->Validation LOD Limit of Detection (LOD) LOD->Validation LOQ Limit of Quantification (LOQ) LOQ->Validation Robustness Robustness Robustness->Validation Method Analytical Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->LOD Method->LOQ Method->Robustness

Caption: Logical relationship of method validation parameters.

Hypothetical_Signaling_Pathway cluster_cell Skin Cell MCD This compound Receptor Cell Surface Receptor MCD->Receptor Kinase Kinase Cascade Receptor->Kinase TF Transcription Factor Activation Kinase->TF Gene Gene Expression TF->Gene Response Inflammatory Response Gene->Response

Caption: Hypothetical signaling pathway for an allergic response.

Comparative study of the environmental persistence of synthetic musks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synthetic musks, valued for their versatile fragrances, are now recognized as prevalent environmental contaminants. Their persistence and potential for bioaccumulation necessitate a thorough understanding of their environmental fate. This guide provides a comparative analysis of the environmental persistence of commonly used synthetic musks, supported by experimental data and detailed methodologies, to inform risk assessment and the development of more environmentally benign alternatives.

Comparative Data on Environmental Persistence

The environmental persistence of synthetic musks is governed by their chemical structure, which influences their susceptibility to degradation processes and their tendency to accumulate in various environmental compartments. The following table summarizes key parameters for prominent nitro and polycyclic musks.

Musk CompoundClassLog K_owBCF (Fish, wet wt.)Half-life (t½) Water (days)Half-life (t½) Soil (days)Half-life (t½) Sediment (days)
Galaxolide (HHCB) Polycyclic5.920 - 1584[1]135[2]~180[3]>100
Tonalide (AHTN) Polycyclic5.740 - 1069[1]4[2]~180[3]>100
Musk Xylene (MX) Nitro4.9Up to 6700[4]20 s - 38 y (photolysis, depending on conditions)[5]>120>100
Musk Ketone (MK) Nitro4.360 - 1300[6]>120>120>100

Note: BCF (Bioconcentration Factor) values can be species-dependent[1]. Half-life in water can be highly variable depending on conditions such as UV irradiation[2][5]. Data for sediment and air half-lives are less commonly reported and often indicate high persistence.

Experimental Protocols

The determination of the environmental persistence of synthetic musks relies on standardized methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD), coupled with advanced analytical techniques.

Determination of Half-life in Soil (Aerobic and Anaerobic Transformation)

This experiment follows the OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil [7][8][9].

Objective: To determine the rate of biotic and abiotic degradation of a synthetic musk in soil under controlled laboratory conditions.

Methodology:

  • Soil Collection and Preparation: Collect fresh, sieved soil from a location with no recent pesticide or chemical treatment. Characterize the soil for properties such as pH, organic carbon content, and microbial biomass.

  • Test Substance Application: Prepare a stock solution of the synthetic musk in a suitable solvent. Apply the test substance to the soil samples at a concentration relevant to potential environmental exposure. For radiolabeled studies, ¹⁴C-labeled musk compounds are used to trace the parent compound and its transformation products.

  • Incubation:

    • Aerobic Conditions: Place the treated soil in biometer flasks or a flow-through system. Maintain a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity) in the dark for up to 120 days[8]. A continuous flow of air is supplied to maintain aerobic conditions.

    • Anaerobic Conditions: After an initial aerobic phase to allow for the establishment of microbial activity, the flasks are purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

  • Sampling and Analysis: At predetermined time intervals, sacrifice replicate soil samples.

  • Extraction: Extract the synthetic musk and its potential metabolites from the soil using an appropriate solvent mixture (e.g., hexane-acetone) via Accelerated Solvent Extraction (ASE) or Soxhlet extraction[2][10].

  • Quantification: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or GC-Tandem Mass Spectrometry (GC-MS/MS) to identify and quantify the parent musk compound and its transformation products[11][12][13].

  • Data Analysis: Calculate the dissipation time 50 (DT₅₀), representing the half-life of the synthetic musk in the soil, by fitting the concentration data to a first-order decay model.

Determination of Half-life in Aquatic Sediment Systems

This protocol is based on the OECD Guideline 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems [14][15][16][17][18].

Objective: To evaluate the persistence of a synthetic musk in a water-sediment system.

Methodology:

  • System Preparation: Collect intact sediment cores and overlying water from a natural aquatic environment. Allow the systems to acclimate in the laboratory.

  • Test Substance Application: Apply the ¹⁴C-labeled or non-labeled synthetic musk to the overlying water.

  • Incubation:

    • Aerobic System: Gently bubble air through the overlying water to maintain aerobic conditions in the water and at the sediment-water interface.

    • Anaerobic System: Maintain the system under an inert atmosphere (e.g., nitrogen).

    • Incubate the systems in the dark at a constant temperature for a period of up to 100 days[14][15].

  • Sampling: At various time points, sample the overlying water and the sediment.

  • Extraction and Analysis:

    • Water Phase: Extract the synthetic musk from the water samples using liquid-liquid extraction.

    • Sediment Phase: Extract the musk from the sediment samples using ASE[19][20].

    • Analyze the extracts by GC-MS or GC-MS/MS to determine the concentrations of the parent compound and transformation products in each compartment[10][19].

  • Data Analysis: Determine the half-life of the synthetic musk in the total system and in the sediment compartment by modeling the concentration decline over time.

Determination of Bioconcentration Factor (BCF) in Fish

This experiment is guided by the OECD Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure .

Objective: To determine the potential for a synthetic musk to accumulate in aquatic organisms.

Methodology:

  • Test Organisms: Use a suitable fish species, such as zebrafish or bluegill sunfish, and acclimate them to laboratory conditions[1].

  • Exposure Phase: Expose the fish to a constant, sublethal concentration of the synthetic musk in a flow-through system for a defined period (e.g., 28 days).

  • Depuration Phase: After the exposure phase, transfer the fish to clean water for a depuration period to observe the elimination of the musk.

  • Sampling: Sample fish and water at regular intervals during both the exposure and depuration phases.

  • Analysis: Homogenize the fish tissue and extract the synthetic musk. Analyze the fish tissue and water extracts using GC-MS to determine the concentrations of the musk.

  • BCF Calculation: The BCF is calculated as the ratio of the concentration of the synthetic musk in the fish (at steady-state) to its concentration in the water.

Logical Workflow for Comparative Persistence Study

The following diagram illustrates the logical workflow for a comprehensive comparative study of the environmental persistence of synthetic musks.

cluster_0 Phase 1: Characterization & Selection cluster_1 Phase 2: Environmental Fate Experiments cluster_2 Degradation Pathways cluster_3 Bioaccumulation Potential cluster_4 Phase 3: Analytical Quantification cluster_5 Phase 4: Data Analysis & Comparison A Identify Key Synthetic Musks (e.g., HHCB, AHTN, MX, MK) B Determine Physicochemical Properties (Log Kow, Water Solubility) A->B C Degradation Studies B->C D Bioaccumulation Studies B->D C1 Soil Half-life (OECD 307) C->C1 C2 Sediment Half-life (OECD 308) C->C2 C3 Photodegradation in Water/Air C->C3 D1 Fish BCF (OECD 305) D->D1 E Sample Preparation (LLE, ASE) C1->E C2->E C3->E D1->E F Instrumental Analysis (GC-MS, GC-MS/MS) E->F G Calculate Persistence Metrics (t½, BCF) F->G H Comparative Risk Assessment G->H

Caption: Workflow for a comparative environmental persistence study of synthetic musks.

References

The Structure-Activity Relationship of Ketolide Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents with improved efficacy against resistant pathogens. Ketolides, a class of semi-synthetic macrolide antibiotics, represent a significant advancement in this area, particularly for the treatment of respiratory tract infections. This guide provides a comparative analysis of the structure-activity relationships (SAR) of different ketolide antibiotics, supported by experimental data, to inform further research and drug development efforts.

Introduction to Ketolides: Overcoming Macrolide Resistance

Ketolides are derived from the 14-membered macrolide erythromycin (B1671065) A and are characterized by the replacement of the L-cladinose sugar at the C-3 position with a keto group.[1][2] This modification is crucial for their enhanced activity, as it prevents the induction of macrolide-lincosamide-streptogramin B (MLSB) resistance, a common mechanism of resistance to older macrolides.[1][2] Additionally, ketolides typically feature a large aromatic N-substituted carbamate (B1207046) extension from the C11/C12 position, which enhances their binding to the bacterial ribosome.[1] These structural features allow ketolides to be effective against respiratory pathogens that have developed resistance to traditional macrolides, such as Streptococcus pneumoniae and Staphylococcus aureus.[3]

Key Structural Features and Their Impact on Activity

The antibacterial potency of ketolides is dictated by specific structural modifications to the macrolide scaffold. The primary determinants of their enhanced activity are:

  • C-3 Keto Group: This is the defining feature of ketolides. The absence of the L-cladinose sugar at this position prevents the antibiotic from acting as an inducer of the erm genes, which encode for methyltransferases that modify the ribosomal target, leading to MLSB resistance.[1][2]

  • C11/C12-Carbamate Side Chain: The introduction of a cyclic carbamate with a large alkyl-aryl side chain at the C11 and C12 positions significantly enhances the binding affinity of ketolides to the 50S ribosomal subunit.[1][2] This side chain establishes additional interactions within the ribosomal exit tunnel, leading to a tighter binding and increased potency, even against strains with ribosomal mutations.

  • C-6 Modifications: The addition of a methoxy (B1213986) group at the C-6 position, as seen in telithromycin (B1682012), prevents hemiketalization, thereby increasing the acid stability of the molecule.[1]

  • Fluorination: The introduction of a fluorine atom, as in the fluoroketolide solithromycin, can further enhance ribosomal binding and improve the drug's activity against resistant strains.[4]

Comparative In Vitro Activity of Ketolides

The following table summarizes the minimum inhibitory concentration (MIC) values of key ketolides against macrolide-susceptible and macrolide-resistant strains of Streptococcus pneumoniae and Staphylococcus aureus. The data highlights the superior activity of ketolides compared to older macrolides, particularly against resistant phenotypes.

AntibioticOrganismResistance PhenotypeMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Telithromycin S. pneumoniaeMacrolide-Susceptible≤0.015≤0.015[5]
Efflux (mefA)0.060.25[6]
Ribosomal Methylation (ermB)0.030.06[6]
S. aureusMacrolide-Susceptible0.030.06[6]
Inducible MLSB0.060.5[6]
Cethromycin (B1668416) (ABT-773) S. pneumoniaeMacrolide-Susceptible0.0040.008[5][7]
Efflux (mefA)0.0150.03[6]
Ribosomal Methylation (ermB)0.0080.015[6]
S. aureusMacrolide-Susceptible0.0150.03[6]
Inducible MLSB0.030.06[6]
Solithromycin S. pneumoniaeMacrolide-Resistant-0.25[8]
S. aureusMacrolide-Resistant->4[8]

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Ketolides exert their antibacterial effect by binding to the 50S subunit of the bacterial ribosome and inhibiting protein synthesis.[9] Their mechanism involves a dual interaction with the 23S rRNA, which distinguishes them from older macrolides.

G cluster_ribosome Bacterial 50S Ribosomal Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Peptide_Exit_Tunnel Nascent Peptide Exit Tunnel Protein_Synthesis_Inhibition Inhibition of Protein Synthesis & Bacterial Growth Arrest Peptide_Exit_Tunnel->Protein_Synthesis_Inhibition Blockage Domain_V Domain V of 23S rRNA (Primary Binding Site) Domain_V->Peptide_Exit_Tunnel Macrolide Binding Domain_II Domain II of 23S rRNA (Additional Binding Site) Domain_II->Peptide_Exit_Tunnel Ketolide Specific Interaction Ketolide Ketolide Ketolide->Domain_V High Affinity Binding Ketolide->Domain_II Enhanced Binding (C11/C12 Side Chain)

Figure 1. Mechanism of action of ketolide antibiotics on the bacterial ribosome.

Experimental Protocols

The in vitro activity of ketolide antibiotics is primarily determined by measuring their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The standard method for this is the broth microdilution assay, performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Assay for MIC Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Ketolide antibiotic stock solutions

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for dilutions

  • Incubator (35°C ± 2°C)

  • Microplate reader or manual reading mirror

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the ketolide antibiotic in a suitable solvent (e.g., water with a small amount of glacial acetic acid).[3]

    • Perform serial two-fold dilutions of the antibiotic in CAMHB in the 96-well microtiter plates to achieve the desired concentration range.

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar (B569324) plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antibiotic dilutions with the standardized bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. This can be aided by a microplate reader.

    • The MIC is reported in µg/mL.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of ketolide in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare bacterial inoculum (0.5 McFarland standard) B->C D Incubate at 35°C for 16-20 hours C->D E Read MIC: lowest concentration with no visible growth D->E F Record MIC value (µg/mL) E->F

Figure 2. Experimental workflow for MIC determination by broth microdilution.

Conclusion

The unique structural modifications of ketolides, particularly the C-3 keto group and the C11/C12-carbamate side chain, are directly responsible for their enhanced antibacterial activity and their ability to overcome common macrolide resistance mechanisms. Comparative in vitro data consistently demonstrates the superiority of ketolides like cethromycin and telithromycin over older macrolides against key respiratory pathogens. The systematic exploration of SAR in this class has paved the way for the development of next-generation ketolides, such as solithromycin, with further improved properties. Continued research focusing on the optimization of the macrolide scaffold, guided by a thorough understanding of SAR, is crucial for staying ahead of the evolving landscape of antibiotic resistance.

References

Ecotoxicity comparison of Methylcyclopentadecenone and Tonalide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the realm of synthetic fragrance ingredients, a keen understanding of their environmental impact is paramount. This guide provides a detailed ecotoxicological comparison of two commonly used musk compounds: Methylcyclopentadecenone, a macrocyclic musk, and Tonalide (B74961), a polycyclic musk. This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions regarding the environmental safety of these substances.

At a Glance: Key Ecotoxicological Parameters

A side-by-side comparison of key ecotoxicity endpoints reveals distinct differences in the environmental profiles of this compound and Tonalide. While both are classified as hazardous to the aquatic environment, the available data suggests that Tonalide exhibits a more problematic ecotoxicological profile in terms of persistence and bioaccumulation potential.

Ecotoxicological EndpointThis compound (3-Methylcyclopentadecenone)Tonalide (AHTN)
Acute Aquatic Toxicity
Fish (96h LC50)No specific data found. Classified as "Very toxic to aquatic life".0.13 mg/L (Rainbow Trout)
Daphnia (48h EC50)No specific data found.0.28 mg/L (Daphnia magna)
Algae (72h EC50)No specific data found.0.31 mg/L (Pseudokirchneriella subcapitata)
Chronic Aquatic Toxicity
Fish (NOEC)No specific data found.0.035 mg/L (Zebrafish, 34d)[1]
Daphnia (NOEC)No specific data found.0.045 mg/L (Daphnia magna, 21d)
Biodegradation Readily biodegradable (50-70%)[2]Not readily biodegradable (0% in 28 days, OECD 301C)
Bioaccumulation
Bioconcentration Factor (BCF)No specific data found.1584 L/kg ww (Fish)

Delving into the Data: A Detailed Comparison

Acute Aquatic Toxicity

Tonalide demonstrates high acute toxicity to a range of aquatic organisms, with LC50 and EC50 values falling in the sub-mg/L range. For fish, the 96-hour LC50 for Rainbow Trout is 0.13 mg/L. Invertebrates are also sensitive, with a 48-hour EC50 of 0.28 mg/L for Daphnia magna. Algal growth is similarly impacted, with a 72-hour EC50 of 0.31 mg/L for Pseudokirchneriella subcapitata.

Chronic Aquatic Toxicity

Chronic toxicity data for Tonalide indicates adverse effects at low concentrations. The No Observed Effect Concentration (NOEC) for a 34-day study on Zebrafish was 0.035 mg/L.[1] For the invertebrate Daphnia magna, the 21-day NOEC was 0.045 mg/L.

Comparable chronic toxicity data for this compound was not found in the reviewed literature.

Biodegradation

A crucial differentiator between the two compounds is their biodegradability. 3-Methylcyclopentadecenone is reported to be readily biodegradable, with a degradation rate of 50-70%.[2] This suggests a lower potential for persistence in the environment.

In stark contrast, Tonalide is not readily biodegradable, showing 0% degradation in 28 days in a standard OECD 301C test. This persistence is a significant environmental concern, as it allows the compound to remain in ecosystems for extended periods, increasing the potential for exposure and long-term effects.

Bioaccumulation

The potential for a substance to accumulate in living organisms is a key aspect of its ecotoxicological profile. Tonalide has a high potential for bioaccumulation, with a reported Bioconcentration Factor (BCF) in fish of 1584 L/kg wet weight. This value indicates that Tonalide is likely to accumulate in the fatty tissues of aquatic organisms and potentially biomagnify up the food chain.

Specific BCF data for this compound is not available. However, its classification as "Very toxic to aquatic life with long lasting effects" suggests that bioaccumulation potential may be a contributing factor to its hazard profile.[3] Further investigation is needed to quantify this endpoint.

Mechanistic Insights: Signaling Pathways

Tonalide has been shown to exhibit endocrine-disrupting effects in some aquatic organisms. Studies have indicated that Tonalide can modulate neuroendocrine activity and affect the expression of genes such as vitellogenin, a precursor to egg yolk protein.[4][5][6] This suggests that Tonalide may interfere with the hormonal systems of exposed organisms, potentially leading to reproductive and developmental issues. The exact signaling pathways through which Tonalide exerts these effects are a subject of ongoing research, but may involve interactions with estrogen and androgen receptors.[7]

For this compound, there is currently a lack of information regarding its specific effects on signaling pathways in aquatic organisms. This represents another critical data gap that warrants further research to fully understand its mechanism of toxicity.

Experimental Protocols: A Foundation for Reliable Data

The ecotoxicity data presented in this guide are based on standardized test guidelines developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of data generated across different laboratories.

Workflow for Aquatic Toxicity Testing (OECD 201, 202, 203)

cluster_0 Test Preparation cluster_1 Exposure cluster_2 Data Collection & Analysis TestSubstance Test Substance (this compound or Tonalide) ExposureSystem Exposure System (Static or Flow-through) TestSubstance->ExposureSystem TestOrganisms Test Organisms (Algae, Daphnia, or Fish) TestOrganisms->ExposureSystem TestMedia Test Media (Culture Medium or Water) TestMedia->ExposureSystem Observations Observations (e.g., Mortality, Immobilization, Growth Inhibition) ExposureSystem->Observations DataAnalysis Data Analysis (LC50/EC50, NOEC Calculation) Observations->DataAnalysis

Caption: Standard workflow for acute aquatic toxicity testing.

  • OECD 201: Alga, Growth Inhibition Test: This test evaluates the effects of a substance on the growth of freshwater algae.[8][9][10][11][12] The endpoint is the EC50, the concentration that causes a 50% reduction in growth.

  • OECD 202: Daphnia sp. Acute Immobilisation Test: This test assesses the acute toxicity to Daphnia magna.[13][14][15][16][17] The primary endpoint is the EC50, the concentration at which 50% of the daphnids are immobilized after 48 hours.

  • OECD 203: Fish, Acute Toxicity Test: This guideline determines the acute lethal toxicity of a substance to fish.[1][18][19][20][21] The main endpoint is the LC50, the concentration that is lethal to 50% of the test fish over a 96-hour period.

Workflow for Biodegradation Assessment (OECD 301F)

cluster_0 Test Setup cluster_1 Incubation & Measurement cluster_2 Calculation TestVessel Sealed Test Vessel Incubation Incubation (28 days) in the dark at constant temperature TestVessel->Incubation TestSubstance Test Substance TestSubstance->TestVessel Inoculum Microorganism Inoculum Inoculum->TestVessel MineralMedium Mineral Medium MineralMedium->TestVessel Measurement Measurement of Oxygen Consumption Incubation->Measurement Biodegradation Calculation of % Biodegradation Measurement->Biodegradation cluster_0 Uptake Phase cluster_1 Depuration Phase cluster_2 Analysis Uptake Exposure of Fish to Test Substance in Water Sampling1 Periodic Sampling of Fish and Water Uptake->Sampling1 Depuration Transfer of Fish to Clean Water Sampling1->Depuration Analysis Analysis of Test Substance Concentration Sampling1->Analysis Sampling2 Periodic Sampling of Fish and Water Depuration->Sampling2 Sampling2->Analysis BCF_Calc Calculation of Bioconcentration Factor (BCF) Analysis->BCF_Calc

References

A Comparative Analysis of In Vivo and In Vitro Toxicological Data for Methylcyclopentadecenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vivo and in vitro toxicological data for Methylcyclopentadecenone, a synthetic fragrance ingredient. The following sections detail the experimental protocols, present quantitative data in a structured format, and illustrate key experimental workflows and signaling pathways to facilitate a thorough understanding of the toxicological profile of this compound.

Summary of Toxicological Data

The available data indicates that this compound possesses a low order of acute toxicity following oral and dermal administration. It is, however, identified as a skin sensitizer (B1316253). In vitro testing for genotoxicity suggests a lack of mutagenic potential.

In Vivo Toxicological Data

Acute Oral Toxicity

An acute oral toxicity study in rats, following a protocol similar to OECD Guideline 420, established a low acute toxicity profile for this compound.[1][2][3][4]

Table 1: Acute Oral Toxicity of this compound

Test SubstanceSpeciesGuidelineVehicleDoseObservationsLD50 (mg/kg bw)
This compoundRat (Wistar)OECD Guideline 420 (or similar)Not SpecifiedLimit dose of 2000 mg/kg bwNo mortality or significant clinical signs of toxicity observed over 14 days.> 2000
Acute Dermal Toxicity

A study conducted according to OECD Guideline 402 demonstrated a low level of acute dermal toxicity in rats.[5][6][7][8][9]

Table 2: Acute Dermal Toxicity of this compound

Test SubstanceSpeciesGuidelineVehicleDoseExposure DurationObservationsLD50 (mg/kg bw)
This compoundRat (Wistar)OECD Guideline 402Undiluted2000 mg/kg bw24 hours (semi-occlusive dressing)No mortality, systemic toxicity, or local skin effects were observed over 14 days. Normal weight gain was reported.[5]> 2000[5]
Skin Sensitization

This compound has been identified as a skin sensitizer based on data from the murine Local Lymph Node Assay (LLNA), which is consistent with the principles of OECD Guideline 429.[10][11][12][13][14]

Table 3: Skin Sensitization Potential of a Structurally Related Compound

Test SubstanceSpeciesGuidelineVehicleResultEC3 Value
3-Methyl-5-cyclotetradecen-1-oneMouseOECD Guideline 429 (LLNA)Not SpecifiedSensitizer16.4%

Note: Data for a structurally similar compound is presented, as specific stimulation index data for this compound was not available.

In Vitro Toxicological Data

Genotoxicity: BlueScreen HC™ Assay

The BlueScreen HC™ assay, a mammalian cell-based test, was utilized to assess the genotoxic potential of this compound. This assay measures the induction of the GADD45a gene, which is involved in the cellular response to genotoxic stress.[15][16][17][18]

Table 4: In Vitro Genotoxicity of this compound

AssayTest SystemPrincipleMetabolic ActivationResult
BlueScreen HC™Human lymphoblastoid TK6 cellsMeasures induction of GADD45a gene expression via a Gaussia luciferase reporter.[17]With and without S9 fractionHigh negative predictivity (100%)[15][16]

While specific concentration-response data for this compound in the BlueScreen HC™ assay is not publicly available, the high negative predictivity of the assay for a large set of fragrance materials suggests a low likelihood of genotoxic potential.[15][16]

Experimental Protocols

In Vivo Studies
  • Test Species: Healthy, young adult rats (e.g., Wistar strain).

  • Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle.

  • Fasting: Animals are fasted overnight prior to dosing.

  • Dose Administration: A single limit dose of 2000 mg/kg body weight of the test substance is administered by oral gavage.

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

  • Test Species: Healthy, young adult rats (e.g., Wistar strain).

  • Preparation of Animals: The fur on the dorsal area of the trunk is clipped one day before the test.

  • Dose Application: A single dose of 2000 mg/kg body weight of the undiluted test substance is applied to an area of approximately 10% of the body surface. The area is then covered with a semi-occlusive dressing.

  • Exposure Duration: The dressing remains in place for 24 hours.

  • Observation Period: After removal of the dressing, animals are observed for mortality, signs of systemic toxicity, and local skin reactions for 14 days. Body weights are recorded weekly.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.

  • Test Species: Mice (e.g., CBA/J strain).

  • Dose Application: The test substance, at various concentrations in a suitable vehicle, is applied to the dorsal surface of each ear for three consecutive days.

  • Cell Proliferation Measurement: On day 6, a solution of 3H-methyl thymidine (B127349) is injected intravenously. A few hours later, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared.

  • Data Analysis: The incorporation of 3H-methyl thymidine is measured by scintillation counting. The stimulation index (SI) is calculated by dividing the mean proliferation in each treated group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater. The EC3 value, the estimated concentration required to produce an SI of 3, is determined by interpolation of the dose-response curve.

In Vitro Studies
  • Cell Line: Human lymphoblastoid TK6 cells, which are p53 competent.

  • Principle: The assay utilizes a reporter system where the promoter of the GADD45a gene is linked to the Gaussia luciferase gene. Induction of GADD45a in response to genotoxic stress leads to the production of luciferase, which is measured by luminescence.

  • Procedure:

    • TK6 cells are exposed to a range of concentrations of the test substance in 96-well plates.

    • The assay is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver).

    • After an incubation period (e.g., 48 hours without S9, 3 hours with S9 followed by a 45-hour recovery), cell viability is assessed.

    • The substrate for Gaussia luciferase (coelenterazine) is added, and the resulting luminescence is measured.

  • Data Analysis: The fold-induction of luciferase activity is calculated relative to a vehicle control. A positive result is indicated by a statistically significant, dose-dependent increase in luciferase activity.

Visualizations

InVivo_Acute_Toxicity_Workflow start Start: Animal Acclimatization fasting Fasting (Oral) / Fur Clipping (Dermal) start->fasting dosing Single Dose Administration (Oral Gavage or Dermal Application) fasting->dosing exposure 24h Exposure (Dermal Only) dosing->exposure Dermal observation 14-Day Observation (Mortality, Clinical Signs, Body Weight) dosing->observation Oral exposure->observation necropsy Gross Necropsy observation->necropsy end End: Data Analysis (LD50 Determination) necropsy->end LLNA_Workflow start Start: Dose Preparation application Topical Application to Mouse Ears (Days 1, 2, 3) start->application thymidine Intravenous Injection of 3H-methyl thymidine (Day 6) application->thymidine excision Excision of Auricular Lymph Nodes thymidine->excision cell_prep Preparation of Single-Cell Suspension excision->cell_prep scintillation Scintillation Counting cell_prep->scintillation analysis Data Analysis (Stimulation Index, EC3) scintillation->analysis end End: Classification analysis->end BlueScreen_HC_Workflow start Start: Cell Seeding (TK6) exposure Exposure to this compound (with and without S9) start->exposure incubation Incubation exposure->incubation viability Cell Viability Assessment incubation->viability luminescence Luminescence Measurement viability->luminescence analysis Data Analysis (Fold Induction) luminescence->analysis end End: Genotoxicity Assessment analysis->end GADD45a_Pathway cluster_cell TK6 Cell Genotoxic_Stress Genotoxic Stress (e.g., Chemical Exposure) DNA_Damage DNA Damage Genotoxic_Stress->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation GADD45a_Induction GADD45a Gene Induction p53_Activation->GADD45a_Induction Luciferase_Expression Gaussia Luciferase Expression GADD45a_Induction->Luciferase_Expression Luminescence Luminescence Signal Luciferase_Expression->Luminescence

References

Comparative analysis of the synthesis routes for macrocyclic musks

Author: BenchChem Technical Support Team. Date: December 2025

The unique and enduring fragrance of macrocyclic musks has established them as invaluable ingredients in the perfume and fragrance industry. Originally sourced from animals like the musk deer, ethical and economic pressures have spurred the development of a diverse array of synthetic routes to these large-ring compounds. This guide offers a comparative analysis of the principal synthetic methodologies, providing researchers, scientists, and drug development professionals with a comprehensive overview of these techniques, supported by experimental data and detailed protocols.

At a Glance: A Comparative Overview of Synthesis Routes

The selection of a synthetic pathway for a specific macrocyclic musk is a critical decision influenced by factors such as desired ring size, functional group tolerance, scalability, and overall efficiency. The following table summarizes the key quantitative aspects of the most prominent methods for synthesizing macrocyclic musks.

Synthetic RouteStarting MaterialProductTypical Ring SizeYield (%)Key Reagents & Conditions
Ruzicka Cyclization Dicarboxylic AcidMacrocyclic Ketone15-172-5Thorium oxide (ThO₂) or Cerium(IV) oxide (CeO₂) at high temperatures (350-400 °C) under reduced pressure.
Acyloin Condensation Long-chain Diesterα-Hydroxy Macrocyclic Ketone10-1860-95Sodium metal in an inert solvent (e.g., xylene), often with chlorotrimethylsilane.
Ziegler-Thorpe Cyclization DinitrileMacrocyclic Ketone (after hydrolysis)15-1750-80Strong base (e.g., sodium amide), followed by acidic workup.
Ring-Closing Metathesis (RCM) Unsaturated Diester/DieneMacrocyclic Lactone/Olefin9-16+70-95Ruthenium-based catalysts (e.g., Grubbs' catalysts) in a degassed solvent.
Baeyer-Villiger Oxidation Cyclic KetoneMacrocyclic LactoneN/A (Ring Expansion)HighPeroxyacids (e.g., m-CPBA) or hydrogen peroxide with a Lewis acid.

Visualizing the Synthetic Pathways

To better illustrate the logical flow and key transformations in each synthetic route, the following diagrams have been generated using the DOT language.

Ruzicka_Cyclization Start Dicarboxylic Acid Salt Thorium Salt Formation (Thorium Hydroxide) Start->Salt Pyrolysis Pyrolysis (350-400 °C, vacuum) Salt->Pyrolysis High Temperature Product Macrocyclic Ketone Pyrolysis->Product

Caption: Ruzicka Cyclization Workflow.

Acyloin_Condensation Start Long-chain Diester Reaction Acyloin Condensation (Na, xylene, reflux) Start->Reaction Intermediate α-Hydroxy Macrocyclic Ketone Reaction->Intermediate Reduction Reduction (e.g., Clemmensen) Intermediate->Reduction Product Macrocyclic Ketone Reduction->Product

Caption: Acyloin Condensation and Subsequent Reduction.

Ziegler_Thorpe_Cyclization Start Dinitrile Cyclization Intramolecular Cyclization (Strong Base) Start->Cyclization Intermediate β-Enaminonitrile Cyclization->Intermediate Hydrolysis Acidic Hydrolysis Intermediate->Hydrolysis Product Macrocyclic Ketone Hydrolysis->Product

Caption: Ziegler-Thorpe Cyclization Pathway.

Ring_Closing_Metathesis Start Unsaturated Diester/Diene RCM Ring-Closing Metathesis (Ru Catalyst) Start->RCM Unsaturated Unsaturated Macrocycle RCM->Unsaturated Hydrogenation Hydrogenation (e.g., Pd/C, H2) Unsaturated->Hydrogenation Product Saturated Macrocycle Hydrogenation->Product

Caption: Ring-Closing Metathesis (RCM) Experimental Flow.

Baeyer_Villiger_Oxidation Start Cyclic Ketone Oxidation Baeyer-Villiger Oxidation (Peroxyacid) Start->Oxidation Product Macrocyclic Lactone

Caption: Baeyer-Villiger Oxidation for Lactone Synthesis.

Detailed Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed, offering practical insights into their execution.

Ruzicka Cyclization for the Synthesis of Cyclopentadecanone (Exaltone)

The Ruzicka cyclization, though historically significant, is often hampered by low yields for larger rings.[1] It involves the intramolecular ketonic decarboxylation of a dicarboxylic acid salt at high temperatures.

Procedure:

  • Preparation of the Thorium Salt: Hexadecanedioic acid (1.0 eq) is neutralized with a stoichiometric amount of thorium hydroxide (B78521) in water. The resulting thorium hexadecanedioate (B1242263) is filtered, washed with water, and thoroughly dried.[2]

  • Pyrolysis: The dried thorium salt is placed in a distillation apparatus and heated to 350-400 °C under reduced pressure.[2]

  • Purification: The crude distillate, containing cyclopentadecanone, is collected and purified by fractional distillation or chromatography to yield the final product.[2]

Acyloin Condensation for the Synthesis of (±)-Muscone

The Acyloin condensation is a powerful method for the intramolecular reductive coupling of diesters to form α-hydroxy ketones. This method circumvents the need for high dilution conditions as the reaction occurs on the surface of sodium metal.[3]

Procedure:

  • Reaction Setup: A solution of the ethylene (B1197577) ketal of ethyl 6-methyl-8-oxopentadecanedioate in an aprotic solvent like xylene is prepared.[1]

  • Acyloin Cyclization: The diester solution is added dropwise to a suspension of finely dispersed sodium metal in refluxing xylene under an inert atmosphere.[1][4] The reaction mixture is stirred vigorously.

  • Workup: After the reaction is complete, the mixture is cooled, and excess sodium is quenched with a proton source (e.g., methanol (B129727) or acetic acid). The organic layer is separated, washed, and the solvent is removed under reduced pressure.[1]

  • Reduction and Deprotection: The resulting acyloin mixture is reduced, for example, using lithium aluminum hydride, to give a diol. Subsequent steps involve conversion to a ditosylate, detosylation, and hydrogenation to yield (±)-muscone.[1]

Ziegler-Thorpe Cyclization

The Ziegler-Thorpe cyclization involves the intramolecular condensation of a dinitrile in the presence of a strong base to form a cyclic β-enaminonitrile, which is then hydrolyzed to the corresponding macrocyclic ketone.[2]

Procedure:

  • Cyclization: The dinitrile (e.g., 1,16-dicyanopentadecane) is dissolved in an inert solvent. A strong base, such as sodium amide (1.1 eq), is added, and the reaction mixture is stirred at room temperature or gentle reflux.[2]

  • Hydrolysis and Purification: The resulting β-enaminonitrile is hydrolyzed by heating with aqueous acid (e.g., sulfuric acid). The macrocyclic ketone is then extracted, washed, dried, and purified by distillation or chromatography.[2]

Ring-Closing Metathesis (RCM) for Macrocyclic Musk Precursors

Ring-closing metathesis has become a highly versatile and efficient method for the synthesis of macrocyclic compounds, including musks.[2] It offers mild reaction conditions and high functional group tolerance.[5]

Procedure for a Precursor to (R)-(-)-Muscone:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (R)-3-methyl-1,14-pentadecadiene (1.0 eq). Dissolve the diene in anhydrous dichloromethane (B109758) to a final concentration of approximately 2.5 mM.[1]

  • Catalyst Addition: To this solution, add the First Generation Grubbs' Catalyst (5 mol%).[1]

  • Reaction: Heat the reaction mixture to reflux (45 °C) and stir for 21 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to afford (R)-3-methylcyclopentadec-1-ene.[1]

  • Hydrogenation: The resulting unsaturated macrocycle can be hydrogenated in a subsequent step using a catalyst such as Palladium on carbon (Pd/C) to yield (R)-(-)-Muscone.[1]

Baeyer-Villiger Oxidation for Macrocyclic Lactones

The Baeyer-Villiger oxidation is a classic organic reaction that converts a cyclic ketone into a macrocyclic lactone (an ester within a ring).

Procedure:

  • Reaction Setup: A solution of the cyclic ketone (1.0 equiv) in a suitable solvent like dichloromethane (DCM) is prepared.

  • Oxidant Addition: A peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA, ~2.0 equiv), is added to the solution. The mixture is stirred at a controlled temperature (e.g., 45 °C) for a specified time (e.g., 48 hours).

  • Quenching and Workup: The reaction is quenched by the addition of a reducing agent like a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). The mixture is then diluted with a basic aqueous solution (e.g., saturated NaHCO₃) and extracted with an organic solvent.

  • Purification: The combined organic phases are dried and the solvent is evaporated. The crude product is purified by flash column chromatography to yield the macrocyclic lactone.

Conclusion

The synthesis of macrocyclic musks has evolved significantly from early, low-yielding methods to highly efficient and versatile modern techniques. While classical methods like the Ruzicka, Acyloin, and Ziegler-Thorpe cyclizations laid the foundation for macrocycle synthesis, they are often superseded by modern approaches like Ring-Closing Metathesis, which offers superior yields, milder conditions, and broader functional group compatibility. The Baeyer-Villiger oxidation remains a valuable tool for the preparation of macrocyclic lactones from corresponding cyclic ketones. The choice of a particular synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired scale of production. This guide provides a foundational understanding of these key methodologies to aid researchers in navigating the synthesis of these fascinating and commercially important molecules.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Methylcyclopentadecenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as the fragrance ingredient Methylcyclopentadecenone, is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Chemical Profile and Hazards

This compound, a synthetic musk, is classified as a skin sensitizer (B1316253) and may cause an allergic skin reaction.[1] It is also recognized for its potential for wildlife and environmental toxicity.[2] Therefore, it is imperative to avoid its release into the environment by not disposing of it down the drain.[3][4][5] Improper disposal can lead to contamination of waterways, as sewage treatment plants may not be equipped to remove such chemicals.[4][5]

Personal Protective Equipment (PPE)

When handling this compound for disposal, the following personal protective equipment should be worn:

  • Gloves: Wear protective gloves to prevent skin contact and potential allergic reactions.[1][3]

  • Eye Protection: Although not always explicitly required, wearing safety glasses or goggles is a standard best practice in a laboratory setting to protect against accidental splashes.

  • Lab Coat: A lab coat should be worn to protect street clothing and prevent the spread of contamination.

Disposal Protocol

The disposal of this compound must be carried out in accordance with local, regional, national, and international regulations.[1][3] The following steps provide a general guideline for its safe disposal:

  • Containment: Ensure the waste this compound is in a securely sealed and properly labeled container. The original container is preferred as the label provides critical information for disposal.[6] Do not mix with other waste chemicals to avoid dangerous reactions.[6]

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to regulations such as the US EPA guidelines in 40 CFR Parts 261.3.[7] Many cosmetic and fragrance ingredients are handled as hazardous waste.[4][5]

  • Collection of Spills: In the event of a spill, absorb the liquid with an inert material such as sand, diatomite, or universal binders.[1] The contaminated absorbent material should then be collected and disposed of as hazardous waste.

  • Professional Disposal Service: Contact a certified chemical waste disposal company to handle the collection and disposal of this compound waste.[8] These companies are equipped to manage hazardous waste in an environmentally safe and compliant manner.

Quantitative Data

Specific quantitative limits for the disposal of this compound are not broadly published and are subject to local and national regulations. Laboratories must consult their local environmental protection agency or a licensed waste disposal service to obtain specific guidance and limits.

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not publicly available. The standard procedure relies on the established protocols for hazardous chemical waste management, as outlined above.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe check_container Is the waste in a secure, labeled container? ppe->check_container secure_container Transfer to a suitable, labeled waste container check_container->secure_container No classify_waste Classify as Hazardous Waste check_container->classify_waste Yes secure_container->classify_waste contact_disposal Contact Certified Chemical Waste Disposal Service classify_waste->contact_disposal storage Store safely until collection contact_disposal->storage end End: Proper Disposal storage->end

Disposal Decision Workflow for this compound.

References

Personal protective equipment for handling Methylcyclopentadecenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety and logistical information for the handling and disposal of Methylcyclopentadecenone in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant use of this compound.

Chemical Safety and Hazard Information

This compound is a synthetic fragrance ingredient that may pose certain health and environmental risks.[1][2] It is classified as harmful if swallowed and may cause an allergic skin reaction.[3][4] Additionally, it is recognized as being very toxic to aquatic life with long-lasting effects.[1] Adherence to proper personal protective equipment (PPE) and handling protocols is crucial to minimize exposure and ensure a safe working environment.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral)GHS07WarningH302: Harmful if swallowed.[3]
Skin SensitizationGHS07WarningH317: May cause an allergic skin reaction.[1][3][4]
Hazardous to the Aquatic EnvironmentGHS09WarningH410: Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent skin contact, inhalation, and eye exposure.

EquipmentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and potential allergic reactions.[1][3][4]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.
Skin and Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If ventilation is insufficient, use a NIOSH-approved respirator.[3]To minimize inhalation of vapors, especially during heating or aerosolizing.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

1. Preparation:

  • Ensure a well-ventilated work area, preferably a chemical fume hood.

  • Assemble all necessary materials, including this compound, solvents, glassware, and waste containers.

  • Don the appropriate personal protective equipment (PPE) as specified in the table above.

  • Have an emergency eyewash station and safety shower readily accessible.[5]

2. Handling and Use:

  • Avoid direct contact with skin and eyes.[3]

  • Do not eat, drink, or smoke in the handling area.[3]

  • Wash hands thoroughly after handling the substance.[3]

  • Keep the container tightly closed when not in use.

  • Avoid generating mists or aerosols.

3. In Case of a Spill:

  • For small spills, absorb the material with an inert absorbent material such as sand or vermiculite.[4][5]

  • Place the absorbed material into a sealed, labeled container for proper waste disposal.

  • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Collection: Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the chemical waste in accordance with local, regional, and national regulations.[4][6] Do not allow the substance to enter drains or waterways.[3][4]

  • Container Disposal: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the handling and disposal workflow for this compound.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don PPE B Prepare Work Area A->B C Chemical Use B->C D Collect Waste C->D E Dispose via Approved Route D->E

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.